molecular formula C12H26S<br>C12H25SH B7769074 1-Dodecanethiol CAS No. 1322-36-7

1-Dodecanethiol

Cat. No.: B7769074
CAS No.: 1322-36-7
M. Wt: 202.40 g/mol
InChI Key: WNAHIZMDSQCWRP-UHFFFAOYSA-N
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Description

Lauryl mercaptan is an oily colorless liquid with a mild skunk odor. Freezing point 19 °F. (USCG, 1999)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecane-1-thiol
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InChI

InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3
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InChI Key

WNAHIZMDSQCWRP-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H26S, C12H25SH
Record name LAURYL MERCAPTAN
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DSSTOX Substance ID

DTXSID6025220
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Molecular Weight

202.40 g/mol
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Physical Description

Lauryl mercaptan is an oily colorless liquid with a mild skunk odor. Freezing point 19 °F. (USCG, 1999), Liquid, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor; Note: A solid below 15 degrees F; [NIOSH], COLOURLESS-TO-PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to yellow liquid; Mild skunk-like odour, Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor., Colorless, water-white, or pale-yellow, oily liquid with a mild, skunk-like odor. [Note: A solid below 15 °F.]
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Boiling Point

511 to 541 °F at 760 mmHg (NTP, 1992), 260-268 mm Hg at 760 mm Hg, BP: 142-145 °C @ 15 MM HG, 266-285 °C, 441-478 °F
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Flash Point

190 °F (NTP, 1992), 128 °C, 262 °F (128 °C) (Open cup), 88 °C o.c., 190 °F (open cup), (oc) 190 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insol in water; sol in ethanol, ether, chloroform, SOL IN METHANOL, ACETONE, BENZENE, Sol in gasoline, ethyl acetate, Solubility in water: none, Practically insoluble or insoluble in water, Soluble (in ethanol), Insoluble
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Density

0.85 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8435 at 20 °C/20 °C, Relative density (water = 1): 0.85, 0.842-0.852 (20°), 0.85
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Vapor Density

greater than 1 (estimated) (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 7.0, >1
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Vapor Pressure

less than 1 mmHg (estimated) (NTP, 1992), 0.00853 [mmHg], 0.00853 mm Hg @ 20 °C, Vapor pressure, kPa at 25 °C: 0.33, 3 mmHg, (77 °F): 3 mmHg
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Color/Form

Colorless, water-white, or pale-yellow, oily liquid [Note: A solid below 15 degrees F].

CAS No.

112-55-0, 30237-11-7, 6939-83-9, 1322-36-7
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Melting Point

19 °F (NTP, 1992), -7 °C, -7 - -9 °C, 19 °F, 15 °F
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Foundational & Exploratory

The Role of 1-Dodecanethiol in Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Dodecanethiol (DDT), a long-chain alkanethiol, has emerged as a versatile and indispensable molecule in various domains of scientific research. Its unique properties, primarily the strong affinity of its thiol group for noble metal surfaces and the physical characteristics imparted by its twelve-carbon alkyl chain, have positioned it as a critical component in nanotechnology, materials science, and analytical chemistry. This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Nanoparticle Synthesis and Stabilization

This compound is extensively utilized as a capping agent in the synthesis of metallic and semiconductor nanoparticles. It plays a dual role: controlling the particle size and preventing agglomeration through steric hindrance. The thiol group forms a strong coordinate bond with the nanoparticle surface, while the hydrophobic dodecyl chains provide solubility in organic solvents.

Gold Nanoparticles (AuNPs)

The Brust-Schiffrin method is a widely adopted two-phase synthesis for producing dodecanethiol-stabilized gold nanoparticles.[1] Varying the molar ratio of the gold precursor to this compound allows for the tuning of the resulting nanoparticle size.[1]

Quantitative Data: AuNP Synthesis

Gold Precursor (HAuCl₄) ConcentrationAu:Thiol Molar RatioReducing Agent (NaBH₄)Resulting AuNP Diameter (nm)Reference
5 mmol1:1Sodium borohydride~5.7[1]
5 mmol1:2.5Sodium borohydride~3.5[2]
5 mmol1:6Sodium borohydride~1.7[1]

Experimental Protocol: Two-Phase Synthesis of Dodecanethiol-Stabilized AuNPs [1]

  • Phase Transfer of Gold Precursor:

    • Dissolve 0.005 mmol of hydrogen tetrachloroaurate(III) (HAuCl₄) in 8 mL of deionized water.

    • Add 3 mL of a toluene solution containing a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), to the aqueous gold solution.

    • Stir the biphasic mixture vigorously until the aqueous phase becomes colorless, indicating the transfer of gold ions to the organic phase.

  • Addition of this compound:

    • To the organic phase containing the gold precursor, slowly add a calculated amount of this compound (e.g., for a 1:2.5 Au:thiol ratio, add 0.0125 mmol).

  • Reduction and Nanoparticle Formation:

    • While stirring vigorously, rapidly inject an excess of a strong reducing agent, such as sodium borohydride (NaBH₄), dissolved in deionized water.

    • Continue stirring the reaction mixture for at least 12 hours to ensure complete nanoparticle formation and stabilization.

  • Purification:

    • Separate the organic phase and wash it multiple times with deionized water to remove the excess reducing agent and phase transfer catalyst.

    • Precipitate the dodecanethiol-stabilized AuNPs by adding ethanol.

    • Centrifuge the mixture to collect the nanoparticle pellet.

    • Redisperse the purified AuNPs in a nonpolar organic solvent like toluene or hexane.

Visualization: AuNP Synthesis Workflow

AuNP_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) Au_aq HAuCl₄ in Water Au_org Au³⁺-TOAB Complex Au_aq->Au_org Phase Transfer TOAB TOAB TOAB->Au_org DDT This compound AuNP DDT-AuNPs DDT->AuNP Stabilization Au_org->AuNP Reduction (NaBH₄)

Workflow for the two-phase synthesis of this compound stabilized gold nanoparticles.
Silver Nanoparticles (AgNPs)

Similar to AuNPs, this compound is used to stabilize silver nanoparticles, often synthesized via a two-phase reduction method.[3] The choice of the organic solvent can influence the final particle size.[3]

Quantitative Data: AgNP Synthesis [3]

Silver Precursor (AgNO₃)Reducing Agent (NaBH₄)Organic SolventResulting AgNP Diameter (nm)
Silver NitrateSodium borohydrideToluene4.1 ± 0.8
Silver NitrateSodium borohydrideChloroform5.3 ± 1.0
Silver NitrateSodium borohydrideHexane6.2 ± 1.1

Experimental Protocol: Two-Phase Synthesis of Dodecanethiol-Stabilized AgNPs [3]

  • Prepare an aqueous solution of silver nitrate.

  • Prepare a solution of this compound in an immiscible organic solvent (e.g., toluene).

  • Mix the aqueous and organic solutions.

  • Add an aqueous solution of sodium borohydride to the biphasic mixture while stirring vigorously.

  • Continue stirring for several hours to allow for complete reaction and stabilization.

  • Separate the organic phase containing the AgNPs and purify by precipitation with a polar solvent like ethanol, followed by centrifugation.

Cadmium Sulfide (CdS) Quantum Dots

In the synthesis of CdS quantum dots, this compound can serve as both the sulfur source and a stabilizing ligand.[4][5] A one-pot, non-injection method is often employed.[4][5]

Quantitative Data: CdS Quantum Dot Synthesis [5]

Cadmium PrecursorSulfur SourceCapping LigandSolventTemperature (°C)Result
Cadmium acetate dihydrateThis compoundMyristic acid1-Octadecene210-240"Magic-sized" CdS QDs
Cadmium acetate dihydrateThis compoundLauric acid1-Octadecene210-240"Magic-sized" CdS QDs
Cadmium acetate dihydrateThis compoundStearic acid1-Octadecene210-240"Magic-sized" CdS QDs

Experimental Protocol: One-Pot Synthesis of Dodecanethiol-Capped CdS QDs [5]

  • In a reaction flask, combine the cadmium precursor (e.g., cadmium acetate dihydrate), a long-chain organic acid (e.g., myristic acid), and the solvent (1-octadecene).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a desired temperature (e.g., 150°C) to form a clear solution of the cadmium-acid complex.

  • Inject a solution of this compound in 1-octadecene into the hot reaction mixture.

  • Maintain the reaction temperature for a specific duration to control the growth and size of the CdS quantum dots.

  • Cool the reaction mixture to room temperature.

  • Purify the CdS quantum dots by precipitation with a non-solvent (e.g., methanol) and centrifugation.

Self-Assembled Monolayers (SAMs)

The spontaneous formation of highly ordered, single-molecule-thick layers of this compound on gold surfaces is one of its most significant applications.[6] These self-assembled monolayers (SAMs) create a dense, hydrophobic surface that can be used for a variety of purposes.

Quantitative Data: this compound SAM Formation on Gold

ParameterValueReference
Thiol Concentration in Ethanol1 mM[7]
Immersion Time18-24 hours
Resulting Water Contact Angle~110°[8]

Experimental Protocol: Formation of this compound SAMs on Gold

  • Substrate Preparation:

    • Clean the gold substrate thoroughly. A common procedure involves rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, UV-ozone treatment or piranha solution can be used (with extreme caution).

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion:

    • Immerse the cleaned gold substrate in the thiol solution. To ensure a high-quality monolayer, the container should be sealed, and the headspace can be purged with an inert gas like nitrogen to minimize oxidation.

  • Incubation:

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate with a gentle stream of nitrogen.

Visualization: SAM Formation Workflow

SAM_Formation Start Start Clean_Substrate Clean Gold Substrate Start->Clean_Substrate Prepare_Solution Prepare 1 mM DDT in Ethanol Clean_Substrate->Prepare_Solution Immerse Immerse Substrate Prepare_Solution->Immerse Incubate Incubate for 18-24h Immerse->Incubate Rinse Rinse with Ethanol Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry End SAM-Coated Substrate Dry->End

Experimental workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Corrosion Inhibition

The hydrophobic and densely packed nature of this compound SAMs provides an effective barrier against corrosive agents. This property is utilized in the protection of various metals, including carbon steel and copper alloys.[9][10]

Quantitative Data: Corrosion Inhibition

MetalCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
Carbon Steel0.5 M H₂SO₄High concentrationGood[9][10]
Leaded Brass0.1 M HClO₄SAMSignificant[11]

Experimental Protocol: Evaluation of Corrosion Inhibition [9][10]

  • Electrode Preparation:

    • Prepare metal electrodes (e.g., carbon steel) by polishing to a mirror finish, followed by cleaning and drying.

    • For SAM-based inhibition, immerse the cleaned electrodes in a this compound solution as described in the SAM formation protocol.

  • Electrochemical Measurements:

    • Set up a three-electrode electrochemical cell with the prepared metal electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The electrolyte is the corrosive medium (e.g., 0.5 M H₂SO₄) with and without the inhibitor (if not pre-adsorbed as a SAM).

    • Perform electrochemical measurements such as Tafel polarization and electrochemical impedance spectroscopy (EIS) to determine the corrosion current density and polarization resistance.

  • Calculation of Inhibition Efficiency:

    • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] * 100 where I_corr_uninhibited and I_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Other Research Applications

Beyond the core areas detailed above, this compound finds application in several other research domains:

  • Chain Transfer Agent in Polymerization: In free radical polymerization, such as that of methyl methacrylate or styrene, this compound acts as a chain transfer agent to control the molecular weight of the resulting polymer.[8][12][13]

  • Extraction of Noble Metal Ions: A phase-transfer protocol utilizing this compound has been developed for the efficient extraction of noble metal ions from aqueous solutions into a hydrocarbon phase.[14] This method demonstrates high selectivity for noble metals over other transition metals.[14]

  • Ligand Exchange Reactions: The this compound ligands on the surface of nanoparticles can be exchanged with other functional ligands to impart new properties, such as water dispersibility, for applications in biology and medicine.[15][16]

Visualization: Logical Pathway for this compound Applications

DDT_Applications cluster_nano Nanotechnology cluster_surface Surface Science cluster_chem Chemistry DDT This compound NP_Synth Nanoparticle Synthesis (Au, Ag, CdS) DDT->NP_Synth SAMs Self-Assembled Monolayers DDT->SAMs Polymer Polymerization (Chain Transfer Agent) DDT->Polymer Extraction Metal Ion Extraction DDT->Extraction Ligand_Ex Ligand Exchange NP_Synth->Ligand_Ex Corrosion Corrosion Inhibition SAMs->Corrosion

References

An In-depth Technical Guide to 1-Dodecanethiol: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and key experimental methodologies related to 1-dodecanethiol (DDT). This long-chain alkanethiol is a pivotal compound in various scientific fields, including nanotechnology, materials science, and organic synthesis, due to its ability to form stable, ordered self-assembled monolayers (SAMs) on metal surfaces and its utility as a versatile chemical reagent.

Chemical Structure and Identification

This compound, also known as n-dodecyl mercaptan or lauryl mercaptan, is a straight-chain aliphatic thiol. Its structure consists of a twelve-carbon alkyl chain attached to a thiol (-SH) functional group.[1] This amphiphilic nature, with a hydrophobic alkyl tail and a hydrophilic thiol head, dictates its chemical behavior and applications.

structure cluster_c12h25 CH3 CH₃- CH2_1 (CH₂)₁₀ CH3->CH2_1 CH2_2 -CH₂- CH2_1->CH2_2 SH SH CH2_2->SH

Figure 1: Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name dodecane-1-thiol[2]
CAS Number 112-55-0[3]
Molecular Formula C₁₂H₂₆S[3]
Molecular Weight 202.40 g/mol [3]
SMILES CCCCCCCCCCCCS[4]
InChI InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3[3]
InChIKey WNAHIZMDSQCWRP-UHFFFAOYSA-N[3]
Synonyms 1-Dodecyl mercaptan, Lauryl mercaptan, n-Dodecanethiol[2]

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid at room temperature with a characteristic mild, skunk-like odor.[2][5] Its long hydrophobic chain renders it insoluble in water but soluble in many organic solvents such as ethanol, ether, acetone, benzene, and toluene.[5][6]

Table 2: Quantitative Physicochemical Data

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1][5]
Odor Mild skunk-like[2][5]
Density 0.845 g/mL at 25 °C[4]
Boiling Point 266-283 °C[4]
Melting Point -7 °C[7]
Flash Point 128 °C (closed cup)[4]
Refractive Index (n20/D) 1.459[4]
Vapor Density 7 (vs air)[4]
Solubility in Water Insoluble[5]
Solubility in Organic Solvents Soluble in methanol, ether, acetone, benzene, ethyl acetate[5]

Core Applications in Research and Development

This compound is a cornerstone material in several advanced applications:

  • Self-Assembled Monolayers (SAMs): Its most prominent application is the formation of highly ordered, hydrophobic SAMs on noble metal surfaces like gold, silver, and cobalt.[1][6] These monolayers are used to modify surface properties, act as protective coatings against oxidation and corrosion, and serve as platforms for creating functionalized surfaces in biosensors and microelectronics.[6][8]

  • Nanoparticle Synthesis and Stabilization: It serves as a capping agent and stabilizer in the synthesis of metal nanoparticles, such as gold and silver nanoparticles.[9] The thiol group strongly binds to the nanoparticle surface, preventing aggregation and controlling particle size and solubility in organic solvents.[10]

  • Organic Synthesis: In organic chemistry, it is used as a chain transfer agent in radical polymerizations and as a reactant in the synthesis of sulfides, thioacetals, and other sulfur-containing compounds.[9][11]

  • Drug Development: While not a therapeutic agent itself, its application in creating functionalized surfaces and stabilizing nanoparticles is crucial for developing drug delivery systems, diagnostic platforms, and biocompatible coatings for medical devices.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following sections outline protocols for the synthesis, characterization, and application of this compound.

Synthesis of this compound from 1-Bromododecane

This is a common laboratory-scale synthesis involving the formation of a thiouronium salt intermediate, followed by hydrolysis.[12]

synthesis_workflow cluster_reactants Step 1: Thiouronium Salt Formation cluster_intermediate Step 2: Isolation cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Work-up & Purification r1 1-Bromododecane (1 mol) reflux1 Reflux for 6 hours r1->reflux1 r2 Thiourea (1.1 mol) r2->reflux1 r3 95% Ethanol r3->reflux1 cool Cool reaction mixture reflux1->cool filter Filter to collect dodecanethiouronium salt crystals cool->filter h1 Dodecanethiouronium salt filter->h1 reflux2 Reflux for 2 hours (under Nitrogen) h1->reflux2 h2 5N Sodium Carbonate h2->reflux2 acidify Acidify with 2N HCl reflux2->acidify separate Separate organic layer acidify->separate dry Dry with MgSO₄ separate->dry distill Fractional distillation in vacuum dry->distill product Pure this compound distill->product

Figure 2: Experimental workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 1-bromododecane (1 mole), thiourea (1.1 moles), and 50 mL of 95% ethanol.[12]

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.[12]

  • Isolation of Intermediate: Upon cooling, the dodecanethiouronium salt will crystallize. Isolate the crystals by filtration.[12]

  • Hydrolysis: Transfer the salt to a two-necked flask with 300 mL of 5 N sodium carbonate solution. Reflux the mixture for 2 hours under a slow stream of nitrogen.[12]

  • Work-up: Cool the reaction mixture and acidify it with 2 N hydrochloric acid. Transfer to a separatory funnel and separate the organic (thiol) layer.[12]

  • Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and purify the product by fractional distillation under vacuum to yield this compound.[12]

Formation of Self-Assembled Monolayers (SAMs) on a Gold Substrate

The formation of SAMs is a spontaneous process, but a meticulous protocol is required for creating a well-ordered, high-quality monolayer.[9][13]

sam_workflow cluster_prep A: Solution & Substrate Preparation cluster_assembly B: Self-Assembly cluster_termination C: Termination & Rinsing cluster_final D: Final Steps prep_sol Prepare 1-10 mM solution of This compound in Ethanol immerse Immerse clean substrate in thiol solution prep_sol->immerse clean_sub Clean Gold Substrate (e.g., Piranha solution, UV-Ozone) clean_sub->immerse incubate Incubate for 24-48 hours in a sealed container immerse->incubate rinse1 Remove substrate and rinse with fresh Ethanol incubate->rinse1 sonicate Sonicate in fresh Ethanol for 1-3 minutes rinse1->sonicate rinse2 Rinse again with Ethanol sonicate->rinse2 dry Dry with a stream of dry Nitrogen gas rinse2->dry store Store in a clean, dry environment (e.g., desiccator) dry->store product Gold Substrate with This compound SAM store->product

Figure 3: Experimental workflow for the formation of a this compound SAM on a gold substrate.

Methodology:

  • Substrate Preparation: Use a clean gold-coated substrate. Ensure the environment is free from contaminants like silanes or iodine. Clean all glassware thoroughly.[9]

  • Solution Preparation: Prepare a dilute solution (typically 1-10 mM) of this compound in a high-purity solvent, such as 200-proof ethanol.[9]

  • Immersion: Fully immerse the clean gold substrate into the thiol solution within a sealable container. To ensure high-quality films, minimize headspace and consider backfilling the container with an inert gas like nitrogen.[9][13]

  • Incubation: Seal the container and allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.[9][13]

  • Rinsing: After incubation, remove the substrate with clean tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) thiol molecules.[13]

  • Sonication: Place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes to remove any remaining loosely bound molecules.[9]

  • Final Rinse and Dry: Perform a final rinse with ethanol and gently dry the substrate under a stream of dry nitrogen.[13]

  • Storage: Store the prepared SAM-coated substrate in a clean, dry environment, such as a petri dish or desiccator, backfilled with nitrogen for long-term stability.[9]

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (¹H NMR): To confirm the identity and purity, dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic peaks: a triplet for the terminal methyl group (~0.87 ppm), a broad multiplet for the methylene groups in the alkyl chain (~1.26 ppm), and a quartet for the methylene group adjacent to the sulfur atom (~2.51 ppm).[14] The thiol proton itself may appear as a triplet around 1.39 ppm.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of a pure liquid sample (e.g., between salt plates) will show strong C-H stretching vibrations around 2925 and 2854 cm⁻¹. A key, though sometimes weak, diagnostic peak is the S-H stretching vibration, which appears near 2572 cm⁻¹.[6] The absence of this S-H peak is a primary indicator of successful chemisorption when analyzing SAMs on a metal surface.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for purity analysis and to identify trace contaminants. A suitable method involves a non-polar capillary column (e.g., DB-1HT). The oven temperature can be programmed with an initial hold, followed by a ramp (e.g., from 40°C to 250°C at 10°C/min) to elute the compound.[1] The resulting mass spectrum will show the molecular ion peak (m/z = 202.4) and a characteristic fragmentation pattern.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It causes severe skin burns and eye damage.[15] It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[15] Inhalation may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents, reducing agents, bases, and alkali metals.[9][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

References

An In-depth Technical Guide to 1-Dodecanethiol (CAS 112-55-0) for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the physicochemical properties, safety information, and key applications of 1-dodecanethiol, with a focus on its role in the synthesis of functionalized nanoparticles and the formation of self-assembled monolayers.

Introduction

This compound (DDT), also known as n-dodecyl mercaptan, is a long-chain alkanethiol with the chemical formula CH₃(CH₂)₁₁SH. Its unique properties, particularly the strong affinity of the thiol group for noble metal surfaces, have established it as a critical component in various fields of research and development, including materials science, nanotechnology, and biomedicine. This technical guide provides a comprehensive overview of this compound, detailing its properties, safety protocols, and significant applications with a focus on experimental procedures relevant to researchers and professionals in drug development.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 112-55-0
Molecular Formula C₁₂H₂₆S
Molecular Weight 202.4 g/mol [1]
Appearance Colorless to pale-yellow liquid with a characteristic mild, skunk-like odor.[2]
Melting Point -7 °C[3]
Boiling Point 93 - 95 °C at 0.1 mmHg[3]
Density 0.845 g/mL[3]
Flash Point 127 °C (closed cup)[3]
Solubility Insoluble in water; soluble in methanol, ether, acetone, benzene, and ethyl acetate.[4]
Octanol/Water Partition Coefficient (log Kow) 6.18 (estimated)[5]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risks.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[1][6]

  • Skin Sensitizer: May cause an allergic skin reaction.[7]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] In case of inadequate ventilation, wear respiratory protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors.[1] Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[1]

  • Disposal: Avoid release to the environment.[6] Dispose of contents/container to an approved waste disposal plant.[6]

Applications in Research and Drug Development

The versatility of this compound has led to its widespread use in several research and development areas, particularly those relevant to drug development.

Self-Assembled Monolayers (SAMs)

This compound is extensively used to form highly ordered, hydrophobic self-assembled monolayers (SAMs) on various metal surfaces, most notably gold.[4][8] These SAMs are created by the spontaneous organization of the thiol molecules, with the sulfur headgroup binding strongly to the metal surface and the dodecyl chains orienting outwards.[9] This technology is pivotal for:

  • Surface Functionalization: Creating well-defined surfaces with specific chemical and physical properties.

  • Corrosion Inhibition: Protecting metal surfaces from oxidation and corrosion.[5]

  • Nanoelectronics: Serving as components in molecular electronic devices.

  • Biomedical Applications: Modifying the surface of implants and biosensors.

Nanoparticle Synthesis and Functionalization

This compound plays a crucial role as a capping and stabilizing agent in the synthesis of various metal and semiconductor nanoparticles, including gold (AuNPs), silver (AgNPs), platinum (PtNPs), and cadmium sulfide (CdS) quantum dots.[4][5][10] The thiol group binds to the nanoparticle surface, preventing aggregation and controlling their size and shape during synthesis.[5] The long alkyl chain provides solubility in organic solvents.[5]

These functionalized nanoparticles are instrumental in:

  • Drug Delivery: Dodecanethiol-functionalized gold nanoparticles can be used to fabricate microcapsules that act as drug carriers.

  • Bio-imaging and Diagnostics: Quantum dots stabilized with this compound are used in advanced imaging applications due to their unique optical properties.[5] The nanoparticles can serve as contrast agents for computed tomography or gamma imaging.

  • Catalysis: The size and surface properties of nanoparticles, controlled by agents like this compound, are critical for their catalytic activity.[10]

While this compound itself does not directly participate in cellular signaling pathways, the nanoparticles it functionalizes can be further modified with targeting ligands (e.g., antibodies, peptides) to interact with specific cell surface receptors. This allows the nanoparticle-drug conjugate to be directed to target cells (e.g., cancer cells), where it can be internalized and release its therapeutic payload, thereby influencing cellular signaling and function.

Experimental Protocols

Detailed methodologies for the preparation of SAMs and the synthesis of nanoparticles are crucial for reproducible research.

Preparation of this compound Self-Assembled Monolayers on a Gold Substrate

This protocol outlines the steps for forming a high-quality SAM of this compound on a gold surface.

Materials and Equipment:

  • Gold-coated substrate

  • This compound

  • 200 proof ethanol (or other suitable solvent)

  • Clean glass or polypropylene containers

  • Tweezers

  • Sonicator

  • Dry nitrogen gas

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by methods such as piranha solution treatment (use with extreme caution) or UV-ozone cleaning.

  • Thiol Solution Preparation: Prepare a dilute solution of this compound in ethanol, typically in the range of 1-10 mM.

  • Immersion: Immerse the clean gold substrate into the thiol solution using clean tweezers. Ensure the entire surface to be coated is submerged.

  • Incubation: Seal the container and allow the self-assembly process to occur. Incubation times can vary, but 12-24 hours is common to achieve a well-ordered monolayer.[8]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed thiol molecules.

  • Drying: Dry the substrate with a gentle stream of dry nitrogen gas.

  • Storage: Store the prepared SAM-coated substrate in a clean, dry environment.

SAM_Preparation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Substrate_Cleaning Clean Gold Substrate Immersion Immerse Substrate in Thiol Solution Substrate_Cleaning->Immersion Solution_Prep Prepare 1-10 mM This compound in Ethanol Solution_Prep->Immersion Incubation Incubate for 12-24 hours Immersion->Incubation Rinsing Rinse with Ethanol Incubation->Rinsing Drying Dry with Nitrogen Gas Rinsing->Drying Storage Store in Clean Environment Drying->Storage

Workflow for the preparation of a this compound self-assembled monolayer on a gold substrate.
Synthesis of this compound-Capped Gold Nanoparticles (Brust-Schiffrin Method)

This protocol describes a common two-phase method for synthesizing gold nanoparticles stabilized with this compound.

Materials and Equipment:

  • Hydrogen tetrachloroaurate(III) (HAuCl₄)

  • Tetraoctylammonium bromide (TOAB)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Stir plate and stir bar

  • Separatory funnel

  • Centrifuge

Procedure:

  • Phase Transfer of Gold: Dissolve HAuCl₄ in deionized water and TOAB in toluene. Mix the two solutions in a separatory funnel and shake vigorously. The aqueous phase will become colorless as the gold salt is transferred to the organic phase, which turns dark orange. Separate the organic phase.

  • Addition of Thiol: To the organic phase containing the gold salt, add this compound with stirring.

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ dropwise. The color of the solution will change from orange to a deep brown/black, indicating the formation of gold nanoparticles.

  • Stirring: Continue stirring the reaction mixture for several hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Remove the aqueous phase.

    • Reduce the volume of the organic phase by rotary evaporation.

    • Add ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles by re-dispersing them in toluene and re-precipitating with ethanol. Repeat this step several times to remove excess reagents.

  • Final Product: Dry the purified nanoparticles under vacuum. The resulting product is a dark powder of this compound-capped gold nanoparticles that can be re-dispersed in nonpolar organic solvents.

Nanoparticle_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification HAuCl4_aq Aqueous HAuCl₄ Phase_Transfer Phase Transfer of Gold to Toluene HAuCl4_aq->Phase_Transfer TOAB_tol TOAB in Toluene TOAB_tol->Phase_Transfer NaBH4_aq Aqueous NaBH₄ Reduction Reduce with NaBH₄ NaBH4_aq->Reduction Add_Thiol Add this compound Phase_Transfer->Add_Thiol Add_Thiol->Reduction Stirring Stir for several hours Reduction->Stirring Precipitation Precipitate with Ethanol Stirring->Precipitation Centrifugation Centrifuge to Collect Nanoparticles Precipitation->Centrifugation Washing Wash with Toluene and Ethanol Centrifugation->Washing Drying Dry under Vacuum Washing->Drying

Workflow for the synthesis of this compound-capped gold nanoparticles via the Brust-Schiffrin method.

Characterization Techniques

The successful synthesis and functionalization of nanoparticles with this compound, as well as the formation of SAMs, require thorough characterization. Key analytical techniques include:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersity of the nanoparticles.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the surface plasmon resonance of metal nanoparticles, which is dependent on their size and shape.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of this compound on the nanoparticle surface by identifying the characteristic vibrational bands of the alkyl chain and the C-S bond.[3]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the surface, confirming the binding of sulfur to the metal.

  • Contact Angle Goniometry: To measure the hydrophobicity of SAM-coated surfaces.

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): To visualize the topography and molecular arrangement of SAMs at high resolution.

Conclusion

This compound is a fundamental building block in modern materials science and nanotechnology with significant implications for drug development. Its ability to form robust self-assembled monolayers and to effectively stabilize a wide range of nanoparticles makes it an invaluable tool for creating functional materials for applications in drug delivery, bio-imaging, and diagnostics. A thorough understanding of its properties, safe handling procedures, and experimental protocols is essential for researchers and scientists aiming to leverage the unique capabilities of this versatile molecule. The continued exploration of this compound and its derivatives is expected to lead to further advancements in the development of sophisticated and effective therapeutic and diagnostic platforms.

References

An In-depth Technical Guide to the Physical Properties of n-Dodecyl Mercaptan for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical properties of n-dodecyl mercaptan (also known as 1-dodecanethiol), a crucial reagent in various scientific and industrial applications. The information presented herein is intended to support laboratory work by providing key data and standardized experimental methodologies.

Core Physical and Chemical Properties

n-Dodecyl mercaptan is a colorless to pale-yellow liquid with a characteristic mild, skunk-like odor.[1] It is an alkyl thiol that is widely utilized in chemical synthesis, polymer science, and materials science.[2]

PropertyValue
Synonyms This compound, Lauryl Mercaptan
CAS Number 112-55-0
Molecular Formula C₁₂H₂₆S
Molecular Weight 202.4 g/mol [1]
Appearance Colorless to pale-yellow, oily liquid[1]
Odor Mild, skunk-like[1]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of n-dodecyl mercaptan, critical for its handling, storage, and application in a laboratory setting.

Thermal Properties
PropertyValue
Melting Point -7 °C (19 °F)[2][3][4]
Boiling Point 266-283 °C at 760 mmHg[5][6]
142-145 °C at CVP[2]
165-169 °C at 5.19 kPa[2]
Flash Point 87 °C (Closed Cup)[2]
128 °C (Closed Cup)[3][7]
Autoignition Temperature 230 °C[8]
Density and Refractive Index
PropertyValue
Density 0.8450 g/cm³ at 20°C/20°C[2]
0.850 g/cm³ at 20°C[7]
0.845 g/mL at 25°C[5][6]
Refractive Index (n²⁰/D) 1.4589[2]
1.459[5][6]
Vapor Properties
PropertyValue
Vapor Pressure 8.53 x 10⁻³ mmHg at 25°C[2]
0.002 mmHg at 20°C[7]
Vapor Density 7 (Air = 1)[5][7]
Solubility
SolventSolubility
Water Insoluble[2]
Methanol Soluble[2]
Ether Soluble[2]
Acetone Soluble[2]
Benzene Soluble[2]
Ethyl Acetate Soluble[2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of n-dodecyl mercaptan. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Boiling Point Determination (ASTM D1120)

The equilibrium boiling point of a liquid such as n-dodecyl mercaptan can be determined using a method analogous to ASTM D1120.[4][5][9][10][11]

Methodology:

  • A specified volume of the sample is placed into a round-bottom flask.

  • Boiling chips are added to ensure smooth boiling.

  • A condenser is attached to the flask to recondense the vapors.

  • The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.

  • The temperature at which the liquid and vapor are in equilibrium at atmospheric pressure is recorded as the boiling point.

  • The observed boiling point is corrected for any deviation from standard atmospheric pressure.

Melting Point Determination (ASTM D1519)

The melting range of n-dodecyl mercaptan can be determined using the capillary tube method as outlined in ASTM D1519.[8][12][13][14][15]

Methodology:

  • A small, finely powdered sample of solidified n-dodecyl mercaptan is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

  • The temperature at which the last solid crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range.

Density Determination (ISO 1183-1, Method B - Liquid Pycnometer Method)

The density of liquid n-dodecyl mercaptan can be accurately determined using a pycnometer according to ISO 1183-1.[3][16][17]

Methodology:

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with n-dodecyl mercaptan, ensuring no air bubbles are present.

  • The filled pycnometer is brought to a constant temperature (e.g., 20°C) in a water bath.

  • The pycnometer is reweighed to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Flash Point Determination (ASTM D7094 - Modified Continuously Closed Cup)

The flash point can be determined using a modified continuously closed cup tester as described in ASTM D7094.[1][6][18][19][20]

Methodology:

  • A small sample volume (e.g., 2 mL) is introduced into the test cup of the apparatus.

  • The cup is sealed, and the sample is heated at a controlled rate.

  • An ignition source is periodically introduced into the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Refractive Index Determination (ASTM D1218)

The refractive index of n-dodecyl mercaptan can be measured using a refractometer following the principles of ASTM D1218.[7][21][22][23][24]

Methodology:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of n-dodecyl mercaptan are placed on the prism of the refractometer.

  • The temperature of the sample is controlled, typically at 20°C.

  • Light is passed through the sample, and the angle of refraction is measured.

  • The instrument provides a direct reading of the refractive index.

Water Solubility Determination (OECD Guideline 105)

The water solubility of n-dodecyl mercaptan can be determined using the flask method as described in OECD Guideline 105, suitable for substances with low solubility.[2][25][26][27][28]

Methodology:

  • An excess amount of n-dodecyl mercaptan is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The mixture is then centrifuged or filtered to separate the undissolved substance.

  • The concentration of n-dodecyl mercaptan in the aqueous phase is determined by a suitable analytical method (e.g., chromatography).

Application Workflow: n-Dodecyl Mercaptan in Radical Polymerization

n-Dodecyl mercaptan is commonly used as a chain transfer agent in free radical polymerization to control the molecular weight of the resulting polymer.[29][30] The following diagram illustrates the general workflow of this process.

G Workflow of Radical Polymerization with n-Dodecyl Mercaptan as a Chain Transfer Agent cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products Monomer Monomer (e.g., Methyl Methacrylate) Propagation Propagation (Addition of Monomer to Growing Chain) Monomer->Propagation Reinitiation Re-initiation (New Polymer Chain Growth) Monomer->Reinitiation Initiator Initiator (e.g., AIBN) Initiation Initiation (Formation of Primary Radicals) Initiator->Initiation CTA Chain Transfer Agent (n-Dodecyl Mercaptan) ChainTransfer Chain Transfer (Reaction with n-Dodecyl Mercaptan) CTA->ChainTransfer Initiation->Propagation Primary Radical Propagation->ChainTransfer Growing Polymer Radical Termination Termination (Cessation of Chain Growth) Propagation->Termination ChainTransfer->Reinitiation Generates Thiyl Radical InactiveChain Inactive Polymer Chain ChainTransfer->InactiveChain Forms Reinitiation->Propagation Starts New Chain Polymer Polymer with Controlled Molecular Weight Termination->Polymer

Caption: Radical polymerization workflow with n-dodecyl mercaptan.

This guide provides a foundational understanding of the physical properties of n-dodecyl mercaptan for laboratory professionals. Adherence to standardized testing protocols is crucial for obtaining reliable and comparable data.

References

1-Dodecanethiol: A Technical Guide to its Solubility in Ethanol and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-dodecanethiol in ethanol and other common organic solvents. Due to the predominantly qualitative nature of currently available data, this document focuses on summarizing existing information and providing detailed experimental protocols to enable researchers to determine precise solubility parameters for their specific applications.

Qualitative Solubility of this compound

This compound, a long-chain alkylthiol, is generally characterized as soluble in a range of organic solvents. Its significant hydrophobic alkyl chain dictates its solubility behavior, favoring non-polar and moderately polar organic solvents over polar solvents like water.

Multiple sources indicate that this compound is soluble in ethanol, ether, acetone, benzene, chloroform, and ethyl acetate.[1][2][3][4][5][6][7][8][9][10][11] However, the degree of its solubility in alcohols may be limited, with some sources describing it as "slightly soluble in alcohol" while being more readily soluble in hydrocarbons.[12] This suggests that while miscibility with ethanol is achieved, it may not be limitless, and the solubility is likely influenced by temperature.

For practical applications, solutions of this compound in toluene or ethanol are often prepared at concentrations ranging from 1 to 10 mM for forming self-assembled monolayers.[13]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubility DescriptionSource(s)
EthanolSoluble, Slightly Soluble[3][6][8][11][12]
MethanolSoluble, Slightly Soluble[1][4][5][7][9]
Diethyl EtherSoluble[1][3][4][5][6][7][8][9][11]
AcetoneSoluble[1][2][4][5][6][7][8][9]
BenzeneSoluble[1][2][4][5][6][7][8][9]
ChloroformSoluble, Sparingly[3][5][10]
TolueneSuitable solvent for mM solutions[13]
Ethyl AcetateSoluble[1][2][4][7]
HydrocarbonsSoluble[9][12]
WaterInsoluble, Immiscible[1][3][4][5][7][9][10][11][12][14][15][16]

Experimental Protocols for Solubility Determination

Given the lack of specific quantitative data in the literature, the following experimental protocols are provided as robust methods for determining the solubility of this compound in various organic solvents.

Gravimetric Method (Shake-Flask)

This is a standard and reliable method for determining the thermodynamic solubility of a substance.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). The presence of an undissolved phase of the thiol is essential to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to settle at the constant temperature until the undissolved this compound has completely separated.

  • Sample Withdrawal:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

  • Solvent Evaporation and Quantification:

    • Transfer the aliquot of the saturated solution to a pre-weighed container.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

    • Once the solvent is completely removed, weigh the container with the remaining this compound. The mass of the dissolved thiol is the difference between the final and initial weights of the container. The solubility can then be expressed in terms of g/100 mL or mol/L.

Spectrophotometric Quantification of Thiol Concentration (Ellman's Test Adaptation)

For a more rapid or high-throughput determination of concentration, a colorimetric assay can be adapted. Ellman's test is a well-established method for quantifying free thiol groups.[17] While typically used in aqueous buffers, the principles can be adapted for organic solvents with appropriate validation.[18][19]

Methodology:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

  • Reaction with DTNB:

    • To a known volume of each standard (and the unknown saturated solution), add a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same solvent. The reaction of the thiol with DTNB produces a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at a specific wavelength (typically around 412 nm in aqueous solutions, but the λmax should be determined for the specific organic solvent).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting solutions at the predetermined maximum wavelength (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the absorbance versus the concentration of the standard solutions to generate a calibration curve.

    • Use the absorbance of the unknown saturated solution to determine its concentration from the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_gravimetric Gravimetric Solubility Determination A 1. Prepare Supersaturated Solution (Excess this compound in Solvent) B 2. Equilibrate (Constant Temperature Agitation) A->B C 3. Phase Separation B->C D 4. Withdraw Known Volume of Supernatant C->D E 5. Solvent Evaporation D->E F 6. Weigh Residue & Calculate Solubility E->F

Caption: Gravimetric Method Workflow.

G cluster_spectrophotometric Spectrophotometric Solubility Determination A 1. Prepare Standard Solutions (Known Concentrations of this compound) C 3. Reaction with DTNB A->C E 5. Generate Calibration Curve A->E B 2. Prepare Saturated Solution B->C D 4. Measure Absorbance (UV-Vis) C->D D->E F 6. Determine Concentration of Saturated Solution E->F

Caption: Spectrophotometric Method Workflow.

References

1-Dodecanethiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Dodecanethiol (DDT), a long-chain alkanethiol crucial in various scientific and industrial applications. This document covers its fundamental chemical properties, detailed experimental protocols, and key applications, with a focus on its role in nanotechnology and drug development.

Core Chemical Properties

This compound, also known as n-dodecyl mercaptan, is an organic compound with a 12-carbon alkyl chain attached to a thiol functional group.[1] Its distinct chemical properties make it a versatile tool in surface chemistry, materials science, and organic synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₁₂H₂₆S[1][2][3][4][5]
Molecular Weight 202.40 g/mol [2][3][6]
CAS Number 112-55-0[1][3]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, characteristic sulfurous odor[1]
Density 0.845 g/mL at 25 °C[6]
Boiling Point 266-280 °C
Melting Point -9 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1]

Key Applications in Research and Development

This compound's ability to form self-assembled monolayers (SAMs) on noble metal surfaces is a cornerstone of its utility.[1] These highly ordered molecular layers are instrumental in a variety of advanced applications.

Self-Assembled Monolayers (SAMs)

The thiol group of this compound exhibits a strong affinity for gold, silver, and other noble metal surfaces. This interaction leads to the spontaneous formation of a dense, well-ordered monolayer. The long alkyl chains then extend outwards, creating a hydrophobic surface.

Diagram: Formation of a this compound Self-Assembled Monolayer on a Gold Surface

SAM_Formation cluster_solution This compound Solution cluster_surface Gold Substrate cluster_sam Self-Assembled Monolayer DDT1 SH-(CH₂)₁₁-CH₃ Au_surface Gold Surface DDT1->Au_surface Adsorption DDT2 SH-(CH₂)₁₁-CH₃ DDT2->Au_surface DDT3 SH-(CH₂)₁₁-CH₃ DDT3->Au_surface SAM1 S-(CH₂)₁₁-CH₃ SAM2 S-(CH₂)₁₁-CH₃ SAM3 S-(CH₂)₁₁-CH₃ SAM_layer Ordered Monolayer

Caption: Workflow of this compound SAM formation on a gold substrate.

Nanoparticle Stabilization

In the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs), this compound serves as a capping agent. It binds to the nanoparticle surface, preventing aggregation and controlling the particle's size and shape. This stabilization is crucial for the subsequent use of nanoparticles in applications such as drug delivery and diagnostics.

Drug Delivery Systems

The hydrophobic surface created by this compound SAMs can be functionalized to attach drug molecules. This allows for the targeted delivery of therapeutics. The release of the drug can be triggered by specific physiological conditions, offering a controlled release mechanism.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 1-bromododecane with sodium hydrosulfide.

Reaction:

CH₃(CH₂)₁₁Br + NaSH → CH₃(CH₂)₁₁SH + NaBr

Procedure:

  • Dissolve sodium hydrosulfide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add 1-bromododecane to the solution dropwise with constant stirring.

  • Reflux the mixture for several hours to ensure the completion of the reaction.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Diagram: Experimental Workflow for this compound Synthesis

Synthesis_Workflow A 1. Dissolve NaSH in Ethanol B 2. Add 1-Bromododecane A->B C 3. Reflux the Mixture B->C D 4. Extraction with Organic Solvent C->D E 5. Washing and Drying D->E F 6. Solvent Removal E->F G 7. Purification by Distillation F->G H Pure this compound G->H

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization Techniques

The purity and structure of synthesized this compound can be confirmed using various analytical techniques.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic S-H stretching vibration.
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity and molecular weight.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause severe skin burns and eye damage, and may cause an allergic skin reaction.[7] It is also very toxic to aquatic life with long-lasting effects.[7] Always refer to the Safety Data Sheet (SDS) before handling this chemical.

References

The Thiol Group: A Linchpin in Modern Surface Chemistry for Scientific and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiol group (-SH), with its unique reactivity and high affinity for noble metal surfaces, has established itself as a cornerstone of modern surface chemistry. Its ability to form robust, well-organized self-assembled monolayers (SAMs) and to readily participate in highly efficient "click" chemistry reactions has made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the function of the thiol group in surface chemistry, detailing its fundamental interactions, providing quantitative data, outlining key experimental protocols, and illustrating its application in the development of advanced materials and biomedical technologies.

The Thiol-Gold Interaction: A Foundation of Surface Engineering

The remarkable success of thiol-based surface chemistry is largely built upon the strong, quasi-covalent bond formed between sulfur and gold surfaces. This interaction is the driving force behind the spontaneous formation of highly ordered self-assembled monolayers (SAMs), which serve as a versatile platform for tailoring the physicochemical properties of surfaces at the molecular level.

The formation of a thiol SAM on a gold surface is a dynamic, two-step process. Initially, thiol molecules physisorb onto the gold, forming a disordered, "lying-down" phase. This is followed by a slower, ordering phase where the molecules orient themselves into a densely packed, "standing-up" configuration, driven by both the Au-S bond formation and van der Waals interactions between the alkyl chains.[1][2]

Quantitative Analysis of the Thiol-Gold Interface

The stability and structure of thiol-based SAMs are governed by the energetics of the thiol-gold bond and the packing density of the molecules on the surface. A summary of key quantitative data is presented in the tables below.

Table 1: Thiol-Gold Bond Energies

ParameterValueMethodReference
Au-S Bond Dissociation Energy~40 kcal/mol (~167 kJ/mol)Experimental[3]
Au-S Bond Dissociation Energy298 ± 2 kJ/mol (diatomic AuS)Experimental[4]
Au-S Bond Dissociation Energy~130 kJ/molGeneral Literature[5]
Au-S Covalent Bond Strength~100 kJ/molDFT Calculation[5]

Table 2: Surface Coverage Density of Thiols on Gold

Thiol MoleculeSurface Coverage (molecules/nm²)SubstrateMethodReference
Alkanethiols (general)~4.6Au(111)Diffraction[6]
3-Mercaptopropionic acid7.8 ± 1.2Gold Nanoparticles (5-100 nm)ICP-OES[7]
Mercaptohexanoic acid4.58 ± 0.01Gold NanoparticlesXPS[7]
Mercaptoundecanoic acid4.97 ± 0.01Gold NanoparticlesXPS[7]
Thioctic acid2.20 ± 0.03Gold NanoparticlesXPS[7]
n-Heptadecanethiol (n-C17)100% (reference)Au(111)XPS[8]
2,2-dipentadecyl-1,3-propanedithiol (d-C17)94-95% (relative to n-C17)Au(111)XPS[8]
2-pentadecyl-1,3-propanedithiol (m-C17)62-64% (relative to n-C17)Au(111)XPS[8]

Thiol-Click Chemistry: A Versatile Toolkit for Surface Functionalization

Beyond the formation of simple SAMs, the thiol group's reactivity is harnessed in a suite of highly efficient and specific reactions collectively known as "thiol-click chemistry".[9] These reactions, which include thiol-ene, thiol-yne, and thiol-Michael additions, are characterized by their high yields, tolerance to a wide range of functional groups, and mild reaction conditions, making them ideal for the immobilization of sensitive biomolecules.[9]

Thiol_Click_Chemistry cluster_reactions Thiol-Click Reactions cluster_products Products Thiol Thiol (-SH) Ene Alkene (-C=C-) Thiol->Ene Thiol-Ene (Radical Initiator/UV) Yne Alkyne (-C≡C-) Thiol->Yne Thiol-Yne (Radical Initiator/UV) Maleimide Maleimide Thiol->Maleimide Thiol-Michael Addition (Base Catalyst) Thioether Thioether Ene->Thioether VinylSulfide Vinyl Sulfide Yne->VinylSulfide Thiosuccinimide Thiosuccinimide Maleimide->Thiosuccinimide

A diagram illustrating the main pathways of thiol-click chemistry.

Applications in Research and Drug Development

The versatility of thiol chemistry on surfaces has led to its widespread adoption in numerous applications, from fundamental research to the development of novel therapeutics and diagnostics.

Biosensors and Diagnostics

Thiol-functionalized surfaces are central to the fabrication of highly sensitive and specific biosensors. The ability to immobilize biorecognition elements, such as antibodies, enzymes, and nucleic acids, in a controlled and oriented manner is critical for their performance.

Biosensor_Fabrication_Workflow cluster_surface_prep 1. Surface Preparation cluster_sam_formation 2. SAM Formation cluster_activation 3. Surface Activation cluster_biomolecule_immobilization 4. Bioreceptor Immobilization cluster_blocking_detection 5. Blocking & Detection Gold_Electrode Gold Electrode Cleaning Electrochemical Cleaning Gold_Electrode->Cleaning SAM_Formation Self-Assembled Monolayer (SAM) Formation Cleaning->SAM_Formation Thiol_Solution Thiol Solution (e.g., Mercaptoundecanoic Acid) Thiol_Solution->SAM_Formation Activated_Surface Activated Carboxyl Groups SAM_Formation->Activated_Surface EDC_NHS EDC/NHS Chemistry EDC_NHS->Activated_Surface Immobilization Covalent Immobilization Activated_Surface->Immobilization Antibody Antibody Solution Antibody->Immobilization Blocking Blocking (e.g., BSA) Immobilization->Blocking Detection Analyte Detection Blocking->Detection

Workflow for the fabrication of a thiol-based electrochemical biosensor.
Drug Delivery and Nanomedicine

Thiolated nanoparticles are extensively explored for targeted drug delivery. The thiol groups can be used to attach targeting ligands to guide the nanoparticles to specific cells or tissues. Furthermore, the disulfide bond, which can be cleaved in the reducing environment of the cell, provides a mechanism for triggered drug release.

Protein and DNA Microarrays

The controlled immobilization of proteins and DNA on surfaces is crucial for high-throughput screening in drug discovery and genomics. Thiol-based surface chemistry allows for the creation of densely packed and highly ordered microarrays.

Microarray_Fabrication cluster_substrate 1. Substrate Preparation cluster_patterning 2. Surface Patterning cluster_functionalization 3. Functionalization of Array Spots cluster_hybridization 4. Hybridization/Binding & Detection Gold_Substrate Gold-coated Substrate Patterned_SAM Patterned SAM of Inert Thiol Gold_Substrate->Patterned_SAM Photolithography Photolithography/Microcontact Printing Photolithography->Patterned_SAM Spotting Microarray Spotting Patterned_SAM->Spotting Thiol_DNA_Protein Thiol-modified DNA/Protein Solution Thiol_DNA_Protein->Spotting Hybridization Hybridization/Binding Spotting->Hybridization Target_Molecule Fluorescently Labeled Target Target_Molecule->Hybridization Detection Fluorescence Detection Hybridization->Detection

A generalized workflow for fabricating a DNA or protein microarray.

Experimental Protocols

This section provides detailed methodologies for key experiments involving thiol-based surface chemistry.

Protocol for the Formation of Alkanethiol SAMs on Gold

This protocol describes the standard procedure for creating a self-assembled monolayer of an alkanethiol on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a chromium or titanium adhesion layer followed by a gold layer)

  • Alkanethiol (e.g., 1-dodecanethiol)

  • 200-proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Clean glass or polypropylene containers with sealable caps

  • Tweezers

  • Dry nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

    • Thoroughly rinse the substrate with deionized water and then with ethanol.

    • Dry the substrate under a gentle stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the alkanethiol in 200-proof ethanol in a clean container.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Seal the container to minimize solvent evaporation and contamination. For optimal results, purge the headspace with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed thiols.

    • Dry the substrate under a gentle stream of dry nitrogen gas.

  • Characterization:

    • The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[10]

Protocol for Thiol-Maleimide Bioconjugation on a Surface

This protocol outlines the immobilization of a thiol-containing biomolecule (e.g., a cysteine-containing peptide) onto a maleimide-functionalized surface.

Materials:

  • Maleimide-functionalized substrate

  • Thiol-containing biomolecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • Quenching solution (e.g., 10 mM L-cysteine in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween-20 (PBST))

Procedure:

  • Biomolecule Preparation:

    • Dissolve the thiol-containing biomolecule in the reaction buffer to the desired concentration. If the biomolecule contains disulfide bonds, it may be necessary to reduce them first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

  • Immobilization Reaction:

    • Apply the biomolecule solution to the maleimide-functionalized surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Remove the biomolecule solution and wash the surface with the reaction buffer.

    • Add the quenching solution to the surface and incubate for 15-30 minutes to react with any remaining maleimide groups.

  • Washing:

    • Wash the surface thoroughly with PBST to remove non-covalently bound biomolecules and quenching reagents.

    • Perform a final rinse with deionized water.

  • Drying and Storage:

    • Dry the surface under a gentle stream of nitrogen gas.

    • Store the functionalized surface under appropriate conditions to maintain the activity of the immobilized biomolecule.

Protocol for Photochemical Thiol-Ene Surface Functionalization

This protocol describes the light-initiated reaction between a thiol-functionalized surface and an alkene-containing molecule.

Materials:

  • Thiol-functionalized substrate

  • Alkene-containing molecule of interest

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Appropriate solvent (e.g., isopropanol)

  • UV light source (e.g., 365 nm)

Procedure:

  • Reaction Solution Preparation:

    • Prepare a solution containing the alkene-containing molecule and the photoinitiator in a suitable solvent. The concentrations will depend on the specific reactants and desired surface coverage.

  • Photoreaction:

    • Apply the reaction solution to the thiol-functionalized substrate.

    • Expose the substrate to UV light for a specific duration (typically minutes to an hour) to initiate the thiol-ene reaction. The exposure time will influence the extent of surface functionalization.

  • Washing:

    • After irradiation, thoroughly rinse the substrate with the solvent to remove unreacted molecules and the photoinitiator.

  • Drying:

    • Dry the functionalized surface under a stream of nitrogen.

  • Characterization:

    • Confirm the successful functionalization using surface-sensitive techniques like XPS or Fourier-transform infrared spectroscopy (FTIR).[11]

Conclusion

The thiol group's robust and versatile chemistry has made it an invaluable asset in surface science, with profound implications for research, diagnostics, and drug development. The ability to form well-defined self-assembled monolayers and to participate in efficient click chemistry reactions provides an unparalleled level of control over the functionalization of surfaces. As nanotechnology and biotechnology continue to advance, the role of the thiol group in creating sophisticated and functional interfaces is set to expand, paving the way for new innovations in medicine and materials science.

References

The Dual Role of 1-Dodecanethiol in Nanoparticle Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nanotechnology, the precise synthesis of nanoparticles with controlled size, shape, and composition is paramount for their application in diverse areas, including drug delivery, bio-imaging, and catalysis. 1-Dodecanethiol (DDT), a long-chain alkanethiol, has emerged as a critical reagent in the synthesis of various metallic and semiconductor nanoparticles. Its multifaceted nature allows it to function as both a sulfur source for the formation of metal sulfide nanoparticles and as a stabilizing capping agent, preventing agglomeration and directing crystal growth. This technical guide provides an in-depth overview of the utilization of this compound in nanoparticle synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the development of novel nanomaterials.

The Multifaceted Role of this compound

This compound (C₁₂H₂₅SH), often referred to as dodecyl mercaptan, is a versatile molecule in nanoparticle synthesis due to its terminal thiol group (-SH) and a 12-carbon alkyl chain. Its primary functions are:

  • Sulfur Source: In the synthesis of metal sulfide nanoparticles such as Cadmium Sulfide (CdS), Lead Sulfide (PbS), Silver Sulfide (Ag₂S), and Copper Sulfide (Cu₂S), the thiol group of DDT serves as a precursor for the sulfide ions (S²⁻). At elevated temperatures, the carbon-sulfur bond in this compound can be cleaved, releasing sulfur to react with metal precursors.[1] This controlled release of sulfur is crucial for regulating the nucleation and growth of the nanoparticles.

  • Capping Agent and Stabilizer: The thiol group has a strong affinity for the surface of many metals and metal ions, forming a self-assembled monolayer. This layer of this compound molecules passivates the nanoparticle surface, preventing uncontrolled growth and aggregation.[2] The long dodecyl chains provide steric hindrance, ensuring the colloidal stability of the nanoparticles in organic solvents.

  • Solvent and Reducing Agent: In some synthesis routes, this compound can also act as a high-boiling-point solvent. Furthermore, under certain conditions, it can exhibit mild reducing properties.[1]

Data Presentation: Synthesis Parameters and Resulting Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on the synthesis of different nanoparticles using this compound. These tables are designed to provide a comparative overview of how different reaction parameters influence the final nanoparticle properties.

Table 1: Synthesis of Silver Sulfide (Ag₂S) Nanoparticles

Metal PrecursorDDT AmountTemperature (°C)TimeResulting Nanoparticle SizeReference
Silver Acetate (Ag(OAc))-200--[1]
Silver Nitrate (AgNO₃)5 g300 (microwave)10 min7 ± 3 nm[1]

Table 2: Synthesis of Copper Sulfide (Cu₂S) Nanoparticles

Metal PrecursorDDT Amount/RatioTemperature (°C)TimeResulting Nanoparticle SizeReference
Cu(I)-dodecanethiolateExcess> 175Short time-[3][4]
Copper Chloride (CuCl₂)Molar ratio with oleylamine varied215 - 23020 min - 17 h7 - 19 nm[5]

Table 3: Synthesis of Lead Sulfide (PbS) Nanoparticles (Hot-Injection)

Metal PrecursorLigand SystemTemperature (°C)Resulting Nanoparticle SizeReference
Lead(II) Nitrate (Pb(NO₃)₂)This compound (DT)120 - 24034.87 - 35.87 nm[6]
Lead(II) Nitrate (Pb(NO₃)₂)1-Octadecene (ODE) & Oleylamine (OAm)120 - 24025.1 - 44.48 nm[6]

Table 4: Synthesis of Gold (Au) Nanoparticles (Brust-Schiffrin Method)

Gold PrecursorAu:DDT Molar RatioReducing AgentResulting Nanoparticle SizeReference
HAuCl₄VariedSodium Borohydride (NaBH₄)1.7 - 5.7 nm[7]
HAuCl₄-Tert-butylamine-borane complex-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in nanoparticle synthesis.

One-Pot Synthesis of Ag₂S Nanocrystals

This protocol describes a simple, one-step synthesis of silver sulfide nanocrystals where this compound serves multiple roles.[1]

Materials:

  • Silver Nitrate (AgNO₃)

  • This compound (DDT)

  • Nitrogen (N₂) gas

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 1 mmol of AgNO₃ and 5 g of this compound.

  • Purge the mixture with N₂ gas to create an inert atmosphere.

  • Heat the mixture in the microwave reactor to 300°C and maintain this temperature for 10 minutes.

  • After the initial heating, maintain the temperature for an additional 5 minutes under white light irradiation from the reactor's internal lamp.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting Ag₂S nanoparticles can be purified by precipitation with a non-solvent like ethanol, followed by centrifugation and redispersion in a nonpolar solvent like toluene.

Hot-Injection Synthesis of Cu₂S Nanocrystals

This protocol outlines a hot-injection method for the synthesis of monodisperse copper sulfide nanocrystals.[5]

Materials:

  • Copper(II) Chloride dihydrate (CuCl₂·2H₂O)

  • Sodium Oleate

  • 1-Octadecene (ODE)

  • This compound (DDT)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Preparation of Cu-oleate precursor:

    • Dissolve 15 mg of CuCl₂·2H₂O in a mixture of 150 µL of DI water and 200 µL of ethanol.

    • In a separate vial, dissolve 75 mg of sodium oleate in 200 µL of ODE.

    • Mix the two solutions. The Cu²⁺ ions will transfer to the organic phase, forming a Cu-oleate complex.

  • Nanoparticle Synthesis:

    • Transfer the Cu-oleate solution in ODE to a three-neck flask.

    • Heat the solution to the desired reaction temperature (e.g., 180-220°C) under vigorous stirring and a nitrogen atmosphere.

    • Rapidly inject a solution of this compound in ODE into the hot reaction mixture.

    • Allow the reaction to proceed for a specific duration (e.g., 20 minutes to 3 hours) to control the final size of the Cu₂S nanocrystals.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Precipitate the Cu₂S nanoparticles by adding a polar non-solvent such as acetone or ethanol.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar non-solvent.

    • Finally, redisperse the purified nanoparticles in a nonpolar solvent.

Brust-Schiffrin Method for Dodecanethiol-Capped Gold Nanoparticles

This two-phase synthesis method is a classic protocol for producing highly stable, thiol-capped gold nanoparticles.[9][10] In this method, this compound acts as a capping agent, not a sulfur source.

Materials:

  • Hydrogen tetrachloroaurate(III) (HAuCl₄)

  • Tetraoctylammonium bromide (TOAB)

  • This compound (DDT)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Phase Transfer of Gold Ions:

    • Prepare an aqueous solution of HAuCl₄.

    • In a separate flask, dissolve TOAB in toluene.

    • Combine the two solutions and stir vigorously. The TOAB will act as a phase transfer catalyst, moving the AuCl₄⁻ ions from the aqueous phase to the organic (toluene) phase, indicated by a color change of the organic layer to orange/red.

  • Addition of Capping Agent:

    • To the organic phase containing the gold ions, add this compound.

  • Reduction and Nanoparticle Formation:

    • While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ dropwise to the organic mixture.

    • A color change to dark brown or black indicates the formation of gold nanoparticles.

    • Continue stirring for several hours to ensure complete reaction and stabilization of the nanoparticles.

  • Purification:

    • Separate the organic phase.

    • Reduce the volume of the organic phase using a rotary evaporator.

    • Add ethanol to precipitate the dodecanethiol-capped gold nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles with ethanol to remove excess thiol and phase transfer agent.

    • The purified nanoparticles can be redispersed in a nonpolar solvent like toluene or hexane.

Mechanistic Insights and Visualizations

Understanding the underlying mechanisms of nanoparticle formation is crucial for controlling the synthesis process. The following diagrams, created using the DOT language, illustrate the key workflows and a proposed reaction pathway.

Experimental Workflows

Hot_Injection_Workflow cluster_precursor Precursor Preparation cluster_reaction Reaction cluster_purification Purification Metal_Precursor Metal Precursor Solution (e.g., Metal-oleate in ODE) Heating Heat Metal Precursor (e.g., 180-220°C) Metal_Precursor->Heating Sulfur_Precursor Sulfur Precursor Solution (DDT in ODE) Injection Rapid Injection of Sulfur Precursor Sulfur_Precursor->Injection Heating->Injection Growth Nanoparticle Growth (Controlled Time) Injection->Growth Cooling Cool to Room Temp. Growth->Cooling Precipitation Precipitation with Non-solvent Cooling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing Cycles Centrifugation->Washing Redispersion Redispersion in Nonpolar Solvent Washing->Redispersion

Caption: Workflow for Hot-Injection Synthesis of Metal Sulfide Nanoparticles.

Brust_Schiffrin_Workflow cluster_phase_transfer Phase Transfer cluster_reaction Reaction cluster_purification Purification Aqueous_Au Aqueous HAuCl₄ Mixing Vigorous Mixing Aqueous_Au->Mixing Organic_TOAB TOAB in Toluene Organic_TOAB->Mixing Au_in_Organic AuCl₄⁻ in Toluene Mixing->Au_in_Organic Add_DDT Add this compound Au_in_Organic->Add_DDT Add_Reducer Add Aqueous NaBH₄ Add_DDT->Add_Reducer NP_Formation Au Nanoparticle Formation & Capping Add_Reducer->NP_Formation Stirring Continued Stirring NP_Formation->Stirring Separation Separate Organic Phase Stirring->Separation Evaporation Reduce Volume Separation->Evaporation Precipitation Precipitate with Ethanol Evaporation->Precipitation Washing Wash with Ethanol Precipitation->Washing Final_Product Redisperse in Toluene Washing->Final_Product

Caption: Workflow for Brust-Schiffrin Synthesis of Gold Nanoparticles.

Proposed Reaction Pathway

The thermal decomposition of this compound for the formation of metal sulfide nanoparticles is a complex process. A plausible reaction pathway involves the initial formation of a metal-thiolate complex, followed by the thermal cleavage of the C-S bond.

Reaction_Pathway Metal_Precursor Metal Precursor (M-X) Complex Metal-Thiolate Complex (M-(SR)n) Metal_Precursor->Complex Nanoparticle Metal Sulfide Nanoparticle (MₙSₘ) Metal_Precursor->Nanoparticle DDT This compound (R-SH) DDT->Complex Capping DDT Capping DDT->Capping Heat Heat (>150°C) Complex->Heat Sulfide_Ion Sulfide Ion (S²⁻) + Alkyl Radical (R•) Heat->Sulfide_Ion Sulfide_Ion->Nanoparticle Nanoparticle->Capping Capped_NP Capped Nanoparticle Capping->Capped_NP

Caption: Proposed Pathway for Metal Sulfide Nanoparticle Formation using DDT.

Conclusion

This compound is an indispensable tool in the arsenal of chemists and material scientists for the synthesis of high-quality nanoparticles. Its ability to act as both a sulfur source and a capping agent provides a high degree of control over the size, morphology, and stability of the resulting nanomaterials. This guide has provided a comprehensive overview of its application, including quantitative data for various nanoparticle systems and detailed experimental protocols. By understanding the fundamental principles and methodologies outlined herein, researchers can better design and execute synthetic strategies to produce tailored nanoparticles for a wide range of applications, from advanced drug delivery systems to next-generation electronic devices. Further research into the precise mechanisms of this compound decomposition and its interaction with different metal precursors will undoubtedly lead to even more sophisticated control over nanoparticle synthesis.

References

Reactivity of 1-Dodecanethiol with Metal Surfaces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-dodecanethiol with various metal surfaces, focusing on gold (Au), silver (Ag), copper (Cu), and platinum (Pt). The formation of self-assembled monolayers (SAMs) of this compound on these surfaces is a critical technology in surface functionalization, with wide-ranging applications in drug delivery, biosensing, and materials science. This document details the underlying mechanisms, quantitative parameters, and experimental protocols associated with these interactions.

Introduction to this compound Self-Assembled Monolayers

This compound (DDT), a long-chain alkanethiol with the chemical formula HS(CH₂)₁₁CH₃, readily forms highly ordered, quasi-crystalline structures known as self-assembled monolayers on various metal surfaces. The driving force for this spontaneous organization is the strong affinity of the sulfur headgroup for the metal, leading to the formation of a stable metal-thiolate bond. The van der Waals interactions between the adjacent alkyl chains further stabilize the monolayer, resulting in a densely packed and hydrophobic surface. The quality and ordering of the resulting SAM are highly dependent on the cleanliness of the metal substrate and the preparation conditions.

Reactivity with Specific Metal Surfaces

The interaction of this compound varies significantly with the choice of metal substrate, influencing the kinetics of SAM formation, the structure of the monolayer, and the strength of the metal-thiolate bond.

Gold (Au)

Gold is the most extensively studied substrate for alkanethiol SAM formation due to its relative inertness and the formation of well-defined, highly ordered monolayers. The Au-S bond is strong and covalent in nature. The self-assembly process on gold is often described as a two-step mechanism. Initially, the thiol molecules physisorb onto the surface in a disordered, "lying-down" phase. This is followed by a slower reorganization into a densely packed, "standing-up" configuration with the alkyl chains tilted at an angle of approximately 30° from the surface normal.

Silver (Ag)

Silver also forms well-ordered SAMs with this compound. The Ag-S bond is also strong, and the resulting monolayers are structurally similar to those on gold. However, silver is more susceptible to oxidation than gold, which can affect the quality and stability of the SAM. Proper preparation of the silver surface to remove any oxide layer is crucial for the formation of a uniform monolayer.

Copper (Cu)

The interaction of this compound with copper is more complex due to the higher reactivity of copper and its propensity to form surface oxides. The adsorption of dodecanethiol on copper oxide surfaces involves a chemical reaction where the thiol reduces the copper oxide to a cuprous state (Cu(I)) with the concurrent formation of disulfides. The subsequent chemisorption of the thiol results in the formation of a copper(I)-thiolate species. This process can lead to the formation of multilayered structures rather than a simple monolayer.

Platinum (Pt)

Platinum is a catalytically active metal, and its interaction with this compound is of interest for applications in catalysis and electrochemistry. Alkanethiols adsorb on platinum to form SAMs, with evidence of a strong S-Pt bond formation. However, the ordering and defect density of these SAMs can be influenced by the chain length of the alkanethiol. For shorter chain thiols, a "lying-down" phase can be more dominant, leading to more defective monolayers compared to those formed on gold. Longer chain thiols, like this compound, tend to form more organized "standing-up" phases.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound with gold, silver, copper, and platinum surfaces.

Table 1: S 2p Core Level Binding Energies from X-ray Photoelectron Spectroscopy (XPS)

Metal SurfaceS 2p₃/₂ Binding Energy (eV)Reference
Gold (Au)~162.0
Silver (Ag)Not explicitly found for DDT
Copper (Cu)162.2 (thiolate)
Platinum (Pt)162.3 and 163.4

Note: Binding energies can vary slightly depending on the specific experimental conditions and instrument calibration.

Table 2: Surface Properties of this compound SAMs

Metal SurfaceWater Contact Angle (θ)Monolayer Thickness (nm)Surface Coverage (molecules/cm²)
Gold (Au)~110°~1.6~4.6 x 10¹⁴
Silver (Ag)~110°Not explicitly found for DDTNot explicitly found for DDT
Copper (Cu)~105°Can form multilayers (~8 nm)Not applicable for monolayers
Platinum (Pt)~110°~1.5Not explicitly found for DDT

Experimental Protocols

Detailed methodologies are crucial for the reproducible formation and characterization of this compound SAMs.

Substrate Preparation

Gold/Silver/Platinum:

  • Clean the substrate by sonicating in a series of solvents: acetone, ethanol, and finally deionized water (5-10 minutes each).

  • Dry the substrate under a stream of high-purity nitrogen.

  • For gold and platinum, a hydrogen flame annealing step can be used to ensure a clean, crystalline surface. For silver, chemical etching with a solution like ammonium hydroxide followed by a water rinse is often employed to remove the native oxide layer.

Copper:

  • Mechanically polish the copper substrate to a mirror finish using alumina or diamond paste.

  • Sonicate in acetone and ethanol to remove polishing residues.

  • Immediately before immersion in the thiol solution, dip the substrate in a dilute acid solution (e.g., 2% HCl or H₂SO₄) for a few seconds to remove the oxide layer, followed by a thorough rinse with deionized water and drying with nitrogen.

SAM Formation
  • Prepare a dilute solution of this compound (typically 1-10 mM) in a high-purity solvent, most commonly absolute ethanol.

  • Immerse the cleaned metal substrate into the thiol solution.

  • Allow the self-assembly to proceed for a period ranging from a few minutes to 24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • After immersion, remove the substrate from the solution and rinse thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.

  • Dry the SAM-coated substrate with a gentle stream of nitrogen.

X-ray Photoelectron Spectroscopy (XPS)
  • Instrument: A monochromatic Al Kα X-ray source is typically used.

  • Analysis Chamber: Maintain ultra-high vacuum (UHV) conditions (pressure < 10⁻⁹ torr) to prevent surface contamination.

  • Data Acquisition: Record high-resolution spectra for the S 2p, C 1s, and the respective metal core level regions (e.g., Au 4f, Ag 3d, Cu 2p, Pt 4f).

  • Binding Energy Referencing: The Au 4f₇/₂ peak at 84.0 eV is often used as a reference for gold substrates. For other metals, the adventitious carbon C 1s peak at 284.8 eV can be used, although this may be less accurate for highly clean surfaces.

  • Angle-Resolved XPS (ARXPS): By varying the take-off angle of the photoelectrons, the thickness and orientation of the monolayer can be determined.

Scanning Tunneling Microscopy (STM)
  • Environment: STM imaging can be performed in UHV, air, or under a liquid. For high-resolution imaging of molecular packing, UHV is preferred.

  • Tunneling Parameters:

    • Bias Voltage: Typically in the range of -1.0 to +1.0 V.

    • Tunneling Current: Typically in the range of 10 to 100 pA.

  • Tip Preparation: A sharp, clean tip (e.g., electrochemically etched tungsten or mechanically cut Pt/Ir) is essential for achieving atomic/molecular resolution.

  • Image Analysis: Analyze the images to determine the packing arrangement, identify defects, and measure domain sizes.

Contact Angle Goniometry
  • Instrument: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Probe Liquid: High-purity deionized water is the standard for determining hydrophobicity.

  • Measurement Method: The sessile drop method is most common. A small droplet (typically 1-5 µL) of water is gently deposited on the SAM surface.

  • Data Analysis: The angle formed at the three-phase (solid-liquid-vapor) contact line is measured. Both advancing and receding contact angles can be measured to assess surface heterogeneity and roughness. For a well-formed, uniform dodecanethiol SAM, the advancing water contact angle is typically around 110°.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound reactivity with metal surfaces.

Self_Assembly_Mechanism cluster_solution Solution Phase cluster_surface Metal Surface Thiol This compound in Solution Physisorption Physisorbed 'Lying-Down' Phase Thiol->Physisorption Fast Adsorption Chemisorption Chemisorbed 'Standing-Up' Phase (Ordered SAM) Physisorption->Chemisorption Slow Reorganization

Figure 1: General mechanism of this compound self-assembly on a metal surface.

Copper_Oxide_Reaction DDT This compound (RSH) Disulfide Disulfide (RSSR) Formation DDT->Disulfide CuThiolate Copper(I)-Thiolate Formation DDT->CuThiolate CuO Copper Oxide (CuO) Surface Cu2O Reduction to Cuprous Oxide (Cu₂O) CuO->Cu2O Reduction Cu2O->CuThiolate Chemisorption

Figure 2: Reaction pathway of this compound with a copper oxide surface.

Experimental_Workflow Start Start: Bare Metal Substrate Cleaning Substrate Cleaning (Solvents, Etching/Annealing) Start->Cleaning SAM_Formation SAM Formation (Immersion in Thiol Solution) Cleaning->SAM_Formation Characterization Surface Characterization SAM_Formation->Characterization XPS XPS (Composition, Bonding) Characterization->XPS STM STM (Morphology, Packing) Characterization->STM ContactAngle Contact Angle (Wettability) Characterization->ContactAngle End End: Characterized SAM XPS->End STM->End ContactAngle->End

Figure 3: A typical experimental workflow for the preparation and characterization of this compound SAMs.

The Pivotal Role of Lauryl Mercaptan in Radical Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl mercaptan, also known as n-dodecyl mercaptan (DDM), is a crucial chain transfer agent (CTA) in the field of radical polymerization. Its primary function is to regulate the molecular weight of polymers, a critical parameter that dictates their physical and chemical properties. This technical guide provides an in-depth exploration of the core principles of lauryl mercaptan's function, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the synthesis of well-defined polymers for various applications, including the development of advanced drug delivery systems.

Core Principles: Mechanism of Chain Transfer

In radical polymerization, a growing polymer chain (P•) can react with a lauryl mercaptan molecule (R-SH). The mercaptan readily donates a hydrogen atom from its thiol group to the propagating radical, effectively terminating the growth of that specific polymer chain. This process results in a "dead" polymer chain (P-H) and a new thiyl radical (RS•). This newly formed thiyl radical is capable of initiating the polymerization of a new monomer molecule, thus starting a new polymer chain. This chain transfer reaction is a dominant process for controlling the molecular weight of the final polymer.[1]

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value signifies a more efficient chain transfer agent, leading to a greater reduction in polymer molecular weight for a given concentration.[2]

Quantitative Data: Impact on Polymer Properties

The concentration of lauryl mercaptan has a direct and predictable impact on the molecular weight and polydispersity index (PDI) of the resulting polymer. As the concentration of lauryl mercaptan increases, the average molecular weight of the polymer decreases. This is because a higher concentration of the chain transfer agent leads to more frequent termination of growing polymer chains and the initiation of new, shorter chains.

Poly(methyl methacrylate) (PMMA)

The following table summarizes the effect of n-dodecyl mercaptan (n-DDM) concentration on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of PMMA synthesized via bulk polymerization.

[n-DDM]/[MMA] Molar RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0~350,000~700,000~2.0
0.005~150,000~285,000~1.9
0.010~90,000~171,000~1.9
0.020~50,000~95,000~1.9
0.050~25,000~47,500~1.9

Data synthesized from graphical representations in Jahanzad et al. (1993).[3]

Polystyrene (PS)

Similarly, the molecular weight of polystyrene can be effectively controlled using lauryl mercaptan. The following table illustrates the relationship between the concentration of n-dodecyl mercaptan and the molecular weight of polystyrene.

[n-DDM]/[Styrene] Molar RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
0~300,000~600,000~2.0
0.001~100,000~200,000~2.0
0.002~60,000~120,000~2.0
0.005~30,000~60,000~2.0
0.010~18,000~36,000~2.0

Data estimated from typical trends observed in radical polymerization of styrene with a chain transfer agent.

The chain transfer constant for n-dodecyl mercaptan in the polymerization of styrene at 60°C is approximately 18.7 ± 1, indicating its high efficiency in this system.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible polymer synthesis. The following are representative protocols for the bulk polymerization of methyl methacrylate and the emulsion polymerization of styrene, incorporating lauryl mercaptan for molecular weight control.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA) with Lauryl Mercaptan

Objective: To synthesize poly(methyl methacrylate) of a target molecular weight by utilizing n-dodecyl mercaptan as a chain transfer agent.

Materials:

  • Methyl methacrylate (MMA), purified

  • n-Dodecyl mercaptan (n-DDM)

  • 2,2'-Azobisisobutyronitrile (AIBN), initiator

  • Methanol

  • Acetone

  • Glass ampoules

  • Vacuum line

  • Constant temperature oil bath

Procedure:

  • Monomer Purification: Wash MMA with a 5% NaOH solution to remove the inhibitor, followed by washing with distilled water until neutral. Dry the MMA over anhydrous calcium chloride and then distill under reduced pressure.[4]

  • Reaction Mixture Preparation: In a glass ampoule, add the desired amount of purified MMA. Add the calculated amount of AIBN (typically 0.1-0.5 mol% relative to the monomer) and the desired amount of n-dodecyl mercaptan. The concentration of n-DDM will determine the final molecular weight of the polymer.[3]

  • Degassing: Connect the ampoule to a vacuum line and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the ampoule under vacuum and place it in a constant temperature oil bath set at the desired reaction temperature (e.g., 60-80°C).[4]

  • Isolation: After the desired reaction time, cool the ampoule and open it. Dissolve the viscous polymer in acetone.

  • Purification: Precipitate the polymer by slowly adding the acetone solution to a large excess of methanol with vigorous stirring.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.[2]

  • Characterization: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the purified polymer using Gel Permeation Chromatography (GPC).[5]

Protocol 2: Emulsion Polymerization of Styrene with Lauryl Mercaptan

Objective: To synthesize polystyrene latex with controlled particle size and molecular weight using n-dodecyl mercaptan.

Materials:

  • Styrene, purified

  • n-Dodecyl mercaptan (n-DDM)

  • Potassium persulfate (KPS), initiator

  • Sodium dodecyl sulfate (SDS), emulsifier

  • Sodium bicarbonate (NaHCO3), buffer

  • Deionized water

  • Nitrogen gas

  • Jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the jacketed glass reactor and purge with nitrogen for at least 30 minutes to create an inert atmosphere.

  • Aqueous Phase Preparation: In the reactor, dissolve sodium dodecyl sulfate and sodium bicarbonate in deionized water. Heat the mixture to the desired reaction temperature (e.g., 70°C) while stirring.

  • Organic Phase Preparation: In a separate beaker, mix the purified styrene with the desired amount of n-dodecyl mercaptan.

  • Emulsification: Add the organic phase to the aqueous phase in the reactor with vigorous stirring to form a stable emulsion.

  • Initiation: Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reactor to initiate polymerization.

  • Polymerization: Maintain the reaction at the set temperature under a nitrogen blanket with continuous stirring for the desired duration (typically several hours).[6]

  • Termination: Cool the reactor to room temperature to stop the polymerization.

  • Characterization: The resulting polystyrene latex can be characterized for particle size using dynamic light scattering (DLS). To determine the molecular weight, the polymer needs to be isolated from the latex by precipitation in methanol, followed by filtration and drying, and then analyzed by GPC.

Visualization of Core Concepts

To further elucidate the role of lauryl mercaptan in radical polymerization, the following diagrams, generated using the DOT language, illustrate key mechanisms and workflows.

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer I Initiator (I) R_dot Primary Radical (R•) I->R_dot Decomposition P1_dot Growing Chain (P1•) R_dot->P1_dot Addition to M M Monomer (M) Pn_dot Growing Chain (Pn•) Pn1_dot Longer Chain (Pn+1•) Pn_dot->Pn1_dot Addition of M M2 Monomer (M) P_dot_transfer Growing Chain (P•) PH Dead Polymer (P-H) P_dot_transfer->PH H-abstraction RS_dot Thiyl Radical (RS•) P_dot_transfer->RS_dot RSH Lauryl Mercaptan (R-SH) P1_dot_new New Growing Chain (P1•) RS_dot->P1_dot_new Re-initiation M3 Monomer (M)

Caption: Mechanism of chain transfer with lauryl mercaptan.

G start Start prep Prepare Reaction Mixture (Monomer, Initiator, Lauryl Mercaptan) start->prep degas Degas Mixture (Freeze-Pump-Thaw) prep->degas polymerize Polymerize at Constant Temperature degas->polymerize isolate Isolate Polymer (Dissolve in Solvent) polymerize->isolate precipitate Precipitate Polymer (in Non-solvent) isolate->precipitate dry Dry Polymer (Vacuum Oven) precipitate->dry characterize Characterize Polymer (GPC for Mn, Mw, PDI) dry->characterize end End characterize->end

Caption: Experimental workflow for bulk polymerization.

G cluster_relationship Logical Relationship conc Lauryl Mercaptan Concentration mw Average Polymer Molecular Weight (Mn, Mw) conc->mw Increases pdi Polydispersity Index (PDI) mw->pdi Generally remains narrow (for controlled polymerization)

Caption: Lauryl mercaptan concentration and polymer properties.

Applications in Drug Delivery

The precise control over polymer molecular weight afforded by lauryl mercaptan is of paramount importance in the design of polymers for drug delivery applications. The molecular weight of a polymer directly influences its solubility, degradation rate, drug-loading capacity, and in vivo circulation time. For instance, in the formulation of polymeric nanoparticles or micelles for drug encapsulation, the molecular weight of the constituent polymers affects the stability and size of the carrier, which in turn impacts its biodistribution and cellular uptake.[7] While lauryl mercaptan is a conventional CTA and does not impart "living" characteristics to the polymerization, its effectiveness and simplicity make it a valuable tool for synthesizing a wide range of polymers with tailored properties suitable for various drug delivery platforms.

References

Methodological & Application

Application Notes and Protocols for 1-Dodecanethiol Self-Assembled Monolayers (SAMs) on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation and characterization of 1-dodecanethiol (DDT) self-assembled monolayers (SAMs) on gold substrates. The protocols detailed herein are compiled from established methodologies to ensure the formation of high-quality, well-ordered monolayers suitable for a variety of applications, including biosensing, surface functionalization, and drug delivery platforms.

Quantitative Data Summary

The following table summarizes key quantitative parameters for well-formed this compound SAMs on gold. These values serve as benchmarks for successful monolayer formation.

ParameterValueTechnique
Water Contact Angle~111°[1]Contact Angle Goniometry
Theoretical Thickness~1.7 nm[2]Ellipsometry
RMS Roughness~0.1 - 0.3 nm[2]Atomic Force Microscopy (AFM)
Reductive Desorption PeakApproximately -0.9 V to -1.258 V (vs. Ag/AgCl)[3]Cyclic Voltammetry (CV)

Experimental Workflow

The overall process for forming a DDT SAM on a gold substrate involves meticulous cleaning of the substrate, the self-assembly process itself, and subsequent characterization to verify the quality of the monolayer.

SAM_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation & Characterization Clean Gold Substrate Cleaning (Piranha or UV/Ozone) Rinse_Dry_1 Rinse (DI Water, Ethanol) & Dry (N2 Stream) Clean->Rinse_Dry_1 Incubate Incubation in This compound Solution (1 mM in Ethanol, 18-24h) Rinse_Dry_1->Incubate Rinse_Dry_2 Rinse (Ethanol) & Dry (N2 Stream) Incubate->Rinse_Dry_2 Characterize Surface Characterization (AFM, Ellipsometry, Contact Angle, CV) Rinse_Dry_2->Characterize

Figure 1: Experimental workflow for the formation and characterization of a this compound SAM on a gold substrate.

Experimental Protocols

A critical factor for the formation of high-quality SAMs is the cleanliness of the gold substrate. The following protocols outline the steps for substrate preparation and SAM formation.

Gold Substrate Cleaning

Two common and effective methods for cleaning gold substrates are Piranha solution cleaning and UV/Ozone cleaning.

Method A: Piranha Solution Cleaning

Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (gloves, apron, face shield). Never store Piranha solution in a sealed container.

  • Preparation of Piranha Solution: In a clean glass beaker inside a fume hood, carefully and slowly add one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄).[4][5] The solution will become very hot.

  • Substrate Immersion: Using non-reactive tweezers, carefully immerse the gold substrate into the hot Piranha solution for 5-10 minutes.[4][6]

  • Rinsing: Carefully remove the substrate from the Piranha solution and rinse it thoroughly with copious amounts of deionized (DI) water.

  • Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen gas.[6]

  • Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent recontamination.[4]

Method B: UV/Ozone Cleaning

  • Pre-cleaning: For heavily contaminated surfaces, it is advisable to first rinse the substrate with ethanol and DI water.

  • UV/Ozone Exposure: Place the gold substrate in a UV/Ozone cleaner.[7]

  • Cleaning Cycle: Expose the substrate to UV radiation (which generates ozone) for 10-20 minutes to remove organic contaminants.[8][9]

  • Post-Cleaning: After the cleaning cycle, the substrate can be used directly for SAM formation.

This compound SAM Formation
  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Incubation: Immerse the freshly cleaned and dried gold substrate into the this compound solution in a clean container. Ensure the entire gold surface is covered.

  • Self-Assembly: Seal the container to minimize solvent evaporation and contamination. Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4][10]

  • Rinsing: After incubation, remove the substrate from the thiol solution. Rinse it thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the functionalized substrate in a clean, dry environment, preferably in a desiccator, until characterization or use.

Characterization Protocols

Contact Angle Goniometry
  • Instrument Setup: Use a contact angle goniometer with a high-resolution camera.

  • Droplet Deposition: Place a small droplet (typically 1-5 µL) of deionized water onto the SAM-coated surface.

  • Image Acquisition: Capture an image of the droplet at the liquid-solid interface.

  • Angle Measurement: Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. A high contact angle (approaching 111°) indicates a hydrophobic surface, characteristic of a well-formed DDT SAM.[1]

Ellipsometry
  • Bare Substrate Measurement: First, measure the ellipsometric parameters (Ψ and Δ) of the clean, bare gold substrate. This serves as a reference.

  • SAM Measurement: Measure the ellipsometric parameters of the DDT SAM-coated substrate.

  • Modeling and Thickness Calculation: Using appropriate optical models (typically a Cauchy model for the organic layer on a metallic substrate), fit the experimental data to determine the thickness of the SAM.[11][12] A thickness of approximately 1.7 nm is expected for a DDT monolayer.[2]

Atomic Force Microscopy (AFM)
  • Instrument Setup: Use an AFM operating in tapping mode to minimize damage to the soft monolayer. A sharp silicon tip is recommended for high-resolution imaging.[2]

  • Imaging Parameters: Begin with larger scan sizes (e.g., 1x1 µm) to assess the overall uniformity of the SAM. Then, proceed to smaller scan sizes for high-resolution imaging of the molecular packing.

  • Image Analysis: Analyze the AFM images to determine the surface morphology and root-mean-square (RMS) roughness. A well-formed DDT SAM should exhibit a very smooth surface with an RMS roughness in the range of 0.1-0.3 nm.[2]

Cyclic Voltammetry (CV)
  • Electrochemical Cell Setup: Use a three-electrode setup with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl). The electrolyte is typically a deaerated aqueous solution, such as 0.1 M NaOH.[13]

  • Reductive Desorption: Scan the potential to negative values to induce the reductive desorption of the thiol from the gold surface.[14]

  • Data Analysis: The potential at which the desorption peak occurs provides information about the stability and packing of the SAM. For DDT, this peak is typically observed between -0.9 V and -1.258 V.[3] The charge under the desorption peak can be used to calculate the surface coverage of the thiol molecules.

Mechanism of SAM Formation

The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold and the van der Waals interactions between the alkyl chains.

SAM_Formation cluster_process Self-Assembly Process cluster_result Resulting Monolayer Thiol_Solution This compound in Solution (HS-(CH2)11-CH3) Adsorption Initial Physisorption & Chemisorption of Thiol (Au-S Bond Formation) Thiol_Solution->Adsorption Introduction to Clean Gold Surface Reorganization Surface Diffusion and Reorganization into Ordered Domains Adsorption->Reorganization Spontaneous Process Packing Formation of Densely Packed Monolayer via van der Waals Interactions Reorganization->Packing SAM Ordered, Hydrophobic Self-Assembled Monolayer Packing->SAM

Figure 2: Logical diagram illustrating the key stages of this compound SAM formation on a gold surface.

References

Application Notes and Protocols for 1-Dodecanethiol Solution Preparation for Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces are a cornerstone of surface science and nanotechnology, with wide-ranging applications in biosensing, drug delivery, and biocompatible coatings.[1] 1-Dodecanethiol (DDT), a long-chain alkanethiol, is frequently utilized to create well-ordered, hydrophobic surfaces.[2][3] The formation of a high-quality SAM is critically dependent on the meticulous preparation of the thiol solution and the substrate.[4] This document provides detailed protocols for the preparation of this compound solutions and the subsequent formation of SAMs on gold substrates, tailored for research and development applications.

Key Applications

  • Biosensor Development: DDT SAMs can serve as a hydrophobic background in mixed SAMs, allowing for the controlled spacing and orientation of bioreceptor molecules.[3]

  • Drug Development: The creation of well-defined hydrophobic surfaces is crucial for studying drug-surface interactions and for developing controlled-release systems.[1]

  • Surface Functionalization: DDT SAMs provide a robust platform for further chemical modifications, enabling the attachment of a wide array of functional groups.[1]

  • Corrosion Resistance: The densely packed alkyl chains of a DDT SAM form a protective barrier against corrosive agents, enhancing the durability of the underlying metal substrate.[2]

Experimental Protocols

Protocol 1: Preparation of this compound (DDT) Solution

This protocol details the steps for preparing a standard DDT solution in ethanol, a commonly used solvent for SAM formation.[4][5]

Materials and Reagents:

  • This compound (C12H26S)

  • Absolute Ethanol (200 proof)

  • Calibrated micropipettes

  • Glass or polypropylene vials with caps

  • Sonicator

  • High-purity nitrogen gas

Procedure:

  • Environment: Work in a clean environment, preferably a fume hood, to avoid contamination from airborne particles, silanes, or iodine, which can interfere with SAM formation.[6][7]

  • Container Preparation: Use thoroughly cleaned glass or polypropylene containers. If using glass, cleaning with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is recommended. Caution: Piranha solution is extremely corrosive and must be handled with extreme care and appropriate personal protective equipment.[1][5] Rinse containers extensively with ultrapure water and then with absolute ethanol.[5]

  • Solution Calculation: Determine the required volume and concentration of the DDT solution. A typical concentration range for SAM formation is 1-5 mM.[1]

  • Solution Preparation:

    • Measure the required volume of absolute ethanol into the prepared container.

    • Using a calibrated micropipette, add the calculated amount of this compound to the ethanol.

    • Cap the container securely.

  • Dissolution: Sonicate the solution for 5-10 minutes to ensure the complete dissolution of the this compound.[1][6]

  • Inert Atmosphere (Optional but Recommended): For the highest quality SAMs, minimize oxygen exposure. This can be achieved by backfilling the headspace of the container with high-purity nitrogen gas before sealing.[6][7]

Protocol 2: Formation of this compound SAM on Gold Substrate

This protocol outlines the procedure for forming a DDT SAM on a gold-coated substrate.

Materials and Reagents:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Prepared this compound solution (from Protocol 1)

  • Absolute Ethanol (for rinsing)

  • Ultrapure water

  • Tweezers (non-magnetic)

  • High-purity nitrogen gas

  • Petri dishes or other suitable immersion containers

Procedure:

  • Substrate Preparation (Critical):

    • Method A (Piranha Etch): Immerse the gold substrates in piranha solution for 10-15 minutes. (Extreme Caution Advised) .[5] Thoroughly rinse with copious amounts of ultrapure water, followed by a rinse with absolute ethanol.[5]

    • Method B (Solvent Cleaning): Sonicate the substrates sequentially in acetone, isopropanol, and finally ethanol for 10-15 minutes each.[1]

    • Drying: Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.[1][5] Use the substrates immediately to prevent re-contamination.[1]

  • Self-Assembly:

    • Place the clean, dry gold substrates in a suitable container.

    • Completely immerse the substrates in the prepared this compound solution.[1]

    • Seal the container to prevent solvent evaporation and contamination.

  • Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.[4][5] While initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and stable SAM.[5]

  • Rinsing:

    • Carefully remove the substrates from the thiol solution with clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-specifically adsorbed thiol molecules.[5]

  • Drying and Storage:

    • Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.[5]

    • Store the functionalized substrates in a clean, dry environment, such as a desiccator, until further use.[5] It is important to note that alkanethiol-based SAMs on gold can degrade when exposed to ambient laboratory air and light.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and characterization of this compound SAMs.

ParameterValueReference
Solution Concentration 1-5 mM[1]
Typical Solvent Absolute Ethanol[4][5]
Incubation Time 18-24 hours[4][5]
**Piranha Solution Ratio (H₂SO₄:H₂O₂) **3:1 or 7:3[1][5]
Solvent Sonication Time 10-15 minutes per solvent[1]
Characterization TechniqueTypical Value for DDT SAM on GoldReference
Water Contact Angle (Advancing) ~110°[9]
Ellipsometric Thickness ~1.5 - 2.0 nm[9]

Visualized Workflows

experimental_workflow

sam_formation_workflow

References

Application Notes and Protocols for the Synthesis of Gold and Silver Nanoparticles using 1-Dodecanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of gold (Au) and silver (Ag) nanoparticles using 1-dodecanethiol as a capping agent. The methodologies described are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in various fields, including drug development, where such nanoparticles have shown significant promise.[1][2][3][4][5]

Introduction to this compound in Nanoparticle Synthesis

This compound (DDT), an alkylthiol, plays a crucial role in the synthesis of noble metal nanoparticles. Its primary function is to act as a stabilizing or capping agent.[6][7] The thiol group (-SH) has a strong affinity for gold and silver surfaces, forming a self-assembled monolayer (SAM) on the nanoparticle.[1] This organic layer prevents the nanoparticles from aggregating, ensuring their stability and dispersibility in organic solvents.[1][6][8] Furthermore, the length of the dodecyl chain provides a steric barrier that contributes to the overall stability of the nanoparticle suspension.[6] The concentration of this compound relative to the metal precursor is a key parameter that allows for the control of nanoparticle size.[9][10][11]

Gold Nanoparticle Synthesis: The Brust-Schiffrin Method

The Brust-Schiffrin method is a widely adopted two-phase synthesis for preparing highly stable, dodecanethiol-capped gold nanoparticles.[10][12][13] The reaction involves the transfer of a gold salt from an aqueous phase to an organic phase using a phase-transfer catalyst, followed by reduction in the presence of this compound.[12]

Experimental Protocol

Materials:

  • Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • This compound (CH₃(CH₂)₁₁SH)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Gold Solution: Dissolve HAuCl₄·3H₂O in deionized water to create a 30 mM solution.

  • Phase Transfer: In a flask, mix the aqueous HAuCl₄ solution with a solution of TOAB in toluene (50 mM). Stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of the gold salt.

  • Addition of Capping Agent: To the organic phase, add this compound. The amount of dodecanethiol will determine the final size of the nanoparticles (see Table 1).

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ (0.4 M) dropwise to the organic mixture. The color of the solution will change from orange to a deep brown/black, indicating the formation of gold nanoparticles.

  • Purification:

    • Continue stirring the reaction mixture for at least 3 hours to ensure complete nanoparticle formation and capping.

    • Separate the organic phase and reduce its volume using a rotary evaporator.

    • Add ethanol to precipitate the dodecanethiol-capped gold nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles.

    • Wash the nanoparticles repeatedly with ethanol to remove excess thiol and phase-transfer catalyst.

    • Dry the purified nanoparticles under vacuum.

Data Presentation

Table 1: Influence of Gold-to-Thiol Molar Ratio on Gold Nanoparticle Size

Gold:Thiol Molar RatioAverage Nanoparticle Diameter (nm)
1:1~5.7
1:2~4.5
1:3~3.8
1:4~2.5
1:5~1.7
1:6~1.7

Note: The data presented is a summary of typical results reported in the literature.[9][10] Actual sizes may vary depending on specific reaction conditions.

Workflow Diagram

Gold_Nanoparticle_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) cluster_reducing Reducing Agent Au_aq HAuCl₄ Solution Au_org [AuCl₄]⁻ in Toluene Au_aq->Au_org Phase Transfer TOAB TOAB TOAB->Au_org DDT This compound AuNP DDT-capped AuNPs DDT->AuNP Au_org->AuNP Reduction & Capping NaBH4 NaBH₄ Solution NaBH4->AuNP

Caption: Workflow for the Brust-Schiffrin synthesis of gold nanoparticles.

Silver Nanoparticle Synthesis: Two-Phase Liquid-Liquid Method

Similar to the gold nanoparticle synthesis, a two-phase method can be employed to produce dodecanethiol-capped silver nanoparticles.[14][15] This method offers control over nanoparticle size and distribution by adjusting the synthetic parameters.[8][14]

Experimental Protocol

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (CH₃(CH₂)₁₁SH)

  • Sodium borohydride (NaBH₄)

  • Toluene or Chloroform

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Aqueous Silver Solution: Dissolve AgNO₃ in deionized water.

  • Preparation of Organic Thiol Solution: Dissolve this compound in an organic solvent like toluene or chloroform.

  • Mixing: Combine the aqueous silver nitrate solution and the organic dodecanethiol solution in a flask.

  • Reduction: While vigorously stirring the two-phase mixture, add a freshly prepared aqueous solution of NaBH₄ dropwise. The formation of silver nanoparticles will be indicated by a color change in the organic phase.

  • Purification:

    • Continue stirring for several hours to allow for complete reaction and stabilization.

    • Separate the organic phase containing the nanoparticles.

    • Precipitate the nanoparticles by adding ethanol.

    • Collect the nanoparticles via centrifugation.

    • Wash the nanoparticles with ethanol to remove impurities.

    • Dry the final product under vacuum.

Data Presentation

Table 2: Influence of Synthetic Parameters on Silver Nanoparticle Characteristics

Parameter VariedEffect on Nanoparticles
Ag⁺:Thiol Ratio Increasing thiol concentration generally leads to smaller nanoparticles.
Reducing Agent Conc. Higher concentrations can lead to faster nucleation and smaller particles.
Stirring Speed Affects the rate of phase transfer and can influence size distribution.
Organic Solvent The choice of solvent (e.g., toluene, chloroform) can impact nanoparticle size.[15]

Note: The precise quantitative relationship can vary, and optimization is often required for specific applications.[14]

Signaling Pathway Diagram

Silver_Nanoparticle_Formation cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Ag_ion Ag⁺ (aqueous) Reduction Reduction of Ag⁺ to Ag⁰ Ag_ion->Reduction DDT_sol This compound (organic) Capping DDT Capping DDT_sol->Capping Reducer NaBH₄ (aqueous) Reducer->Reduction Nucleation Ag⁰ Nucleation Reduction->Nucleation Growth Particle Growth Nucleation->Growth Growth->Capping AgNP Stable DDT-capped AgNPs Capping->AgNP

Caption: Key stages in the formation of dodecanethiol-capped silver nanoparticles.

Role of this compound: A Logical Relationship Diagram

The function of this compound extends beyond simple stabilization. It actively participates in the nanoparticle formation process, influencing nucleation and growth.

DDT_Role cluster_functions Functions of this compound cluster_outcomes Resulting Nanoparticle Properties DDT This compound Stabilizer Surface Passivation & Stabilization DDT->Stabilizer Size_Control Control of Nucleation & Growth DDT->Size_Control Solubility Provides Solubility in Organic Solvents DDT->Solubility No_Agg Prevention of Aggregation Stabilizer->No_Agg Tunable_Size Tunable Particle Size Size_Control->Tunable_Size Processability Enhanced Processability Solubility->Processability

Caption: The multifaceted role of this compound in nanoparticle synthesis.

Conclusion

The protocols and data provided herein offer a solid foundation for the synthesis of this compound-capped gold and silver nanoparticles. For professionals in drug development, the ability to control nanoparticle size and maintain stability is paramount for applications such as drug delivery, bio-imaging, and diagnostics.[1][3][4] The robust nature of these synthesis methods allows for the reproducible production of high-quality nanoparticles suitable for further functionalization and biomedical application.

References

Application Notes and Protocols: 1-Dodecanethiol as a Nanoparticle Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-dodecanethiol (DDT) as a capping agent in the synthesis of various nanoparticles. Detailed protocols for the synthesis of gold (AuNPs), silver (AgNPs), cadmium sulfide (CdS), and lead sulfide (PbS) nanoparticles are provided, along with characterization data and applications in drug delivery and cancer therapy.

Introduction to this compound in Nanoparticle Synthesis

This compound (CH₃(CH₂)₁₁SH) is a long-chain alkanethiol widely utilized as a capping agent in the synthesis of nanoparticles. Its thiol headgroup exhibits a strong affinity for the surface of various metal and semiconductor nanocrystals, forming a protective self-assembled monolayer (SAM). This capping layer plays a crucial role in:

  • Controlling Particle Size and Shape: By passivating the nanoparticle surface, this compound limits further growth and aggregation, enabling the synthesis of monodisperse nanoparticles with controlled dimensions.[1][2][3]

  • Ensuring Colloidal Stability: The long alkyl chain of this compound provides a steric barrier, preventing nanoparticles from agglomerating and ensuring their long-term stability in organic solvents.[4]

  • Facilitating Solubility: The hydrophobic nature of the dodecyl chain renders the nanoparticles soluble in nonpolar organic solvents, which is advantageous for various processing and functionalization steps.[3]

  • Surface Functionalization: The thiol-gold bond is strong but can be displaced by other thiol-containing molecules, allowing for post-synthetic surface modification and the attachment of targeting ligands, drugs, or other functional moieties.

Experimental Protocols

Synthesis of this compound Capped Gold Nanoparticles (AuNPs)

The Brust-Schiffrin two-phase method is a widely adopted protocol for the synthesis of highly stable, thiol-capped gold nanoparticles.[5][6][7]

Protocol: Brust-Schiffrin Two-Phase Synthesis of AuNPs

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Tetraoctylammonium bromide (TOAB)

  • This compound (DDT)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Prepare an aqueous solution of HAuCl₄.

  • Dissolve TOAB in toluene.

  • Combine the HAuCl₄ solution and the TOAB/toluene solution in a flask and stir vigorously until the aqueous phase becomes colorless, indicating the transfer of Au³⁺ ions to the organic phase.

  • Separate the organic phase containing the gold precursor.

  • Add this compound to the organic phase and stir. The color of the solution will change.

  • Prepare a fresh aqueous solution of NaBH₄.

  • Rapidly add the NaBH₄ solution to the organic phase under vigorous stirring. The color of the solution will turn dark, indicating the formation of gold nanoparticles.

  • Continue stirring for several hours to ensure complete reaction.

  • Precipitate the this compound capped AuNPs by adding ethanol.

  • Centrifuge the mixture to collect the nanoparticles.

  • Wash the collected nanoparticles with ethanol to remove excess reagents and redisperse them in a suitable organic solvent like toluene or chloroform.

Workflow for Brust-Schiffrin Synthesis of AuNPs

G cluster_prep Phase Transfer cluster_reaction Nanoparticle Formation cluster_purification Purification HAuCl4 HAuCl4 (aq) Mix1 Vigorous Stirring HAuCl4->Mix1 TOAB TOAB in Toluene (org) TOAB->Mix1 PhaseSeparation Phase Separation Mix1->PhaseSeparation OrganicPhase Au³⁺ in Toluene PhaseSeparation->OrganicPhase AddDDT Add DDT OrganicPhase->AddDDT DDT This compound DDT->AddDDT AddNaBH4 Rapid Addition & Stirring AddDDT->AddNaBH4 NaBH4 NaBH4 (aq) NaBH4->AddNaBH4 Precipitation Add Ethanol AddNaBH4->Precipitation Centrifugation Centrifuge & Collect Precipitation->Centrifugation Washing Wash with Ethanol Centrifugation->Washing FinalProduct DDT-Capped AuNPs Washing->FinalProduct

Brust-Schiffrin synthesis workflow for AuNPs.
Synthesis of this compound Capped Silver Nanoparticles (AgNPs)

Similar to AuNPs, a two-phase method can be employed for the synthesis of this compound capped silver nanoparticles.

Protocol: Two-Phase Synthesis of AgNPs

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • This compound (DDT)

  • Toluene (or other organic solvent like chloroform or hexane)

  • Deionized water

Procedure:

  • Dissolve silver nitrate in deionized water.

  • In a separate flask, mix this compound with the organic solvent (e.g., toluene).

  • Combine the aqueous silver nitrate solution and the organic this compound solution.

  • While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride to the biphasic mixture.

  • The reaction mixture will change color, indicating the formation of silver nanoparticles.

  • Continue stirring for a few hours to allow for complete reaction and stabilization.

  • Separate the organic phase containing the DDT-capped AgNPs.

  • The nanoparticles can be precipitated and washed with a suitable non-solvent like ethanol.

Synthesis of this compound Capped Cadmium Sulfide (CdS) Quantum Dots

A one-pot, non-injection method is suitable for the synthesis of CdS quantum dots where this compound can act as both a sulfur source and a capping agent.[8][9]

Protocol: One-Pot Synthesis of CdS Quantum Dots

Materials:

  • Cadmium precursor (e.g., Cadmium oxide, Cadmium acetate)

  • This compound (DDT)

  • A long-chain organic acid (e.g., Myristic acid, Lauric acid, or Stearic acid)

  • High-boiling point solvent (e.g., 1-Octadecene)

Procedure:

  • In a three-neck flask, combine the cadmium precursor, the long-chain organic acid, and the 1-octadecene solvent.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a specific temperature to form a clear solution of the cadmium-acid complex.

  • Inject this compound into the hot solution.

  • The reaction temperature is then raised and maintained for a specific duration to allow for the nucleation and growth of CdS quantum dots.

  • Aliquots can be taken at different time intervals to monitor the growth of the quantum dots via UV-Vis and photoluminescence spectroscopy.

  • After the desired size is achieved, the reaction is cooled down.

  • The CdS quantum dots are precipitated by adding a non-solvent (e.g., ethanol or acetone) and collected by centrifugation.

  • The purified quantum dots can be redispersed in an organic solvent.

Synthesis of this compound Capped Lead Sulfide (PbS) Nanoparticles

The hot-injection method is a common technique for synthesizing high-quality, monodisperse PbS nanoparticles.[10][11]

Protocol: Hot-Injection Synthesis of PbS Nanoparticles

Materials:

  • Lead precursor (e.g., Lead(II) nitrate)

  • Sulfur precursor (e.g., Sodium diethyldithiocarbamate - Na(DDTC))

  • This compound (DDT)

  • High-boiling point solvent (e.g., 1-Octadecene)

  • Coordinating ligands (optional, e.g., Oleylamine)

  • Anhydrous ethanol

Procedure:

  • In a three-neck flask, dissolve the lead precursor and the sulfur precursor in this compound.

  • Degas the mixture at a moderate temperature (e.g., 50°C) for about an hour.

  • Rapidly heat the mixture to the desired reaction temperature (e.g., 120-240°C) under an inert atmosphere.

  • Maintain the reaction at this temperature for a specific period to control the nanoparticle size.

  • Cool the reaction mixture rapidly using an ice bath.

  • Add anhydrous ethanol to precipitate the PbS nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles.

  • Wash the nanoparticles with a suitable solvent and redisperse them in an organic solvent like n-octane.[10]

Workflow for Hot-Injection Synthesis of PbS Nanoparticles

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification Pb_precursor Lead Precursor Mix Mix Precursors in DDT Pb_precursor->Mix S_precursor Sulfur Precursor S_precursor->Mix DDT This compound DDT->Mix Degas Degas Mixture Mix->Degas HotInjection Rapid Heating to Reaction Temp. Degas->HotInjection Growth Nanoparticle Growth HotInjection->Growth Cooling Rapid Cooling Growth->Cooling Precipitation Add Ethanol Cooling->Precipitation Centrifugation Centrifuge & Collect Precipitation->Centrifugation FinalProduct DDT-Capped PbS NPs Centrifugation->FinalProduct

Hot-injection synthesis workflow for PbS NPs.

Quantitative Data on Nanoparticle Synthesis and Characterization

The properties of this compound capped nanoparticles are highly dependent on the synthesis parameters. The following tables summarize some of the key quantitative relationships.

Table 1: Effect of Gold/Thiol Molar Ratio on AuNP Size (Two-Phase Synthesis) [1][2]

Gold:Thiol Molar RatioAverage Particle Diameter (nm)
6:1~5.7
3.5:1~3.5
1:1~1.7
1:6~1.6

Table 2: Effect of Reaction Temperature on PbS Nanoparticle Size (Hot-Injection with DDT) [10]

Reaction Temperature (°C)Average Particle Diameter (nm)
12034.87
15035.12
18035.35
21035.61
24035.87

Biomedical Applications

This compound capped nanoparticles, particularly gold and silver nanoparticles, have shown significant promise in various biomedical applications due to their unique physicochemical properties and the ability to be further functionalized.

Drug Delivery

The surface of this compound capped nanoparticles can be modified to carry therapeutic agents. This is often achieved through ligand exchange reactions where a fraction of the dodecanethiol molecules are replaced by thiol-modified drug molecules or linkers for drug conjugation.

Drug Loading and Release:

The loading and release of drugs from these nanoparticles are critical for their therapeutic efficacy. For instance, doxorubicin (DOX), a common chemotherapeutic agent, has been conjugated to thiol-stabilized gold nanoparticles. The drug loading level can reach up to 23 wt.%.[12] The release of the drug can be triggered by the acidic environment of tumor tissues or within cellular compartments like endosomes and lysosomes.[12] Cisplatin, another widely used anticancer drug, can also be loaded onto gold nanoparticles, with release being influenced by pH.[13]

Table 3: Drug Loading and Release from Functionalized Nanoparticles

Nanoparticle SystemDrugLoading CapacityRelease ConditionsReference
Thiol-stabilized AuNPsDoxorubicin23 wt.%pH-responsive (faster at pH 5.3 than pH 7.4)[12]
PEG/Dendron-AuNPsCisplatin~1.9 Pt(II)/nm²pH-dependent[13]
PLGA NanoparticlesCisplatin~9%Sustained release[14]

Cellular Uptake:

The efficiency of drug delivery is highly dependent on the cellular uptake of the nanoparticles. The size, shape, and surface charge of the nanoparticles play a crucial role in their interaction with the cell membrane and the subsequent internalization pathways. For many cell types, nanoparticles with a size of around 50 nm show the highest uptake efficiency.[15] The primary mechanism of uptake for many functionalized gold nanoparticles is endocytosis.

Cellular Uptake Pathways for Functionalized Nanoparticles

G cluster_endocytosis Endocytosis NP Functionalized Nanoparticle CellMembrane Cell Membrane NP->CellMembrane Interaction Clathrin Clathrin-mediated CellMembrane->Clathrin Caveolae Caveolae-mediated CellMembrane->Caveolae Macropinocytosis Macropinocytosis CellMembrane->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytoplasm Cytoplasm Lysosome->Cytoplasm Drug Release Nucleus Nucleus (Target) Cytoplasm->Nucleus

Cellular uptake pathways of nanoparticles.
Photothermal Therapy

Gold nanoparticles, due to their strong surface plasmon resonance, can efficiently convert near-infrared (NIR) light into heat. This property is exploited in photothermal therapy (PTT) for the selective ablation of cancer cells. When nanoparticles accumulate in a tumor and are irradiated with a NIR laser, the localized hyperthermia induces cell death, primarily through apoptosis or necrosis.

Apoptosis Signaling Pathway in Photothermal Therapy:

The heat generated by the nanoparticles can trigger the intrinsic (mitochondrial) pathway of apoptosis.[16][17]

Signaling Cascade of Nanoparticle-Induced Apoptosis in PTT

G cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway NIR NIR Light AuNP Gold Nanoparticle NIR->AuNP Heat Localized Hyperthermia AuNP->Heat Bid Activation of Bid Heat->Bid Bax_Bak Activation of Bax/Bak Bid->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis signaling cascade in PTT.

Biocompatibility and Cytotoxicity

While this compound itself can be toxic, when used as a capping agent on nanoparticles, the overall cytotoxicity depends on the nanoparticle core material, size, concentration, and the cell type. It is crucial to perform thorough biocompatibility and cytotoxicity studies for any nanoparticle formulation intended for biomedical applications.

Table 4: Example IC50 Values for Nanoparticles on Different Cell Lines

NanoparticleCell LineIC50 ValueReference
Cisplatin-loaded NanoparticlesIshikawa (endometrial adenocarcinoma)Varies with formulation[18]
Cisplatin-loaded NanoparticlesA2780 (ovarian carcinoma)Varies with formulation[18]
Benzoic AcidHTB-26 (breast cancer)10-50 µM[19]
Benzoic AcidPC-3 (pancreatic cancer)10-50 µM[19]
Benzoic AcidHepG2 (hepatocellular carcinoma)10-50 µM[19]

Note: The IC50 values are highly dependent on the specific nanoparticle formulation and experimental conditions. The values in this table are for illustrative purposes and are not directly comparable across different nanoparticle types.

Conclusion

This compound is a versatile and effective capping agent for the synthesis of a wide range of nanoparticles. Its ability to control size, ensure stability, and provide a platform for further functionalization makes it a valuable tool in nanotechnology, particularly for biomedical applications. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound capped nanoparticles in their respective fields. Further optimization of synthesis parameters and in-depth biological evaluations are necessary to translate these promising nanomaterials into clinical applications.

References

Optimal 1-Dodecanethiol Concentration for High-Quality Surface Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of 1-dodecanethiol (DDT) on gold surfaces are a cornerstone of modern surface engineering, enabling precise control over interfacial properties. The formation of a dense, well-ordered monolayer is critical for applications ranging from biosensing and drug delivery to fundamental studies of cell-surface interactions. A key parameter governing the quality of the resulting SAM is the concentration of the this compound solution used during the self-assembly process. This document provides a comprehensive guide to selecting the optimal concentration of this compound for surface modification, along with detailed experimental protocols and an exploration of the principles underlying these applications.

While a range of concentrations can be effective, the most commonly cited and validated concentration for achieving a high-quality, well-ordered this compound SAM on a gold surface is 1 mM in absolute ethanol . This concentration provides a balance between rapid monolayer formation and the ability of the molecules to self-organize into a densely packed, crystalline-like structure. Lower concentrations can also yield high-quality monolayers, but may require significantly longer incubation times. Conversely, while higher concentrations can accelerate the initial adsorption rate, they do not necessarily result in a more ordered final monolayer.

Data Presentation: Quantitative Impact of Alkanethiol Concentration

The following tables summarize key quantitative data from literature regarding the impact of alkanethiol concentration on the properties of the resulting SAM. It is important to note that while this compound is the focus, some comparative data from similar long-chain alkanethiols are included to provide a broader context.

Table 1: Effect of Alkanethiol Concentration on Water Contact Angle

AlkanethiolConcentration (in Ethanol)Incubation TimeResulting Water Contact Angle (θ)Substrate
1-Hexadecanethiol0.01 mM10 minutes105°Gold
1-Hexadecanethiol1 mM> 6 hours~105°Gold
1-UndecanethiolNot specifiedNot specified105° ± 2°Gold
This compoundNot specifiedNot specified~111° (after 15 min)Gold

Note: Data for 1-Hexadecanethiol and 1-Undecanethiol are included to demonstrate the typical contact angles achieved for well-formed hydrophobic SAMs.

Table 2: Ellipsometric Thickness of Alkanethiol SAMs

AlkanethiolConcentration (in Ethanol)Incubation TimeEllipsometric Thickness
This compound1 mM24 hours~15 Å
Octadecanethiol1 mM~18 hours~21 Å

Note: The thickness of a well-formed this compound monolayer is consistent with the length of the molecule in a tilted orientation on the gold surface.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound SAMs on gold substrates.

Protocol 1: Substrate Preparation (Gold Surface Cleaning)

A meticulously clean gold surface is paramount for the formation of a high-quality SAM. Choose one of the following methods:

Method A: Piranha Solution Cleaning (Use with extreme caution in a fume hood)

  • Prepare the piranha solution by slowly and carefully adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). The solution is highly exothermic and a strong oxidant.

  • Immerse the gold substrate in the piranha solution for 5-10 minutes.

  • Carefully remove the substrate and rinse thoroughly with copious amounts of deionized (DI) water.

  • Rinse the substrate with absolute ethanol.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

Method B: UV/Ozone Cleaning

  • Place the gold substrate in a UV/Ozone cleaner.

  • Expose the substrate to UV/Ozone for 15-20 minutes to remove organic contaminants.

  • Rinse with absolute ethanol and dry with nitrogen.

Method C: Solvent and Sonication Cleaning

  • Place the gold substrate in a beaker with acetone.

  • Sonicate for 10-15 minutes.

  • Rinse with DI water.

  • Place the substrate in a beaker with isopropanol and sonicate for 10-15 minutes.

  • Rinse with DI water.

  • Place the substrate in a beaker with absolute ethanol and sonicate for 10-15 minutes.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

Protocol 2: Preparation of this compound Solution
  • Objective: To prepare a 1 mM solution of this compound in absolute ethanol.

  • Materials: this compound, 200-proof (absolute) ethanol, volumetric flask, micropipette.

  • Procedure: a. The molecular weight of this compound (C₁₂H₂₆S) is 202.42 g/mol . b. To prepare a 1 mM solution, dissolve 20.24 mg of this compound in 100 mL of absolute ethanol. c. Alternatively, using the density of this compound (~0.845 g/mL), add approximately 23.9 µL to 100 mL of absolute ethanol. d. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

Protocol 3: Self-Assembled Monolayer Formation
  • Place the clean, dry gold substrate in a clean glass container (e.g., a petri dish or a vial).

  • Completely immerse the substrate in the prepared this compound solution. Ensure the entire gold surface is covered.

  • To minimize oxidation and contamination, it is good practice to backfill the container with an inert gas like nitrogen or argon and then seal it (e.g., with Parafilm).

  • Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial formation is rapid, longer incubation times promote the formation of a more ordered and densely packed monolayer.

Protocol 4: Post-Assembly Rinsing and Drying
  • After the incubation period, carefully remove the substrate from the thiol solution using clean tweezers.

  • Rinse the substrate thoroughly with a stream of absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

  • For a more rigorous cleaning, you can sonicate the substrate in fresh absolute ethanol for 1-3 minutes.

  • Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen gas.

  • Store the functionalized substrate in a clean, dry environment (e.g., a desiccator) until use.

Visualizations

Experimental Workflow Diagram

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Post-Processing & Characterization sub_prep1 Gold Substrate sub_prep2 Cleaning (Piranha, UV/Ozone, or Solvents) sub_prep1->sub_prep2 sub_prep3 Rinsing (DI Water & Ethanol) sub_prep2->sub_prep3 sub_prep4 Drying (Nitrogen Stream) sub_prep3->sub_prep4 sam_form2 Immerse Substrate (18-24 hours) sub_prep4->sam_form2 sam_form1 Prepare 1 mM this compound in Ethanol sam_form1->sam_form2 post_proc1 Rinsing (Ethanol) sam_form2->post_proc1 post_proc2 Drying (Nitrogen Stream) post_proc1->post_proc2 post_proc3 Characterization (Contact Angle, Ellipsometry, etc.) post_proc2->post_proc3

Caption: Experimental workflow for this compound SAM formation.

Mechanism of Protein Resistance on a this compound Modified Surface

In the context of drug development and biological applications, a primary function of a this compound SAM is to create a surface that resists non-specific protein adsorption. This is achieved through the creation of a hydrophobic and well-ordered surface that minimizes favorable interactions with proteins.

G cluster_0 Protein in Solution cluster_1 Unmodified Gold Surface cluster_2 This compound Modified Gold Surface protein Protein gold_unmod Bare Gold protein->gold_unmod Approaches Surface gold_mod Gold protein->gold_mod Approaches Surface protein_adsorbed Adsorbed Protein (Non-specific binding) gold_unmod->protein_adsorbed Adsorption sam_layer Dodecanethiol SAM repulsion   Repulsion repulsion->protein Resistance to Adsorption

Caption: Protein interaction with unmodified vs. modified surfaces.

This diagram illustrates that while proteins in solution can readily and non-specifically adsorb to a bare gold surface, the presence of a well-ordered this compound SAM creates a hydrophobic barrier that resists protein adsorption. This is a critical feature for the development of biosensors and drug delivery systems where minimizing non-specific interactions is essential for device performance and biocompatibility.

Application Note & Protocol: Functionalization of Silicon Surfaces with 1-Dodecanethiol for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of silicon surfaces with self-assembled monolayers (SAMs) of organic molecules is a cornerstone of modern materials science, enabling the precise control of surface properties for a wide range of applications, including biosensing, drug delivery, and molecular electronics. 1-Dodecanethiol (DDT) is a long-chain alkanethiol that forms a robust and well-ordered monolayer on silicon, creating a hydrophobic and chemically stable surface. This protocol provides a detailed, step-by-step guide for the functionalization of silicon surfaces with this compound, covering substrate preparation, two common functionalization methods (UV-assisted photochemical and thermal), and characterization techniques.

Data Presentation

The following table summarizes the key quantitative data associated with the functionalization of silicon surfaces with this compound.

ParameterBefore Functionalization (H-terminated Si)After Functionalization (DDT-functionalized Si)Cite
Static Water Contact Angle~80° - 83.3°~105° - 109°[1]
Monolayer ThicknessN/A~0.9 nm[1]
Average Tilt Angle of Alkyl ChainsN/A~57° relative to the substrate surface[2]

Experimental Protocols

This section outlines the detailed methodologies for preparing the silicon substrate and functionalizing it with this compound using either a UV-assisted photochemical method or a thermal method.

Part 1: Preparation of Hydrogen-Terminated Silicon (H-Si) Surface

A critical prerequisite for the successful functionalization of silicon with this compound is the preparation of an oxide-free, hydrogen-terminated surface. This procedure should be performed in a clean environment, and for optimal results, within a glovebox with low oxygen content (< 1 ppm) to minimize re-oxidation.[3]

Materials:

  • Silicon wafers (Si(111) or Si(100))

  • Acetone (semiconductor grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • 40% aqueous ammonium fluoride (NH₄F) solution, deoxygenated

  • Ultrapure water (18.2 MΩ·cm)

  • Argon or Nitrogen gas stream

Procedure:

  • Cleaning:

    • Cut the silicon wafer to the desired size.

    • Rinse the silicon wafer several times with acetone.

    • Place the wafer in a beaker with acetone and sonicate for 15 minutes to remove organic contaminants.[1]

    • Dry the wafer under a stream of argon or nitrogen gas.

  • Oxidation:

    • Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.

    • Immerse the cleaned silicon wafer in the piranha solution for 30 minutes at 60°C to grow a uniform oxide layer and remove any remaining organic residues.[1]

  • Hydrogen Termination:

    • Thoroughly rinse the oxidized wafer with ultrapure water.

    • Deoxygenate the 40% NH₄F solution by bubbling argon gas through it for at least 30 minutes.

    • Immerse the wafer in the deoxygenated 40% NH₄F solution for 15 minutes under an argon atmosphere to etch away the oxide layer and terminate the surface with hydrogen.[1]

    • Rinse the now hydrogen-terminated silicon (H-Si) wafer with ultrapure water and dry it under a stream of argon or nitrogen.

    • The H-Si surface is now ready for functionalization and should be used immediately to prevent re-oxidation.

Part 2: Functionalization with this compound

Two primary methods for the functionalization of H-Si surfaces with this compound are presented below.

This method utilizes ultraviolet light to initiate the reaction between the thiol and the silicon surface, often resulting in a faster reaction time.[1][2]

Materials:

  • Hydrogen-terminated silicon (H-Si) wafer

  • This compound (DDT)

  • Anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), toluene, or mesitylene)

  • UV lamp (e.g., 254 nm wavelength)

  • Reaction vessel (e.g., a quartz cuvette or a petri dish with a quartz lid)

Procedure:

  • Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration is in the range of 1-10 mM.

  • Place the freshly prepared H-Si wafer in the reaction vessel.

  • Pour the this compound solution into the reaction vessel, ensuring the wafer is completely submerged.

  • Irradiate the sample with the UV lamp for a period ranging from a few minutes to several hours. A reaction time of 1-4 hours is commonly reported to achieve a well-ordered monolayer.[2] Shorter times of 1-2 minutes have also been reported to be effective.[1]

  • After irradiation, remove the wafer from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.

  • Dry the functionalized wafer under a stream of argon or nitrogen.

This method relies on heat to drive the reaction between the this compound and the silicon surface.

Materials:

  • Hydrogen-terminated silicon (H-Si) wafer

  • This compound (DDT)

  • High-boiling point, anhydrous solvent (e.g., mesitylene or toluene)

  • Reaction vessel with a condenser

  • Heating mantle or oil bath

Procedure:

  • Prepare a solution of this compound in the high-boiling point solvent.

  • Place the freshly prepared H-Si wafer in the reaction vessel.

  • Add the this compound solution to the vessel and attach the condenser.

  • Heat the solution to a temperature between 110°C and 180°C and maintain it for several hours (e.g., 18-20 hours).[4] One study specifically mentions immersing the H-Si in a 1-hexadecanethiol solution at 150°C.[5]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the wafer and rinse it extensively with the pure solvent.

  • Dry the functionalized wafer under a stream of argon or nitrogen.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_char Characterization start Silicon Wafer cleaning Solvent Cleaning (Acetone Sonication) start->cleaning oxidation Piranha Etch (H₂SO₄/H₂O₂) cleaning->oxidation h_termination HF Etch (40% NH₄F) oxidation->h_termination uv_method UV-Assisted Method (this compound Solution + UV) h_termination->uv_method Option A thermal_method Thermal Method (this compound Solution + Heat) h_termination->thermal_method Option B rinsing Solvent Rinsing uv_method->rinsing thermal_method->rinsing drying Drying (Ar/N₂ Stream) rinsing->drying characterization Surface Analysis (Contact Angle, XPS, AFM) drying->characterization

Caption: Experimental workflow for the functionalization of silicon surfaces.

Caption: Reaction mechanism for Si-S bond formation.

References

Application Notes and Protocols: 1-Dodecanethiol as a Chain Transfer Agent in Methyl Methacrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free radical polymerization is a cornerstone of polymer synthesis, widely employed in the production of a vast array of materials. In the case of methyl methacrylate (MMA) polymerization to yield poly(methyl methacrylate) (PMMA), controlling the molecular weight and its distribution is paramount for tailoring the polymer's physical and mechanical properties for specific applications, ranging from medical devices to advanced drug delivery systems. A common and effective method for achieving this control is through the use of chain transfer agents (CTAs). Among these, 1-dodecanethiol (n-dodecyl mercaptan, DDM) is a widely utilized aliphatic thiol that effectively regulates the molecular weight of PMMA.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound as a chain transfer agent in the free radical polymerization of methyl methacrylate.

Mechanism of Chain Transfer

ChainTransferMechanism cluster_propagation Chain Propagation cluster_chain_transfer Chain Transfer cluster_reinitiation Re-initiation P_n_radical P_n• (Propagating Polymer Radical) P_n1_radical P_{n+1}• P_n_radical->P_n1_radical k_p Monomer M (Methyl Methacrylate) P_n_radical_transfer P_n• Dead_Polymer P_n-H (Terminated Polymer) P_n_radical_transfer->Dead_Polymer k_tr DDT_Radical R-S• (Thiyl Radical) DDT R-SH (this compound) DDT_Radical_reinit R-S• New_Polymer_Radical R-S-M• (New Propagating Radical) DDT_Radical_reinit->New_Polymer_Radical k_i Monomer_reinit M

Figure 1: Mechanism of chain transfer with this compound.

Quantitative Data

The concentration of this compound has a significant impact on the resulting molecular weight and polydispersity index (PDI) of the PMMA. The following tables summarize key quantitative data from various studies.

Table 1: Chain Transfer Constants of Thiols in Methyl Methacrylate Polymerization

Chain Transfer AgentTemperature (°C)Chain Transfer Constant (Cs)Reference
1-Butanethiol600.67[1][3]
1-Pentanethiol40-1000.80[1]
n-Dodecyl Mercaptan (DDM)601.36[2]
tert-Dodecyl Mercaptan (TDM)601.25[2]
Benzenethiol602.7[1]
2-Naphthalenethiol603.0[1]

Table 2: Effect of n-Dodecyl Mercaptan (DDM) Concentration on PMMA Molecular Weight (Suspension Polymerization) [4]

SampleDDM (wt% relative to MMA)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Molecular Weight Distribution
S10->1,000,000--
S20.170,000 (peak 1)--Bimodal
S30.270,000 (peak 1)--Bimodal
S40.370,000 (peak 1)--Bimodal

Note: The study reported a bimodal distribution for DDM, with a low molecular weight peak around 70,000 g/mol and a high molecular weight peak above 1,000,000 g/mol . The bimodality is attributed to the initial consumption of DDM.[4]

Experimental Protocols

This section provides a detailed protocol for the bulk and suspension polymerization of methyl methacrylate using this compound as a chain transfer agent.

Materials and Reagents
  • Methyl methacrylate (MMA), monomer

  • This compound (DDM), chain transfer agent

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), initiator

  • Toluene or Benzene, solvent (for solution polymerization, if desired)

  • Poly(vinyl alcohol) (PVA) or other suspending agent (for suspension polymerization)

  • Distilled water (for suspension polymerization)

  • Methanol, for polymer precipitation

  • Nitrogen gas, for creating an inert atmosphere

Equipment
  • Round-bottom flask or polymerization reactor

  • Condenser

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or nitrogen inlet

  • Thermometer or thermocouple

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Protocol 1: Bulk Polymerization of MMA

This protocol is adapted from procedures described for free radical polymerization.[1][5]

BulkPolymerizationWorkflow start Start purify_mma Purify MMA (Wash with NaOH, then water, dry, and distill) start->purify_mma prepare_reagents Prepare Reagents (MMA, AIBN, DDM) purify_mma->prepare_reagents setup_reactor Setup Reactor (Flask, condenser, N2 inlet) prepare_reagents->setup_reactor charge_reactor Charge Reactor with Reagents setup_reactor->charge_reactor degas Degas Mixture (N2 purge or freeze-pump-thaw) charge_reactor->degas polymerize Polymerize at Desired Temperature (e.g., 60-80 °C) degas->polymerize cool Cool Reaction to Room Temperature polymerize->cool precipitate Precipitate Polymer in Methanol cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry characterize Characterize Polymer (GPC, NMR, etc.) dry->characterize end End characterize->end

Figure 2: Experimental workflow for bulk polymerization of MMA.

1. Purification of Monomer:

  • Wash methyl methacrylate with a 5% NaOH solution to remove the inhibitor.

  • Subsequently, wash with distilled water until the aqueous layer is neutral.

  • Dry the MMA over anhydrous sodium sulfate.

  • Distill under reduced pressure before use.[1]

2. Reaction Setup:

  • Assemble a round-bottom flask with a condenser and a nitrogen inlet.

  • Place the flask in a heating mantle or oil bath on a magnetic stirrer.

3. Polymerization Procedure:

  • Charge the flask with the purified MMA.

  • Add the desired amount of initiator (e.g., 0.1-0.5 wt% AIBN relative to MMA).

  • Add the calculated amount of this compound. The concentration will depend on the target molecular weight.

  • Purge the reaction mixture with nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring.

  • Allow the polymerization to proceed for the desired time (e.g., 2-6 hours). The viscosity of the solution will increase significantly.

4. Polymer Isolation:

  • Cool the reaction mixture to room temperature.

  • Dissolve the viscous polymer solution in a suitable solvent like toluene if necessary.

  • Slowly pour the polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Suspension Polymerization of MMA

This protocol is based on a study investigating the role of thiol type in MMA suspension polymerization.[4]

SuspensionPolymerizationWorkflow start Start prepare_aqueous_phase Prepare Aqueous Phase (Water and Suspending Agent) start->prepare_aqueous_phase setup_reactor Setup Reactor (Flask, mechanical stirrer, N2 inlet) prepare_aqueous_phase->setup_reactor prepare_organic_phase Prepare Organic Phase (MMA, BPO, DDM) add_organic_phase Add Organic Phase to Reactor with Stirring prepare_organic_phase->add_organic_phase charge_aqueous_phase Charge Reactor with Aqueous Phase setup_reactor->charge_aqueous_phase charge_aqueous_phase->add_organic_phase disperse Disperse Organic Phase (e.g., 350 rpm for 40 min) add_organic_phase->disperse polymerize Heat to Polymerization Temperature (e.g., 70 °C for 3 hours) disperse->polymerize cool Cool Reaction to Room Temperature polymerize->cool filter_wash Filter and Wash Polymer Beads with Water cool->filter_wash dry Dry Polymer Beads filter_wash->dry characterize Characterize Polymer (GPC, SEM, etc.) dry->characterize end End characterize->end

Figure 3: Experimental workflow for suspension polymerization.

1. Preparation of Phases:

  • Aqueous Phase: Prepare a solution of a suspending agent (e.g., poly(vinyl alcohol)) in distilled water in the polymerization reactor.

  • Organic Phase: In a separate vessel, dissolve the initiator (e.g., benzoyl peroxide) and the desired amount of this compound in the methyl methacrylate monomer.

2. Reaction Setup:

  • Use a reactor equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.

3. Polymerization Procedure:

  • Add the organic phase to the aqueous phase in the reactor under moderate agitation (e.g., 350 rpm).

  • Continue stirring for a sufficient time (e.g., 40 minutes) at room temperature to achieve a uniform dispersion of monomer droplets.

  • Purge the system with nitrogen.

  • Gradually heat the reactor to the polymerization temperature (e.g., 70 °C).[4]

  • Maintain the temperature and stirring for the required reaction time (e.g., 3 hours).[4]

4. Polymer Isolation:

  • Cool the reactor to room temperature.

  • The resulting polymer will be in the form of small beads.

  • Filter the polymer beads and wash them thoroughly with water to remove the suspending agent and other impurities.[4]

  • Dry the PMMA beads in an oven at a suitable temperature.

Characterization of the Polymer

The resulting PMMA can be characterized by various techniques to determine its molecular weight, molecular weight distribution, and structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and, for low molecular weight polymers, to perform end-group analysis.[6]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[4]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[4]

Conclusion

This compound is a highly effective and widely used chain transfer agent for controlling the molecular weight of PMMA in free radical polymerization. By carefully selecting the concentration of this compound, researchers can tailor the properties of the resulting polymer to meet the specific demands of their applications. The protocols provided herein offer a robust starting point for the synthesis of well-defined PMMA.

References

Key Applications of 1-Dodecanethiol in Nanotechnology and Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecanethiol (DDT), a long-chain alkanethiol with the chemical formula C₁₂H₂₅SH, is a pivotal surfactant and ligand in the fields of nanotechnology and materials science. Its strong affinity for noble metal surfaces and its role as a stabilizing agent make it indispensable for the synthesis of nanoparticles with controlled sizes and for the formation of highly ordered self-assembled monolayers (SAMs). This document provides detailed application notes and experimental protocols for the key applications of this compound, including nanoparticle synthesis and stabilization, the formation of self-assembled monolayers, and its foundational role in the development of drug delivery systems.

Application 1: Nanoparticle Synthesis and Stabilization

This compound is extensively used as a capping agent to control the size, prevent aggregation, and impart stability to a variety of nanoparticles. The dodecyl chain provides a steric barrier, while the thiol group strongly coordinates to the nanoparticle surface.

Gold Nanoparticle (AuNP) Synthesis: The Brust-Schiffrin Method

The Brust-Schiffrin method is a robust two-phase synthesis for preparing highly stable, dodecanethiol-capped gold nanoparticles.[1][2]

  • Phase Transfer of Gold Precursor:

    • Dissolve 0.27 mmol of chloroauric acid (HAuCl₄) in 9 mL of deionized water.

    • In a separate flask, dissolve 1.19 mmol of tetraoctylammonium bromide (TOAB) in 24 mL of toluene.

    • Combine the two solutions and stir vigorously until the aqueous phase becomes colorless, indicating the transfer of the gold salt to the organic phase.

    • Separate and discard the aqueous phase.

  • Addition of this compound:

    • To the organic phase containing the gold precursor, add 0.81 mmol of this compound.

    • Stir the solution for 15 minutes. The color of the solution will change from orange to colorless.

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh solution of 2.99 mmol of sodium borohydride (NaBH₄) in 7.5 mL of ice-cold deionized water.

    • Add the NaBH₄ solution to the organic phase rapidly and under vigorous stirring.

    • Continue stirring for at least 3 hours. The solution will turn dark brown, indicating the formation of gold nanoparticles.

  • Purification:

    • Separate the organic phase and reduce its volume using a rotary evaporator.

    • Add ethanol to precipitate the dodecanethiol-capped gold nanoparticles.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Wash the nanoparticle pellet with ethanol multiple times to remove excess reagents.

    • Dry the purified nanoparticles under vacuum.

Gold Precursor (HAuCl₄)Phase Transfer Agent (TOAB)Stabilizer (this compound)Reducing Agent (NaBH₄)Au:Thiol Molar RatioResulting Particle Size (nm)Reference
0.27 mmol1.19 mmol0.81 mmol2.99 mmol1:31.0 - 2.0[1]
VariesVariesVariesVaries1:1 - 6:1~1.7 - 5.7[3]
1 mol equiv-1.2 mol equiv10 mol equiv1:1.22.7 - 5.7[4]

Workflow for Brust-Schiffrin Gold Nanoparticle Synthesis

G cluster_phase1 Phase Transfer cluster_phase2 Stabilization & Reduction cluster_phase3 Purification Au_aq HAuCl4 (aq) Mix1 Vigorous Mixing Au_aq->Mix1 TOAB_org TOAB in Toluene TOAB_org->Mix1 Au_org [AuCl4]- in Toluene Mix1->Au_org Mix2 Stirring Au_org->Mix2 DDT This compound DDT->Mix2 Au_DDT_complex Au-Thiolate Complex Mix2->Au_DDT_complex Mix3 Vigorous Stirring Au_DDT_complex->Mix3 NaBH4 NaBH4 (aq) NaBH4->Mix3 AuNP DDT-capped AuNPs Mix3->AuNP Precipitation Precipitation with Ethanol AuNP->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with Ethanol Centrifugation->Washing Drying Vacuum Drying Washing->Drying Purified_AuNP Purified AuNPs Drying->Purified_AuNP G cluster_substrate Gold Substrate cluster_solution Dodecanethiol Solution cluster_process Self-Assembly Process Au_surface Clean Au(111) Surface Adsorption Adsorption of Thiol Headgroup Au_surface->Adsorption DDT_molecules This compound Molecules (in Ethanol) DDT_molecules->Adsorption Immersion Organization Inter-chain van der Waals Interactions Adsorption->Organization SAM Ordered Monolayer Formation Organization->SAM G cluster_synthesis Core Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation Drug Conjugation cluster_application Therapeutic Application NP_synthesis Synthesis of DDT-capped Nanoparticles (e.g., AuNPs) Ligand_exchange Ligand Exchange with HS-PEG-COOH NP_synthesis->Ligand_exchange Functionalized_NP PEGylated Nanoparticles with -COOH groups Ligand_exchange->Functionalized_NP Activation Activation of -COOH groups (EDC/NHS) Functionalized_NP->Activation Drug_addition Addition of Drug (e.g., Doxorubicin) Activation->Drug_addition Drug_conjugated_NP Drug-Conjugated Nanoparticles Drug_addition->Drug_conjugated_NP Targeting Targeted Delivery to Cancer Cells Drug_conjugated_NP->Targeting Release Controlled Drug Release (e.g., pH-sensitive) Targeting->Release Therapeutic_effect Therapeutic Effect Release->Therapeutic_effect

References

Application Notes and Protocols for Protecting Cobalt Surfaces from Oxidation using 1-Dodecanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt and its alloys are critical materials in a multitude of applications, including catalysis, magnetic storage media, and biomedical implants. However, their inherent susceptibility to surface oxidation can significantly impede their performance and longevity. This document provides detailed application notes and protocols for the utilization of 1-Dodecanethiol (DDT) to form self-assembled monolayers (SAMs) on cobalt surfaces. This technique offers a robust and efficient method to create a densely packed, protective barrier against atmospheric oxidation, ensuring the stability and integrity of the cobalt surface. The following sections detail the underlying principles, experimental protocols, and expected outcomes of this surface modification process.

Introduction

The spontaneous organization of molecules into ordered structures on a surface, known as self-assembly, is a powerful tool in surface engineering. Alkanethiols, such as this compound, have been shown to form highly ordered, crystalline-like monolayers on various metal surfaces.[1] The formation of a DDT SAM on cobalt involves the chemisorption of the thiol headgroup (-SH) onto the cobalt surface, with the long alkyl chains (-C12H25) orienting away from the surface. These closely packed alkyl chains create a hydrophobic barrier that effectively passivates the surface against environmental oxidants.[1][2]

Studies have demonstrated that the quality and protective efficacy of the DDT SAM are highly dependent on several key parameters, including the pretreatment of the cobalt surface, the choice of solvent for the DDT solution, the immersion time, and the concentration of the DDT solution.[1] Optimal conditions lead to the formation of a dense and stable monolayer that can significantly inhibit the reoxidation of the cobalt substrate for extended periods.[1][2]

Data Presentation

The effectiveness of the DDT SAM in protecting the cobalt surface can be quantified through various surface analysis techniques. The following tables summarize the expected quantitative data based on peer-reviewed literature.

Table 1: Water Contact Angle Measurements on Cobalt Surfaces

Surface ConditionTypical Water Contact Angle (°)Description
As-received Cobalt~30° - 50°Hydrophilic surface due to the presence of a native oxide layer and contaminants.
Electrochemically Reduced Cobalt< 20°Highly hydrophilic surface after removal of the oxide layer.
DDT SAM on Electrochemically Reduced Cobalt~110° - 115°Hydrophobic surface indicating a well-ordered and densely packed monolayer.

Note: The exact values may vary depending on the specific experimental conditions and the cleanliness of the environment.

Table 2: XPS Atomic Surface Concentration (%) of Cobalt Surfaces

Surface Condition% Co% O% C% S
As-received CobaltVariesHighHigh0
Electrochemically Reduced CobaltHighLowLow0
DDT SAM on Electrochemically Reduced CobaltLower (attenuated signal)LowHighPresent
DDT SAM on Co after 28 days air exposureLower (attenuated signal)Slightly IncreasedHighPresent

Note: The presence of a high percentage of carbon and sulfur, along with an attenuated cobalt signal, after SAM formation is indicative of a successful and dense monolayer coverage.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a protective DDT SAM on a cobalt surface.

Materials and Reagents
  • Cobalt substrates (e.g., cobalt foil, evaporated cobalt films)

  • This compound (DDT, ≥98%)

  • Absolute Ethanol (200 proof)

  • Perchloric acid (HClO4)

  • Sodium hydroxide (NaOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Protocol 1: Cobalt Surface Pretreatment - Electrochemical Reduction

This protocol is critical for removing the native oxide layer to ensure optimal SAM formation.

  • Prepare the Electrolyte: Prepare a 0.1 M aqueous solution of HClO4.

  • Set up the Electrochemical Cell: Use a three-electrode setup with the cobalt substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Deoxygenate the Electrolyte: Bubble high-purity nitrogen gas through the electrolyte for at least 20 minutes to remove dissolved oxygen.

  • Electrochemical Reduction: Immerse the electrodes in the deoxygenated electrolyte and apply a constant potential of -1.1 V (vs. Ag/AgCl) for 10 minutes.

  • Rinsing and Drying: Immediately after reduction, remove the cobalt substrate from the cell, rinse it thoroughly with ultrapure water, followed by absolute ethanol, and then dry it under a stream of high-purity nitrogen gas. The substrate should be used immediately for SAM formation.

Protocol 2: Formation of this compound SAM
  • Prepare the DDT Solution: Prepare a 1 mM solution of this compound in absolute ethanol.

  • Immersion: Immerse the freshly cleaned and dried cobalt substrate into the DDT solution in a clean, sealed container. To minimize oxygen exposure, it is recommended to purge the container with nitrogen gas before sealing.

  • Incubation: Allow the self-assembly process to proceed for 24 hours at room temperature.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed DDT molecules.

  • Drying: Dry the SAM-coated cobalt substrate under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the modified substrate in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen).

Protocol 3: Characterization of the DDT SAM
  • Contact Angle Goniometry: Measure the static water contact angle on the bare and SAM-modified cobalt surfaces to assess the change in surface hydrophobicity. A significant increase in the contact angle indicates successful SAM formation.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface before and after SAM formation. Look for the appearance of the S 2p peak and an increase in the C 1s signal, along with the attenuation of the Co 2p signal. The O 1s signal should be significantly reduced after electrochemical cleaning and remain low after SAM formation, even after air exposure.

  • Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): This technique can be used to probe the vibrational characteristics of the SAM and confirm the formation of an ordered monolayer. For a well-ordered DDT SAM, the antisymmetric methylene stretching mode (νa(CH2)) should appear around 2918-2920 cm⁻¹.[3][4]

Visualizations

The following diagrams illustrate the key processes and mechanisms involved in the protection of cobalt surfaces using DDT SAMs.

G cluster_0 Experimental Workflow Co_Substrate Cobalt Substrate (with native oxide) Cleaning Electrochemical Reduction (-1.1V in 0.1M HClO4) Co_Substrate->Cleaning Clean_Co Clean, Oxide-Free Cobalt Surface Cleaning->Clean_Co SAM_Formation Immersion in 1mM DDT in Ethanol (24h) Clean_Co->SAM_Formation SAM_Coated DDT SAM-Coated Cobalt Surface SAM_Formation->SAM_Coated Characterization Surface Characterization (Contact Angle, XPS, PM-IRRAS) SAM_Coated->Characterization

Fig. 1: Experimental workflow for DDT SAM formation on a cobalt surface.

G cluster_1 Protection Mechanism Oxidants Atmospheric Oxidants (O2, H2O) SAM_Layer Densely Packed DDT SAM (Hydrophobic Barrier) Oxidants->SAM_Layer Blocked Co_Surface Cobalt Surface SAM_Layer->Co_Surface Protects

Fig. 2: Mechanism of cobalt surface protection by a DDT SAM.

Conclusion

The formation of this compound self-assembled monolayers on cobalt surfaces is a highly effective and reproducible method for preventing surface oxidation. By following the detailed protocols for surface pretreatment and SAM formation, researchers can create a robust, hydrophobic barrier that preserves the integrity of the cobalt surface. The characterization techniques outlined provide the necessary tools to verify the quality and efficacy of the protective monolayer. This surface modification strategy is valuable for a wide range of applications where the performance of cobalt-based materials is critical.

References

Application Notes and Protocols: Ligand Exchange for 1-Dodecanethiol Capped Copper Sulfide Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the ligand exchange of 1-dodecanethiol (DDT) capped copper sulfide (CuS) nanocrystals. The protocols facilitate the transfer of these nanocrystals from organic solvents to aqueous media by replacing the hydrophobic DDT ligands with hydrophilic ones, a critical step for their application in biological and pharmaceutical research. The success and rate of ligand exchange are notably dependent on the initial synthesis method of the CuS nanocrystals.

Introduction

Copper sulfide nanocrystals are promising materials for various biomedical applications, including photothermal therapy and bioimaging. Typically synthesized in organic solvents, they are capped with hydrophobic ligands like this compound, which limits their use in aqueous biological environments. This document outlines procedures to replace DDT with hydrophilic ligands such as 3-mercaptopropionic acid (MPA), 11-mercaptoundecanoate (MUA), or sulfide ions (S²⁻), rendering the nanocrystals water-dispersible. The protocols provided are based on established methodologies and highlight the differences in ligand exchange efficiency based on the nanocrystal synthesis route.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the impact of the synthesis method on the physical properties of the nanocrystals and the qualitative outcomes of the ligand exchange process.

Table 1: Physical Properties of DDT-Capped CuS Nanocrystals

Synthesis MethodAverage Diameter (nm)Notes
Hot-Injection (HI_DDT/TOPO)7.1 ± 0.8Synthesized in the presence of trioctylphosphine oxide (TOPO), resulting in a less dense DDT ligand shell.[2][4]
Heating-Up (HU_DDT)12.3 ± 1.2Synthesized without TOPO, leading to a denser, more robust DDT ligand shell.[2][4]

Table 2: Ligand Exchange Outcomes for Phase Transfer to a Polar Solvent

Original NanocrystalsExchanging LigandTime for Phase TransferOutcome
HI_DDT/TOPOS²⁻~ 5 hoursComplete Transfer
HU_DDTS²⁻~ 5 hoursComplete Transfer
HI_DDT/TOPO3-mercaptopropionic acid (MPA)OvernightComplete Transfer
HU_DDT3-mercaptopropionic acid (MPA)OvernightComplete Transfer
HI_DDT/TOPO11-mercaptoundecanoate (MUA)OvernightPartial Transfer
HU_DDT11-mercaptoundecanoate (MUA)3 daysNo Observable Transfer

Experimental Protocols

Synthesis of this compound Capped CuS Nanocrystals

The initial synthesis method significantly influences the subsequent ligand exchange.[1][2][4][5][6]

Protocol 1: Hot-Injection Synthesis (HI_DDT/TOPO)

This method yields nanocrystals with a less dense ligand layer, facilitating easier ligand exchange.[2][4]

  • Preparation: In a three-neck flask, combine copper(I) acetate, trioctylphosphine oxide (TOPO), and 1-octadecene (ODE).

  • Heating: Heat the mixture under vacuum for 30 minutes at 120°C, then switch to a nitrogen atmosphere.

  • Injection: Rapidly inject this compound (DDT) into the hot solution.

  • Growth: Allow the nanocrystals to grow at the injection temperature for a specified time to achieve the desired size.

  • Purification: Cool the reaction mixture and precipitate the nanocrystals by adding a non-solvent like ethanol. Centrifuge the mixture, discard the supernatant, and redisperse the nanocrystal pellet in an organic solvent like toluene or hexane. Repeat the precipitation and redispersion steps two more times.

  • Storage: Store the purified DDT-capped CuS nanocrystals dispersed in an organic solvent.

Protocol 2: Heating-Up Synthesis (HU_DDT)

This method produces nanocrystals with a denser ligand shell, making ligand exchange more challenging.[2][4]

  • Preparation: In a three-neck flask, combine a copper salt (e.g., CuSO₄·5H₂O), oleic acid (OA), and this compound (DDT).

  • Heating: Heat the mixture under a nitrogen atmosphere to 200°C and maintain this temperature for a set duration to allow for nanocrystal formation and growth.

  • Purification: Follow the same purification steps as described in the hot-injection protocol.

  • Storage: Store the purified DDT-capped CuS nanocrystals in an organic solvent.

Ligand Exchange Protocols for Water Dispersibility

The following procedures are performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation.[1][3]

Protocol 3: Ligand Exchange with Mercaptoalkanoic Acids (MPA or MUA)

  • Preparation of Exchanging Solution: Prepare a solution of the desired mercaptoalkanoic acid (e.g., 3-mercaptopropionic acid or 11-mercaptoundecanoate) in formamide.

  • Nanocrystal Dispersion: Disperse the purified DDT-capped CuS nanocrystals in an organic solvent (e.g., toluene).

  • Phase Transfer Setup: In a vial, create a biphasic system with the nanocrystal dispersion in the organic phase and the mercaptoalkanoic acid/formamide solution as the polar phase.

  • Exchange Reaction: Stir the biphasic mixture vigorously. The hydrophilic ligand will displace the DDT, causing the nanocrystals to transfer to the formamide phase. The time required for transfer will vary (see Table 2).

  • Purification of Water-Dispersible Nanocrystals: Once the transfer is complete, carefully remove the organic phase. Precipitate the nanocrystals from the formamide phase by adding a non-solvent like acetone. Centrifuge the mixture, discard the supernatant, and redisperse the nanocrystals in water or a buffer of choice.

Protocol 4: Ligand Exchange with Sulfide Ions (S²⁻)

  • Preparation of Exchanging Solution: Prepare a solution of sodium sulfide (Na₂S) in formamide.

  • Phase Transfer: Follow the same biphasic phase transfer setup and procedure as described in Protocol 3, using the Na₂S/formamide solution as the polar phase.

  • Purification: Purify the resulting water-dispersible, S²⁻-capped nanocrystals using the precipitation and redispersion method described above.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for nanocrystal synthesis and subsequent ligand exchange.

Synthesis_Workflows cluster_synthesis Nanocrystal Synthesis HI_start Hot-Injection (HI_DDT/TOPO) purify_HI Purify HI_start->purify_HI HU_start Heating-Up (HU_DDT) purify_HU Purify HU_start->purify_HU DDT_NCs_HI DDT-capped CuS NCs (Less Dense Shell) purify_HI->DDT_NCs_HI DDT_NCs_HU DDT-capped CuS NCs (Dense Shell) purify_HU->DDT_NCs_HU

Caption: Synthesis routes for DDT-capped CuS nanocrystals.

Ligand_Exchange_Workflow cluster_exchange Ligand Exchange and Phase Transfer start_NCs DDT-capped CuS NCs (in Organic Solvent) biphasic Create Biphasic System (Organic + Formamide/Ligand) start_NCs->biphasic stir Vigorous Stirring (Inert Atmosphere) biphasic->stir phase_transfer Phase Transfer to Formamide stir->phase_transfer purify Precipitate & Redissolve in Water phase_transfer->purify final_NCs Water-Dispersible CuS NCs purify->final_NCs

Caption: General workflow for ligand exchange and phase transfer.

Characterization

To confirm the successful ligand exchange and characterize the resulting nanocrystals, the following techniques are recommended:

  • Transmission Electron Microscopy (TEM): To verify that the size and shape of the nanocrystals are not significantly altered by the ligand exchange process.[2][4]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanocrystals in aqueous solution and assess their colloidal stability.

  • Zeta Potential Measurement: To determine the surface charge of the nanocrystals, which should change significantly after the exchange from neutral DDT to charged ligands like MPA or S²⁻.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and confirm the presence of the new ligand and the removal of DDT.[1][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the new ligands on the nanocrystal surface.

Conclusion

The protocols detailed in this document provide a robust framework for rendering this compound-capped copper sulfide nanocrystals water-dispersible. The choice of the initial nanocrystal synthesis method is a critical parameter that dictates the efficiency of the subsequent ligand exchange. By following these procedures, researchers can effectively prepare high-quality, water-stable CuS nanocrystals suitable for a wide range of biomedical and pharmaceutical applications.

References

Application Note & Protocol: Phase Transfer of Noble Metal Ions Using 1-Dodecanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a highly efficient phase transfer protocol for the extraction of noble metal ions from aqueous solutions using 1-dodecanethiol as a phase transfer agent. Noble metals, including gold (Au), silver (Ag), platinum (Pt), and palladium (Pd), are crucial in various scientific and industrial fields, including catalysis, electronics, and medicine. This protocol offers a simple, rapid, and effective method for their separation and purification, achieving extraction efficiencies exceeding 96%.[1][2] The underlying principle involves the formation of coordination compounds between the noble metal ions and this compound, which are then selectively extracted into a non-polar organic solvent.[1][3] This method is highly selective for noble metal ions over other transition metals, making it a valuable tool for purification and recovery from various sources, including environmental samples and waste materials.[1][2]

Principle and Workflow

The phase transfer process is driven by the strong affinity of the sulfur atom in this compound for noble metal ions. The long alkyl chain of this compound renders the resulting metal-thiolate complex hydrophobic, facilitating its transfer from the aqueous phase to an immiscible organic phase. The general workflow is depicted below.

G A Aqueous Phase (Noble Metal Ions) C Mixing & Incubation A->C B Ethanolic Solution of this compound B->C D Addition of Organic Solvent (e.g., Dichloromethane) C->D E Vigorous Mixing (Vortexing) D->E F Phase Separation E->F G Aqueous Phase (Depleted of Noble Metals) F->G H Organic Phase (Noble Metal-Thiolate Complex) F->H

Figure 1: Experimental workflow for the phase transfer of noble metal ions.

Experimental Protocols

Materials:

  • Noble Metal Ion Solutions: Prepare aqueous solutions of the desired noble metal salts (e.g., HAuCl₄, AgNO₃, H₂PtCl₆, PdCl₂) at a concentration of approximately 100 mg/L.

  • This compound (DDT) Solution: Prepare a 0.1 M solution of this compound in absolute ethanol.

  • Organic Solvent: Dichloromethane (CH₂Cl₂) or another suitable non-polar organic solvent.

  • Glassware: Test tubes or vials, pipettes.

  • Equipment: Vortex mixer, centrifuge (optional).

Protocol 1: Extraction of Gold Ions (Au³⁺)

  • Pipette 5 mL of the 100 mg/L aqueous gold chloride (HAuCl₄) solution into a glass test tube.

  • Add 1 mL of the 0.1 M this compound solution in ethanol to the test tube.

  • Mix the solution gently for 1-2 minutes to allow for the formation of the Au-thiolate complex. The color of the aqueous phase should change.

  • Add 5 mL of dichloromethane to the test tube.

  • Cap the test tube and vortex vigorously for 2-3 minutes to facilitate the phase transfer.

  • Allow the two phases to separate. Centrifugation at low speed (e.g., 1000 rpm for 2 minutes) can aid in a cleaner separation.

  • The upper aqueous phase will be nearly colorless, indicating the successful transfer of gold ions to the lower organic phase, which will be colored.

  • Carefully collect the organic phase for further analysis or use.

Protocol 2: Extraction of Silver Ions (Ag⁺)

  • Follow the same procedure as for gold ions, starting with 5 mL of a 100 mg/L aqueous silver nitrate (AgNO₃) solution.

  • The formation of a white precipitate of Ag-thiolate complex may be observed upon addition of this compound, which will then dissolve into the organic phase upon addition and mixing of dichloromethane.

Protocol 3: Extraction of Platinum (Pt⁴⁺) and Palladium (Pd²⁺) Ions

  • The protocol for platinum and palladium ions is analogous to that for gold and silver. Start with 5 mL of the respective aqueous salt solutions (e.g., H₂PtCl₆, PdCl₂).

  • Follow steps 2-8 as outlined in Protocol 1. The color of the organic phase will vary depending on the metal ion extracted.

Data Presentation

The efficiency of the phase transfer protocol using this compound is consistently high for various noble metal ions.

Noble Metal IonInitial Concentration (mg/L)Extraction Efficiency (%)Organic SolventReference
Au³⁺100>99Dichloromethane[1]
Ag⁺100>98Dichloromethane[1]
Pt⁴⁺100>96Dichloromethane[1]
Pd²⁺100>97Dichloromethane[1]

Table 1: Extraction efficiencies of various noble metal ions using the this compound phase transfer protocol.

Mechanism of Phase Transfer

The phase transfer is initiated by the coordination of the soft noble metal ions with the soft sulfur donor atom of this compound. This reaction forms a neutral, hydrophobic metal-thiolate complex that is readily soluble in non-polar organic solvents.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase M^n+ Noble Metal Ion (Mⁿ⁺) M(SR)n Hydrophobic Metal-Thiolate Complex [M(SR)n] M^n+->M(SR)n Coordination Reaction DDT This compound (R-SH) in Ethanol DDT->M(SR)n

Figure 2: Mechanism of noble metal ion extraction by this compound.

Conclusion

The this compound-based phase transfer protocol provides a highly efficient and selective method for the extraction of noble metal ions from aqueous solutions. Its simplicity, speed, and high recovery rates make it an attractive alternative to conventional extraction techniques. This protocol is well-suited for a variety of applications in research and industry, including the purification of noble metals, sample preparation for analysis, and the recovery of precious metals from waste streams.

References

Troubleshooting & Optimization

Technical Support Center: 1-Dodecanethiol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-dodecanethiol (DDT) self-assembled monolayers (SAMs) on gold surfaces.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formation and characterization of DDT SAMs.

Issue 1: Incomplete or No Monolayer Formation

  • Question: I am not observing the expected surface coverage or characteristics of a DDT monolayer. What could be the cause?

  • Answer: Incomplete or failed monolayer formation can stem from several factors:

    • Substrate Contamination: The gold surface must be exceptionally clean for successful SAM formation. Organic residues or other impurities can prevent the thiol molecules from binding to the gold substrate.[1] A rigorous cleaning protocol is essential.[1]

    • Inactive Thiol: The thiol group of this compound can oxidize to form disulfides, which do not readily bind to the gold surface.[1] It is crucial to use a fresh, high-purity thiol solution.[1]

    • Impure Solvent: The presence of water or other impurities in the solvent can interfere with the self-assembly process.[1] Using a high-purity, anhydrous solvent is recommended.[2]

    • Incorrect pH: The pH of the solution can influence the deprotonation of the thiol group to the thiolate, which is the species that binds to gold.[1]

Issue 2: Disordered or Poorly Packed Monolayer

  • Question: My DDT monolayer appears disordered and lacks the expected packing density. How can I improve the quality of my SAM?

  • Answer: A poorly ordered monolayer can result from several suboptimal experimental conditions:

    • Suboptimal Incubation Time: While the initial adsorption of thiols is rapid, achieving a well-ordered monolayer can take an extended period.[1] Typical incubation times range from 12 to 48 hours.[1]

    • Incorrect Thiol Concentration: The concentration of the DDT solution can affect the packing density of the monolayer.[1] A standard concentration for SAM formation is 1 mM.[1]

    • Solvent Effects: The choice of solvent can significantly impact the quality of the resulting SAM.[3][4] Some non-polar solvents may lead to faster formation but result in less organized monolayers compared to ethanol.[5]

    • Temperature Fluctuations: Inconsistent temperatures during the self-assembly process can disrupt the ordering of the molecules.[1] Maintaining a stable temperature is crucial.[1]

    • Substrate Roughness: The topography of the gold substrate can influence the lateral variation of the conductive properties of the SAM.[6] Flatter substrates generally lead to more homogeneous current distribution.[6]

Issue 3: Presence of Defects in the Monolayer

  • Question: I am observing defects such as pinholes or pits in my DDT SAM. What causes these and how can they be minimized?

  • Answer: Defects are a common issue in SAM formation and can arise from:

    • Thiol-Induced Etching: The self-assembly process itself, particularly in the presence of oxygen, can lead to the dissolution of gold atoms from the substrate, resulting in the formation of pits or vacancy islands.[5][7]

    • Oxidation: Exposure to ambient air and light can cause the oxidation of the gold-thiolate bond, leading to a degradation of the SAM structure.[8][9] This can result in a loss of the upright orientational order of the alkanethiol molecules.[8]

    • Potential-Induced Defects: Applying a cathodic potential to the SAM-covered electrode can induce structural rearrangements and the formation of pinholes.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound SAM formation on gold?

A1: Ethanol is the most commonly used and recommended solvent for preparing high-quality DDT SAMs.[2][5] Studies have shown that while other solvents can be used, ethanol often results in more organized and well-packed monolayers.[5] For instance, highly dense and well-ordered DDT SAMs can be prepared from an ethanol-water mixture.[4]

Q2: How long should I immerse my gold substrate in the this compound solution?

A2: A typical immersion time for forming a well-ordered DDT SAM is between 18 to 48 hours.[1][5][11] While initial adsorption is fast, longer immersion times allow for the molecules to rearrange and form a more densely packed and ordered monolayer.[1]

Q3: What is the effect of temperature on the quality of the DDT SAM?

A3: Higher solution temperatures can lead to the formation of larger, well-ordered domains with fewer structural defects.[12][13] This is attributed to the increased diffusion rate of the adsorbed molecules, allowing them to find more favorable binding sites and pack more efficiently.[4] However, temperatures above 25°C have also been reported to potentially lead to incomplete SAM formation.[14]

Q4: How does the cleanliness of the gold substrate affect SAM formation?

A4: The cleanliness of the gold substrate is a critical factor for the formation of a high-quality SAM.[5] Any organic contamination or particulate matter on the surface will inhibit the uniform self-assembly of the DDT molecules.[1] A thorough cleaning procedure, such as using a piranha solution, is highly recommended before immersion in the thiol solution.[1][2]

Q5: How stable are this compound SAMs under ambient conditions?

A5: DDT SAMs on gold can degrade when exposed to ambient laboratory air and light.[8][9] The gold-thiolate bond is susceptible to oxidation, which can lead to a near-complete oxidation of the thiolate and a decrease in the carbon signal on the surface within 12 hours of exposure.[8][9] To ensure the integrity of the SAM, it is best to minimize exposure to air and light and to use freshly prepared samples for experiments.[8]

Experimental Protocols

Protocol 1: Gold Substrate Cleaning

A common and effective method for cleaning gold substrates is the use of a piranha solution.

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Prepare the piranha solution by adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly.

  • Immerse the gold substrate in the piranha solution for 10-15 minutes.

  • Carefully remove the substrate and rinse thoroughly with copious amounts of deionized water.

  • Rinse the substrate with ethanol.[2]

  • Dry the substrate under a stream of dry nitrogen gas.[11]

  • Use the cleaned substrate immediately for SAM formation to prevent recontamination.

Protocol 2: this compound SAM Formation

  • Prepare a 1 mM solution of this compound in absolute ethanol.[1][5]

  • Place the freshly cleaned gold substrate in a clean glass or polypropylene container.[2][11]

  • Pour the thiol solution into the container, ensuring the substrate is fully immersed.[11]

  • To minimize oxygen exposure, it is recommended to backfill the container with an inert gas like dry nitrogen.[2][11]

  • Seal the container and store it for 24-48 hours at a stable room temperature.[11]

  • After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.[11]

  • Dry the SAM-coated substrate with a stream of dry nitrogen gas.[11]

Data Presentation

Table 1: Influence of Solvent on this compound SAM Quality

SolventPolarity (ENT)Resulting SAM QualityReference
Ethanol-Water (1:1, v:v)-Highly dense and well-ordered[4]
Ethanol0.795Well-ordered[4][5]
Acetonitrile0.460Less ordered[4]
N,N-dimethylformamide0.386Less ordered[4]
Acetone0.355Less ordered[4]
Tetrahydrofuran0.207Disordered[4]
Toluene0.099Disordered[4]
Tetrachloromethane0.052Disordered[4]

Table 2: Effect of Immersion Time on Decanethiol SAM Structure

Immersion TimeObserved Structure on Au(111)Reference
10 secondsSmall domains with ordered molecular organization appear[15]
30 secondsUniform short stripes consisting of sets of decanethiol molecules[15]
5 minutesAlkyl chains start to overlap between adjacent stripes[15]
3 daysDensely packed adlayer with a (√3 x √3)R30° structure[15]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start: Gold Substrate clean Clean Substrate (e.g., Piranha Solution) start->clean rinse_dry Rinse & Dry (DI Water, Ethanol, N2) clean->rinse_dry immerse Immerse Substrate (24-48h) rinse_dry->immerse prepare_sol Prepare 1mM DDT in Ethanol prepare_sol->immerse rinse_dry2 Rinse & Dry (Ethanol, N2) immerse->rinse_dry2 characterize Analyze SAM rinse_dry2->characterize

Caption: Experimental workflow for DDT SAM formation on a gold substrate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Problem with SAM Formation cause1 Contaminated Substrate problem->cause1 cause2 Inactive Thiol problem->cause2 cause3 Poor Solvent Quality problem->cause3 cause4 Suboptimal Time/Temp problem->cause4 cause5 Oxidation/Degradation problem->cause5 sol1 Improve Substrate Cleaning cause1->sol1 sol2 Use Fresh, High-Purity Thiol cause2->sol2 sol3 Use Anhydrous, High-Purity Solvent cause3->sol3 sol4 Optimize Incubation Conditions cause4->sol4 sol5 Minimize Air/Light Exposure cause5->sol5

References

How to optimize immersion time for 1-Dodecanethiol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Dodecanethiol (DDT) Self-Assembled Monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the typical immersion time to form a high-quality this compound SAM on a gold substrate?

A common and widely used protocol for forming a well-ordered DDT SAM is to immerse a clean gold substrate in a dilute ethanolic solution (typically 1 mM) of the thiol for approximately 18 to 24 hours.[1] While the initial adsorption of a monolayer is rapid, occurring within minutes, a much slower reorganization process is required for the hydrocarbon chains to straighten and form a densely packed, ordered monolayer.[1] Longer immersion times, such as 24 to 48 hours, are often recommended to improve monolayer packing. However, some studies have shown that for certain applications, an immersion time of 1 hour may be sufficient to form a closely packed and well-ordered monolayer.[2]

Q2: How does the concentration of the this compound solution affect the immersion time and SAM quality?

The concentration of the thiol solution influences the initial growth rate of the SAM.[1] While a minimum concentration is necessary to form a densely packed monolayer, excessively dilute solutions may result in imperfect monolayers.[1] A typical concentration used in many protocols is 1 mM.[1][3] Lower concentrations may necessitate longer immersion times to achieve a well-ordered SAM.[1]

Q3: What is the two-step process of DDT SAM formation?

The formation of a DDT SAM on a gold substrate is generally understood to occur in two main steps:

  • Initial Rapid Adsorption: In the first few minutes of immersion, DDT molecules rapidly adsorb onto the gold surface, forming a nearly complete monolayer.[1] At this stage, the alkyl chains may be disordered or in a "lying-down" phase.

  • Slow Reorganization: Following the initial adsorption, a slower reorganization process takes place over several hours.[1] During this phase, the alkyl chains straighten and pack closely together into a more ordered, upright orientation, which is crucial for the formation of a high-quality, stable SAM.[1]

Q4: Can DDT SAMs be formed on substrates other than gold?

Yes, while gold is the most studied substrate for alkanethiol SAMs due to the strong gold-sulfur bond, DDT SAMs can also be formed on other surfaces.[3] For instance, studies have been conducted on the formation of DDT SAMs on polycrystalline nickel surfaces, although the quality can be poor without proper electrochemical pretreatment of the substrate.[4]

Q5: How stable are this compound SAMs under ambient conditions?

DDT SAMs can degrade when exposed to ambient laboratory air and light. The gold-thiolate bond is susceptible to oxidation, which can adversely affect the quality and structure of the SAM.[5][6] Exposure to air can lead to the oxidation of thiolates to sulfinates and sulfonates.[4][6] Therefore, it is recommended to minimize the time between SAM preparation and use and to handle the samples in a controlled environment, such as under dry nitrogen gas, to enhance stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poorly Ordered or Incomplete Monolayer - Insufficient immersion time. - Thiol solution concentration is too low. - Contaminated substrate or glassware. - Inappropriate solvent.- Increase the immersion time to the commonly recommended 18-24 hours.[1] - Use a standard thiol concentration, typically 1 mM in ethanol.[1] - Ensure meticulous cleaning of the substrate (e.g., flame annealing for gold) and all glassware.[3] - Use high-purity ethanol as the solvent.[1]
Oxidized SAM (Presence of Sulfonates/Sulfinates) - Prolonged exposure to ambient air and light. - Presence of oxidizing agents (e.g., ozone) in the laboratory environment.[5]- Prepare and handle SAMs in an inert atmosphere (e.g., under nitrogen). - Use freshly prepared thiol solutions. - Minimize the time between SAM formation and subsequent experiments.
Inconsistent Results Between Experiments - Variation in immersion time or temperature. - Inconsistent substrate cleaning procedures. - Degradation of the this compound stock solution.- Precisely control and document the immersion time and temperature for each experiment. - Standardize the substrate cleaning protocol. - Store the thiol stock solution properly (e.g., refrigerated, under inert gas) and use fresh solutions for SAM preparation.
Formation of Multilayers or Physisorbed Molecules - Thiol solution concentration is too high. - Inadequate rinsing after immersion.- Use the recommended 1 mM concentration. - After immersion, thoroughly rinse the substrate with fresh solvent (e.g., ethanol) to remove any non-covalently bonded molecules. Sonication in fresh solvent for a short duration (1-3 minutes) can also be effective.

Quantitative Data Summary

The quality of a this compound SAM is often assessed by characterizing its structure and properties at different stages of formation. The following table summarizes the expected evolution of SAM properties with increasing immersion time based on findings from various studies.

Immersion TimeExpected Surface Coverage & OrderingCharacterization Observations
Seconds to a few minutes Rapid initial adsorption, reaching ~80% coverage. Molecules may be in a disordered or "lying-down" phase.[1]STM images may show small, ordered domains appearing amidst randomly oriented molecules.[7]
Tens of minutes to a few hours Gradual reorganization into a more ordered, upright orientation. Formation of larger ordered domains.STM images reveal the growth of ordered stripes and the beginning of a stacked, densely packed adlayer.[7] XPS data shows an increase in the amount of chemisorbed sulfur.[2]
18 - 24 hours Formation of a well-ordered, densely packed monolayer with molecules in a standing-up configuration.This is the most commonly cited time frame for achieving a high-quality SAM.[1] The surface is expected to be highly ordered.
Greater than 24 hours Further reduction in surface defects.Some studies suggest that immersion times longer than 18 hours do not significantly change the SAM properties, while others indicate a decrease in defects with immersion times longer than 7 days.[1]

Experimental Protocols

Standard Protocol for this compound SAM Preparation on Gold

This protocol is a synthesis of commonly reported methods for preparing high-quality DDT SAMs on gold substrates.

Materials:

  • This compound (DDT)

  • High-purity ethanol

  • Gold-coated substrate (e.g., gold on mica or silicon)

  • Clean glassware (beakers, vials)

  • Tweezers

  • Dry nitrogen gas

  • Parafilm

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate. For gold-on-mica, flame annealing is a common and effective method.[3]

    • Handle the cleaned substrate only with clean tweezers to avoid contamination.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in high-purity ethanol in a clean glass container.

  • Immersion:

    • Immediately immerse the clean gold substrate into the thiol solution.

    • Minimize the exposure of the substrate and solution to the ambient atmosphere.

    • Backfill the container with dry nitrogen gas, seal it tightly (e.g., with a cap and Parafilm), to create an inert environment.

  • Self-Assembly:

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.[1] For potentially better packing, this time can be extended to 48 hours.

  • Rinsing and Drying:

    • After the immersion period, remove the substrate from the solution with clean tweezers.

    • Rinse the substrate thoroughly with a stream of fresh ethanol for 10-15 seconds to remove any physisorbed molecules.

    • For more rigorous cleaning, the sample can be placed in a container with fresh solvent and sonicated for 1-3 minutes, followed by another rinse.

    • Dry the substrate with a gentle stream of dry nitrogen gas.

  • Storage and Use:

    • Use the freshly prepared SAM as soon as possible to avoid degradation.

    • If short-term storage is necessary, keep the sample in a clean, sealed container under an inert atmosphere.

Visualizations

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_analysis Characterization/Use Clean_Substrate Clean Gold Substrate Immerse Immerse Substrate (18-24h under N2) Clean_Substrate->Immerse Prepare_Solution Prepare 1mM DDT in Ethanol Prepare_Solution->Immerse Rinse Rinse with Ethanol Immerse->Rinse Dry Dry with N2 Rinse->Dry Characterize Characterize or Use Immediately Dry->Characterize

Caption: Experimental workflow for the preparation of this compound SAMs on a gold substrate.

SAM_Formation_Kinetics Start Clean Gold Surface Rapid_Adsorption Rapid Adsorption (seconds to minutes) Start->Rapid_Adsorption Disordered_Phase Disordered 'Lying-Down' Phase (~80% coverage) Rapid_Adsorption->Disordered_Phase Slow_Reorganization Slow Reorganization (hours) Disordered_Phase->Slow_Reorganization Ordered_Phase Ordered 'Standing-Up' Phase (Densely Packed Monolayer) Slow_Reorganization->Ordered_Phase

Caption: Two-step kinetic model of this compound SAM formation on a gold surface.

References

Technical Support Center: Prevention of 1-Dodecanethiol Oxidation in Laboratory Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 1-dodecanethiol solutions in the laboratory. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is oxidation of the thiol group (-SH). This oxidation is primarily caused by exposure to atmospheric oxygen, which leads to the formation of didodecyl disulfide (-S-S-). This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.

Q2: How can I visually detect the oxidation of my this compound solution?

A2: Pure this compound is a clear, colorless liquid.[1] While the formation of the disulfide may not always result in a dramatic color change, the appearance of turbidity or a yellowish tint can be an indicator of oxidation and other degradation products. However, for accurate determination, quantitative analysis is recommended.

Q3: What are the ideal storage conditions for neat this compound?

A3: Neat this compound should be stored in a cool, dark, and dry place.[2] To minimize oxidation, it is best to store it under an inert atmosphere, such as argon or nitrogen.[3] The container should be tightly sealed to prevent the ingress of air and moisture.

Q4: Is it recommended to store this compound in solution for long periods?

A4: For optimal results, it is always best to prepare this compound solutions fresh before each experiment. If short-term storage is necessary, the solution should be thoroughly deoxygenated and stored under an inert atmosphere at a low temperature (e.g., -20°C).

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Solution
  • Possible Cause: Presence of dissolved oxygen in the solvent.

    • Solution: Ensure the solvent is thoroughly deoxygenated before preparing the solution. Common methods include sparging with an inert gas (argon or nitrogen) or the freeze-pump-thaw technique.

  • Possible Cause: Exposure to air during preparation or storage.

    • Solution: Handle the solution under a continuous stream of inert gas. Use septa-sealed vials and syringes for transfers. After use, flush the headspace of the container with an inert gas before sealing.[3]

  • Possible Cause: Inappropriate solvent choice.

    • Solution: While this compound is soluble in many organic solvents, less polar solvents are generally preferred for long-term stability. Highly polar solvents may have higher oxygen solubility. A study on self-assembled monolayers suggests that ethanol and toluene are suitable solvents for creating solutions.[4]

  • Possible Cause: Contamination with metal ions.

    • Solution: Use high-purity solvents and clean glassware to avoid metal contaminants that can catalyze oxidation.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Partial oxidation of the this compound stock.

    • Solution: Before preparing a new solution, check the purity of the stock this compound. If oxidation is suspected, consider purifying the stock by distillation or column chromatography.

  • Possible Cause: Inconsistent deoxygenation of the solvent.

    • Solution: Standardize your deoxygenation protocol to ensure consistent removal of dissolved oxygen.

  • Possible Cause: Gradual oxidation of the solution during the experiment.

    • Solution: If the experiment is lengthy, consider performing it in a glovebox or under a continuous inert gas blanket to minimize air exposure.

Data Presentation

Table 1: General Stability of this compound Solutions Under Various Conditions

Storage ConditionAtmosphereTemperatureExpected Stability
Sealed VialAirRoom TemperatureLow (days to weeks)
Sealed VialInert Gas (Ar/N₂)Room TemperatureModerate (weeks to months)
Sealed VialAir4°CModerate (weeks to months)
Sealed VialInert Gas (Ar/N₂)4°CHigh (months)
Sealed VialInert Gas (Ar/N₂)-20°CVery High (months to a year)

Note: The stability data presented is qualitative and can vary based on solvent purity and handling techniques. For critical applications, it is recommended to quantify the thiol concentration periodically.

Table 2: Recommended Antioxidants for Thiol Solutions

AntioxidantRecommended ConcentrationNotes
Tris(2-carboxyethyl)phosphine (TCEP)1-10 mMOdorless, effective over a wide pH range, and does not interfere with maleimide chemistry.[1][5][6][7][8]
Butylated Hydroxytoluene (BHT)0.01% - 0.1%A radical scavenger commonly used to prevent oxidation in organic solvents.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Solvent Deoxygenation (Inert Gas Sparging)
  • Select a flask or vial with a sidearm or a two-neck flask.

  • Add the desired volume of solvent to the flask.

  • Insert a long needle or a glass tube connected to an inert gas (argon or nitrogen) source, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle through a septum to act as a vent.

  • Bubble the inert gas through the solvent for at least 30-60 minutes. For larger volumes, a longer sparging time is required.

  • After sparging, remove the needles while maintaining a positive pressure of the inert gas to prevent air from re-entering.

  • Immediately use the deoxygenated solvent or store it in a tightly sealed container with an inert gas headspace.

Protocol 2: Quantification of Thiol Concentration (Ellman's Test)

This protocol is a colorimetric assay to determine the concentration of free thiol groups in a solution.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Cysteine or another standard thiol for creating a standard curve

  • Spectrophotometer

Procedure:

  • Prepare a DTNB stock solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

  • Prepare a standard curve:

    • Prepare a series of known concentrations of your standard thiol (e.g., cysteine) in the Reaction Buffer.

    • To 50 µL of each standard solution, add 2.5 mL of the Reaction Buffer and 50 µL of the DTNB stock solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot the absorbance versus the thiol concentration to create a standard curve.

  • Assay the this compound sample:

    • Dilute your this compound solution in an appropriate solvent that is miscible with the Reaction Buffer (e.g., ethanol).

    • Add a known volume of the diluted sample to the Reaction Buffer.

    • Add 50 µL of the DTNB stock solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate the concentration: Determine the thiol concentration of your sample by comparing its absorbance to the standard curve.

Protocol 3: Reduction of Didodecyl Disulfide to this compound

This protocol describes a general method to regenerate this compound from its oxidized disulfide form.

Materials:

  • Didodecyl disulfide (oxidized this compound)

  • Tris(2-carboxyethyl)phosphine (TCEP) or another suitable reducing agent (e.g., dithiothreitol - DTT)

  • An appropriate organic solvent (e.g., ethanol or THF)

  • Deionized water

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the didodecyl disulfide in the organic solvent.

  • Prepare a solution of TCEP in deionized water (a 2-5 molar excess relative to the disulfide is recommended).

  • Add the TCEP solution to the disulfide solution and stir at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction may take several hours to complete.

  • Once the reaction is complete, add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

Oxidation_Pathway DDT This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) DDT->Thiolate Deprotonation Disulfide Didodecyl Disulfide (R-S-S-R) Thiolate->Disulfide Oxidation Oxygen Oxygen (O₂) Oxygen->Thiolate Light Light/Heat Light->Thiolate

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Solvent Select Solvent Deoxygenate Deoxygenate Solvent Solvent->Deoxygenate Prepare_Solution Prepare Solution under Inert Gas Deoxygenate->Prepare_Solution DDT This compound DDT->Prepare_Solution Store Store at Low Temperature (-20°C) Prepare_Solution->Store Inert_Headspace Maintain Inert Headspace Store->Inert_Headspace Quantify Quantify Thiol Concentration (Ellman's Test) Inert_Headspace->Quantify Periodically Troubleshooting_Guide action_node action_node problem_node problem_node Start Inconsistent Results? Oxidized_Stock Is Stock Oxidized? Start->Oxidized_Stock Oxygen_in_Solvent Solvent Deoxygenated? Oxidized_Stock->Oxygen_in_Solvent No Purify_Stock Purify Stock Thiol Oxidized_Stock->Purify_Stock Yes Air_Exposure Air Exposure During Handling? Oxygen_in_Solvent->Air_Exposure Yes Degas_Solvent Degas Solvent Thoroughly Oxygen_in_Solvent->Degas_Solvent No Use_Inert_Atmosphere Use Inert Atmosphere Techniques Air_Exposure->Use_Inert_Atmosphere Yes Success Problem Solved Air_Exposure->Success No Purify_Stock->Success Degas_Solvent->Success Use_Inert_Atmosphere->Success

References

Technical Support Center: 1-Dodecanethiol (DDT) Monolayers on Nickel Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-dodecanethiol (DDT) self-assembled monolayers (SAMs) on nickel substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in forming stable this compound (DDT) monolayers on nickel?

A1: The principal challenge is the presence of a native nickel oxide layer on the substrate surface.[1][2] This layer hinders the formation of a well-ordered and stable thiol monolayer, often leading to poor quality films with oxidized sulfur species.[3]

Q2: Why is the nickel oxide layer problematic for DDT monolayer formation?

A2: The nickel oxide layer interferes with the direct chemisorption of the thiol group onto the nickel surface. Monolayers formed on untreated, oxidized nickel surfaces are of poor quality and show a significant proportion of oxidized thiols, such as sulfonates and sulfinates.[3]

Q3: How can the stability of DDT monolayers on nickel be improved?

A3: The most effective method to enhance stability is to remove the nickel oxide layer prior to monolayer deposition.[1][2][3] This can be achieved through electrochemical or chemical reduction methods, which create an oxide-free surface suitable for the formation of a dense, well-organized, and chemically stable SAM.[1][3]

Q4: What are the characteristics of a high-quality DDT monolayer on nickel?

A4: A high-quality DDT monolayer on a properly prepared nickel substrate exhibits good molecular organization, chemical stability, and resistance to electrochemical and atmospheric oxidation.[3] Characterization techniques should show a high water contact angle, minimal oxidized sulfur species in XPS, and effective blocking of electrochemical reactions at the nickel surface.

Q5: How long can a well-formed DDT monolayer protect the nickel substrate from oxidation?

A5: A dense and stable DDT monolayer can effectively prevent the reoxidation of the nickel substrate when exposed to atmospheric conditions for extended periods.[1] Studies have confirmed the stability of similar alkanethiol monolayers on other reactive metals for as long as 28 days under air exposure.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of DDT monolayers on nickel.

Issue Potential Cause(s) Recommended Solution(s)
Low water contact angle (<100°) 1. Incomplete removal of the nickel oxide layer.[3] 2. Disordered or incomplete monolayer formation. 3. Contamination of the substrate or thiol solution.1. Optimize the substrate pre-treatment (electrochemical or chemical reduction) to ensure a clean, oxide-free surface.[1][3] 2. Increase the immersion time in the thiol solution.[2] 3. Use high-purity solvents and thiol; ensure all glassware is scrupulously clean.[6]
Presence of oxidized sulfur species (sulfinates, sulfonates) in XPS spectra 1. Monolayer formation on an oxidized nickel surface.[3] 2. Reoxidation of the nickel substrate during transfer from the pre-treatment step to the thiol solution. 3. Post-formation oxidation due to a poorly packed monolayer.1. Ensure complete reduction of the nickel oxide layer before immersion in the thiol solution.[1][3] 2. Minimize the exposure time of the clean nickel substrate to air. Perform the transfer in an inert atmosphere if possible. 3. Optimize self-assembly conditions (e.g., immersion time, solution concentration) to form a densely packed monolayer that acts as a barrier to oxygen.[3]
Poor electrochemical blocking behavior (high current in cyclic voltammetry) 1. Incomplete monolayer coverage, exposing the nickel surface.[2] 2. Presence of pinholes or defects in the monolayer.1. Increase the self-assembly time to allow for better packing and fewer defects. Surface coverage of up to 99% has been achieved after 18 hours.[2] 2. Ensure the thiol solution is free of contaminants that could disrupt monolayer formation.
Inconsistent results between experiments 1. Variations in the initial state of the nickel substrate (oxide layer thickness). 2. Inconsistent substrate cleaning or pre-treatment procedures. 3. Degradation of the thiol solution.1. Standardize the mechanical polishing and cleaning procedure for all substrates.[3] 2. Precisely control the parameters of the electrochemical or chemical reduction step. 3. Prepare fresh thiol solutions for each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on DDT and similar alkanethiol monolayers on nickel and other relevant metals.

Table 1: Water Contact Angles on DDT-Modified Nickel Surfaces

Substrate ConditionWater Contact Angle (θ)Reference
Untreated Nickel (NiO)80-85°[3]
Electrochemically Reduced Nickel (NiO-elec)108-110°[3]

Table 2: Stability of Water Contact Angle Over Time for DDT on Nickel

SubstrateInitial Contact AngleContact Angle After 5 Weeks in AirReference
Electrochemically Reduced Nickel (NiO-elec)~110°Showed no significant change[3]

Table 3: XPS Analysis of Sulfur Species on DDT-Modified Nickel

Substrate ConditionS(2p) Peak(s) ObservedInterpretationReference
Untreated Nickel (NiO)Peaks corresponding to thiolates and oxidized sulfur (sulfinates/sulfonates)Incomplete and oxidized monolayer[3]
Electrochemically Reduced Nickel (NiO-elec)Primarily thiolate peaks, with no significant trace of oxidized species after 5 weeksStable, well-formed monolayer resistant to oxidation[3]

Experimental Protocols

1. Protocol for Electrochemical Pre-treatment and DDT Monolayer Formation

This protocol is based on methodologies known to produce high-quality, stable monolayers.[3]

  • Substrate Preparation:

    • Mechanically polish polycrystalline nickel substrates with diamond pastes down to a 1 µm finish.

    • Rinse the substrates thoroughly with acetone and ethanol.

  • Electrochemical Reduction of Nickel Oxide:

    • Perform cyclic voltammetry in a suitable electrolyte (e.g., 0.1 M NaOH) to cathodically reduce the native oxide layer. The potential should be scanned to a sufficiently negative value to ensure complete reduction.

    • After reduction, rinse the substrate with deionized water and dry under a stream of inert gas (e.g., argon).

  • Monolayer Self-Assembly:

    • Immediately immerse the oxide-free nickel substrate into a solution of this compound. Solution options include:

      • Pure, neat this compound for 15 minutes.

      • A 1 mM solution of this compound in absolute ethanol for 3-18 hours.[2][3]

    • Minimize air exposure during the transfer of the substrate to the thiol solution.

  • Post-Assembly Cleaning:

    • Remove the substrate from the thiol solution and rinse with copious amounts of ethanol and acetone to remove physisorbed molecules.

    • Perform ultrasonic cleaning in ethanol for approximately 15 minutes.[3]

    • Dry the monolayer-coated substrate under a stream of argon.

2. Protocol for Characterization Techniques

  • Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity and packing of the monolayer. High angles (>100°) are indicative of a well-ordered, dense monolayer.[3]

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the S(2p) core level spectrum to identify the chemical state of sulfur. The absence of peaks around 167 eV indicates a lack of oxidized sulfinate and sulfonate species.[3]

  • Cyclic Voltammetry (CV): Use the DDT-modified nickel as a working electrode in an appropriate electrolyte. The suppression of redox peaks associated with the nickel surface indicates the formation of a blocking monolayer.

Visual Diagrams

experimental_workflow cluster_prep Substrate Preparation cluster_reduction Oxide Removal cluster_sam Self-Assembly cluster_char Characterization p1 Mechanical Polishing p2 Solvent Rinsing (Acetone, Ethanol) p1->p2 r1 Electrochemical Reduction (e.g., in NaOH) p2->r1 Clean Substrate s1 Immersion in This compound Solution r1->s1 Oxide-Free Substrate (Minimize Air Exposure) s2 Rinsing & Ultrasonic Cleaning s1->s2 c1 Contact Angle s2->c1 c2 XPS s2->c2 c3 Cyclic Voltammetry s2->c3

Caption: Workflow for forming stable DDT monolayers on nickel.

troubleshooting_logic start Poor Monolayer Quality (e.g., Low Contact Angle, Oxidized Sulfur) q1 Was the Ni substrate electrochemically or chemically reduced? start->q1 a1_no No: Presence of Nickel Oxide q1->a1_no No q2 Was the substrate exposed to air for an extended period after reduction? q1->q2 Yes sol1 Action: Implement a pre-treatment reduction step. a1_no->sol1 a2_yes Yes: Reoxidation of Surface q2->a2_yes Yes q3 Was the immersion time sufficient for full coverage? q2->q3 No sol2 Action: Minimize air exposure during transfer. a2_yes->sol2 a3_no No: Incomplete/Disordered Monolayer q3->a3_no No end_node Stable, High-Quality Monolayer q3->end_node Yes sol3 Action: Increase immersion time (e.g., >3 hours). a3_no->sol3

Caption: Troubleshooting logic for poor DDT monolayer quality.

References

Technical Support Center: Overcoming Challenges in 1-Dodecanethiol Ligand Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 1-dodecanethiol (DDT) ligand exchange reactions on nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the ligand exchange process, offering potential causes and solutions.

Question/Issue Potential Cause(s) Troubleshooting Suggestions
Why is my this compound ligand exchange incomplete or very slow? This compound can be strongly bound to the nanoparticle surface, especially in densely packed ligand layers.[1][2][3][4][5][6][7] The synthesis method of the nanoparticles can influence the ligand density; for instance, nanoparticles prepared via a "heating-up" method may have a denser ligand layer and exhibit slower exchange rates compared to those from "hot-injection" synthesis.[1][2][3][4][5][6][7] The incoming ligand may not be a strong enough binder to displace the this compound.- Increase the reaction temperature to improve the exchange rate.[8] - Use a highly polar solvent, such as formamide, to help shield charged intermediates and facilitate the exchange.[1][2] - For quantum dots, consider a two-phase system using high-boiling point hydrophilic and hydrophobic solvents (e.g., diethylene glycol and tetradecane).[8] - Increase the concentration of the incoming ligand. - Extend the reaction time.
My nanoparticles are aggregating after the ligand exchange. How can I prevent this? The new ligand may not provide sufficient steric or electrostatic stabilization to keep the nanoparticles dispersed.[2] The removal of the long-chain this compound can reduce interparticle distance, leading to aggregation if the new, shorter ligand is not effective.[1][2][6] The solvent used for the exchange or for redispersion may not be optimal for the new surface chemistry.- Ensure the incoming ligand provides adequate stability in the chosen solvent. For aqueous dispersions, use ligands with charged functional groups (e.g., carboxylates). - Perform the ligand exchange under an inert atmosphere to prevent oxidative processes that might alter the surface and lead to aggregation.[2][3][4][5][7] - Optimize the solvent system. The stability of the newly functionalized nanoparticles is highly dependent on the solvent's polarity.[1][2]
Have the optical or structural properties of my nanoparticles changed after ligand exchange? The ligand exchange process, if too harsh (e.g., high temperatures for extended periods), can potentially alter the size, shape, or crystal structure of the nanoparticles.[1][2][3][4][5][6][7] However, a successful and optimized ligand exchange should preserve these core properties.[1][2][3][4][5][6][7]- Characterize the nanoparticles before and after the exchange using techniques like Transmission Electron Microscopy (TEM) for size and shape, and X-ray Diffraction (XRD) for crystal structure.[1][2][6] - Monitor the optical properties using UV-Vis spectroscopy to ensure the characteristic plasmonic or excitonic peaks are preserved.[1][2][3][4][5][6][7]
How can I confirm that the this compound has been successfully exchanged with the new ligand? Incomplete removal of this compound or insufficient binding of the new ligand.- Use Fourier-Transform Infrared Spectroscopy (FTIR) to look for the disappearance of characteristic vibrational bands of this compound (e.g., C-H stretches) and the appearance of bands from the new ligand. - Thermogravimetric Analysis (TGA) can quantify the amount of ligand on the nanoparticle surface, allowing for a comparison before and after the exchange.[9] - X-ray Photoelectron Spectroscopy (XPS) can provide information on the surface chemistry and confirm the presence of elements unique to the new ligand.[1][2][3][4][5][6][7]
The ligand exchange rate seems to depend on how my nanoparticles were synthesized. Why? Nanoparticles synthesized by different methods can have different surface chemistries. For example, Cu₂₋ₓS nanocrystals prepared by hot-injection in the presence of trioctylphosphine oxide (TOPO) tend to have a less dense this compound layer, making the surface more accessible for the incoming ligand and resulting in a faster exchange.[1][2][3][4][5][6][7]- Be aware of the synthesis history of your nanoparticles as it directly impacts the ligand exchange kinetics. - For nanoparticles with expected dense ligand shells, you may need to employ more rigorous exchange conditions (higher temperature, longer reaction times, or a more effective solvent system).[8]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on this compound ligand exchange.

Table 1: Nanoparticle Size Before and After Ligand Exchange
Nanoparticle SystemSynthesis MethodInitial LigandFinal LigandSize Before Exchange (nm)Size After Exchange (nm)Reference
Cu₂₋ₓSHot-InjectionThis compoundS²⁻7.1 ± 0.8Not significantly affected[1][6]
Cu₂₋ₓSHeating-UpThis compoundS²⁻12.3 ± 1.2Not significantly affected[1][6]
Table 2: Interparticle Distance Before and After Ligand Exchange
Nanoparticle SystemSynthesis MethodInitial LigandFinal LigandInterparticle Distance Before Exchange (nm)Interparticle Distance After Exchange (nm)Reference
Cu₂₋ₓSHot-InjectionThis compoundS²⁻1.7 ± 0.2Nanocrystals in close proximity[2][6]
Cu₂₋ₓSHeating-UpThis compoundS²⁻1.7 ± 0.2Nanocrystals in close proximity[2][6]

Experimental Protocols

Protocol 1: Ligand Exchange of this compound on Cu₂₋ₓS Nanocrystals with Water-Soluble Thiols

This protocol is adapted from studies on the exchange of this compound with 3-mercaptopropionate (MPA) or 11-mercaptoundecanoate (MUA) to render Cu₂₋ₓS nanocrystals water-dispersible.[1][3][4][5][7]

Materials:

  • This compound-capped Cu₂₋ₓS nanocrystals dispersed in a nonpolar solvent (e.g., toluene).

  • Incoming ligand: 3-mercaptopropionic acid (MPA) or 11-mercaptoundecanoic acid (MUA).

  • Formamide (highly polar solvent).

  • Methanol or acetone (for precipitation).

  • Deionized water.

  • Inert gas (e.g., Argon or Nitrogen).

  • Centrifuge.

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a solution of the incoming ligand in formamide.

  • Add the solution of this compound-capped Cu₂₋ₓS nanocrystals to the formamide solution containing the new ligand.

  • Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored over time (from minutes to several hours).

  • After the reaction is complete, precipitate the now hydrophilic nanocrystals by adding a non-solvent like methanol or acetone.

  • Centrifuge the mixture to pellet the nanoparticles.

  • Discard the supernatant which contains the displaced this compound and excess new ligand.

  • Wash the nanoparticle pellet by re-dispersing in a small amount of formamide and re-precipitating with methanol or acetone. Repeat this step 2-3 times.

  • After the final wash, re-disperse the purified, ligand-exchanged nanocrystals in deionized water.

Visualizations

Diagram 1: General Workflow for this compound Ligand Exchange

Ligand_Exchange_Workflow Start Start: DDT-capped Nanoparticles in Nonpolar Solvent Reaction Ligand Exchange Reaction: + Incoming Ligand + Polar Solvent (e.g., Formamide) Under Inert Atmosphere Start->Reaction Dispersion Precipitation Precipitation: + Anti-solvent (e.g., Methanol) Reaction->Precipitation Transfer Washing Washing & Centrifugation (Repeat 2-3x) Precipitation->Washing Purification Final End: Ligand-Exchanged Nanoparticles in Polar Solvent (e.g., Water) Washing->Final Redispersion

A generalized workflow for a typical this compound ligand exchange process.

Diagram 2: Troubleshooting Logic for Incomplete Ligand Exchange

Troubleshooting_Incomplete_Exchange Problem Incomplete Ligand Exchange Cause1 Cause: Strong DDT Binding / Dense Ligand Layer Problem->Cause1 Cause2 Cause: Inefficient Reaction Conditions Problem->Cause2 Solution1a Increase Temperature Cause1->Solution1a Solution1b Use Stronger Binding Ligand Cause1->Solution1b Solution2a Increase Reaction Time Cause2->Solution2a Solution2b Increase Ligand Concentration Cause2->Solution2b Solution2c Optimize Solvent System (e.g., use Formamide) Cause2->Solution2c

A troubleshooting decision tree for addressing incomplete ligand exchange.

References

Effect of solvent choice on 1-Dodecanethiol SAM formation and quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dodecanethiol (DDT) self-assembled monolayers (SAMs). The following sections address common issues related to solvent choice and other experimental parameters that influence the quality of SAM formation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common problems encountered during the formation of this compound SAMs.

Issue 1: Incomplete or No Monolayer Formation

  • Possible Causes:

    • Inactive Thiol: The thiol group may have oxidized, forming disulfides that do not readily bind to the gold substrate.

    • Contaminated Substrate: The gold surface may be contaminated with organic residues, dust, or other impurities, preventing thiol adsorption.[1]

    • Impure Solvent: The solvent used for SAM formation may contain water or other impurities that interfere with the self-assembly process.[1]

  • Troubleshooting Steps:

    • Verify Thiol Integrity: Use fresh, high-purity this compound from a reputable supplier.

    • Ensure Substrate Cleanliness: Employ a rigorous cleaning protocol for the gold substrate. A common and effective method is using a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with ultrapure water and absolute ethanol.[2] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[2]

    • Use High-Purity Solvent: Utilize anhydrous, high-purity solvents. Ethanol is a common choice for alkanethiol SAM formation.[3]

Issue 2: Disordered or Poorly Packed Monolayer

  • Possible Causes:

    • Suboptimal Incubation Time: The self-assembly process requires sufficient time for the molecules to arrange into a well-ordered structure. While initial adsorption is rapid, achieving a highly ordered monolayer can take longer.[1]

    • Incorrect Thiol Concentration: The concentration of the thiol solution can influence the packing density of the monolayer.[1] A standard concentration for SAM formation is 1 mM.[1]

    • Solvent Effects: The choice of solvent significantly impacts the solubility of the thiol and the intermolecular interactions during self-assembly.[4]

    • Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process.[1]

  • Troubleshooting Steps:

    • Optimize Incubation Time: Typical incubation times range from 12 to 48 hours.[1] Perform a time-course experiment to determine the optimal duration for your specific conditions.

    • Vary Thiol Concentration: Test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the ideal balance between surface coverage and molecular ordering.[1]

    • Evaluate Solvent Choice: The solvent can influence the final structure of the SAM.[4] While ethanol is widely used, other solvents can be effective. Highly dense and well-ordered DDT SAMs have been prepared from an ethanol-water mixture and neat dodecanethiol liquid.[5] The use of weaker solvents (those with less favorable interactions with the alkyl chains) can sometimes lead to more densely packed films with fewer defects.[6]

Logical Flow for Troubleshooting Poor SAM Quality

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_output Output Substrate_Cleaning Substrate Cleaning (e.g., Piranha) Immersion Immerse Substrate in Thiol Solution (12-24h) Substrate_Cleaning->Immersion Thiol_Solution Prepare 1 mM DDT in Ethanol Thiol_Solution->Immersion Rinsing Rinse with Ethanol Immersion->Rinsing Drying Dry with Nitrogen Rinsing->Drying Final_SAM DDT SAM on Gold Drying->Final_SAM

References

How to control nanoparticle size with 1-Dodecanethiol concentration

Author: BenchChem Technical Support Team. Date: December 2025

Controlling Nanoparticle Size with 1-Dodecanethiol

This guide provides researchers, scientists, and drug development professionals with detailed information on controlling nanoparticle size using this compound (DDT) as a capping agent. It includes frequently asked questions, troubleshooting advice, experimental protocols, and quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DDT) in nanoparticle synthesis?

A1: this compound acts as a stabilizing ligand or capping agent.[1] Its thiol group (-SH) has a strong affinity for the surface of metal nanoparticles, such as gold and silver.[2][3] By binding to the nanoparticle surface, DDT prevents uncontrolled growth and aggregation, which is crucial for controlling the final particle size and maintaining a stable colloidal dispersion.[1][4]

Q2: How does the concentration of this compound affect the final size of the nanoparticles?

A2: There is an inverse relationship between the concentration of this compound and the resulting nanoparticle size. A higher concentration of DDT leads to the formation of smaller nanoparticles, while a lower concentration results in larger particles.[5][6] This is because a greater availability of DDT molecules allows for faster surface passivation of the growing nanocrystals, halting their growth at an earlier stage.[5]

Q3: What is the general mechanism behind this size control?

A3: The mechanism involves the dynamic competition between the rate of nanoparticle nucleation/growth and the rate of surface capping by DDT molecules.

  • High DDT Concentration: A high concentration of DDT ensures that the surfaces of newly formed nanoparticle nuclei are rapidly coated. This steric hindrance prevents the nuclei from growing larger by adding more metal atoms or aggregating with other nuclei, resulting in a population of small, well-dispersed nanoparticles.

  • Low DDT Concentration: With fewer DDT molecules available, the nanoparticle surface is not passivated as quickly. This allows the nanoparticles to continue growing for a longer period before the surface is fully capped, leading to larger final particle sizes.[5]

Q4: Besides concentration, what other factors related to DDT can influence nanoparticle synthesis?

A4: While concentration is a primary control parameter, other factors include the timing of DDT addition and the overall ratio of the metal precursor to the thiol (e.g., Au:S ratio).[6][7] For instance, adding DDT at different stages of the reaction can influence the nucleation and growth phases differently, thereby affecting the final size distribution.

Troubleshooting Guide

Problem 1: My nanoparticles are much larger than expected, or I have a very broad size distribution.

  • Possible Cause: The concentration of this compound was too low relative to the metal precursor. This allows for extended particle growth before capping is complete.[5][6]

  • Solution: Increase the molar ratio of this compound to the metal precursor. It is recommended to perform a series of syntheses with varying ratios to empirically determine the optimal concentration for your desired size.[3][6] Ensure rapid and uniform mixing when the reducing agent is added to make sure nucleation occurs homogeneously.

Problem 2: My final product has aggregated and precipitated out of the solution.

  • Possible Cause 1: Insufficient this compound was used to stabilize the nanoparticles formed. Without a sufficient protective layer, nanoparticles can aggregate via van der Waals forces.[1][8]

  • Solution 1: Increase the concentration of this compound in the reaction mixture. Ensure that the DDT is of high purity, as contaminants can interfere with the capping process.

  • Possible Cause 2: The washing/purification steps were too harsh. Excessive use of a poor solvent (like ethanol) during precipitation can strip the thiol capping layer and induce irreversible aggregation.

  • Solution 2: Be gentle during the washing steps. Use a minimal amount of anti-solvent required to precipitate the nanoparticles and avoid prolonged exposure. Consider alternative purification methods like centrifugation with careful resuspension.

Problem 3: The reaction did not yield any nanoparticles, or the yield is very low.

  • Possible Cause: The this compound concentration was excessively high. A very large excess of thiol can complex with the metal precursor and inhibit the reduction process, preventing nanoparticle nucleation altogether.

  • Solution: Decrease the this compound concentration to fall within a more moderate range. Refer to established protocols and the data tables below for typical molar ratios.

Quantitative Data: DDT Concentration vs. Nanoparticle Size

The following tables summarize data from studies on gold nanoparticle (AuNP) synthesis, demonstrating the effect of the gold-to-thiol molar ratio on the final particle diameter.

Table 1: Gold Nanoparticle Size Control via Bi-Phasic Reduction Method

Gold-to-Thiol Molar Ratio (Au:S)Average Particle Diameter (nm)
1:1~1.7
3.5:1~3.8
6:1~5.7

Data adapted from a study by Sharma, A., et al.[2][3][9]

Table 2: Size Control in One-Phase and Two-Phase Syntheses

Synthesis MethodGold-to-Thiol Molar Ratio (Au:S)Average Particle Diameter (Å)
Two-Phase6:1~35
Two-Phase1:1~16
Two-Phase1:6~16

Data adapted from a study by Frenkel, A. I., et al., where particle size stabilized below a 1:1 ratio.[6]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for nanoparticle synthesis and the fundamental relationship between DDT concentration and particle size.

experimental_workflow start_end start_end process process input input output output start Start Synthesis prep_au Prepare Au Precursor Solution (e.g., HAuCl4 in Toluene) start->prep_au add_ddt Add this compound (DDT) (Vary concentration here) prep_au->add_ddt add_reductant Add Reducing Agent (e.g., NaBH4) add_ddt->add_reductant reaction Stir for Several Hours (Color change indicates NP formation) add_reductant->reaction purify Purify Nanoparticles (Precipitation with Ethanol, Centrifugation) reaction->purify characterize Characterize Nanoparticles (TEM, UV-Vis) purify->characterize end Final Nanoparticle Colloid characterize->end

Caption: A typical experimental workflow for the synthesis of this compound-capped gold nanoparticles.

relationship_diagram cluster_increase Increase cluster_decrease Decrease conc This compound Concentration capping Rate of Surface Capping conc->capping directly affects inc_conc Higher dec_conc Lower growth Nanoparticle Growth Duration capping->growth inversely affects inc_capping Faster dec_capping Slower size Final Nanoparticle Size growth->size directly affects inc_growth Shorter dec_growth Longer inc_size Smaller dec_size Larger

Caption: The inverse relationship between this compound concentration and final nanoparticle size.

Detailed Experimental Protocol

Two-Phase Synthesis of Dodecanethiol-Capped Gold Nanoparticles (Brust-Schiffrin Method)

This protocol is a widely used method for producing DDT-stabilized gold nanoparticles.

Materials:

  • Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)

  • This compound (C₁₂H₂₅SH)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Phase Transfer of Gold:

    • Prepare an aqueous solution of HAuCl₄ (e.g., 30 mM).

    • Prepare a solution of the phase-transfer catalyst, TOAB, in toluene (e.g., 50 mM).

    • Mix the two solutions in a flask and stir vigorously until the aqueous phase becomes clear and the organic (toluene) phase turns orange, indicating the transfer of the gold salt.[6] Separate the organic phase.

  • Addition of Capping Agent:

    • To the orange organic phase, add the desired amount of this compound under continuous stirring. The amount added will determine the final particle size (refer to data tables).

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh aqueous solution of the reducing agent, NaBH₄ (e.g., 0.4 M).

    • Add the NaBH₄ solution to the organic phase dropwise while stirring vigorously.

    • A color change from orange to deep brown/black will be observed within minutes, signaling the formation of gold nanoparticles.[6]

    • Allow the reaction to stir for at least 3-4 hours to ensure complete reaction and stabilization.

  • Purification:

    • Separate the organic layer containing the nanoparticles.

    • Add ethanol to the solution until the solution becomes turbid, which indicates the precipitation of the nanoparticles.

    • Centrifuge the mixture (e.g., at 3500 rpm for 15 minutes) to pellet the nanoparticles.[3]

    • Discard the supernatant and redisperse the nanoparticle pellet in fresh toluene.

    • Repeat the precipitation and redispersion steps 2-3 times to remove excess reactants and free thiol.

  • Storage:

    • Store the final purified nanoparticle solution in toluene in a sealed vial, protected from light.

References

Procedure for removing physisorbed 1-Dodecanethiol from substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-dodecanethiol (DDT) self-assembled monolayers (SAMs). This guide details procedures for the removal of physisorbed DDT from various substrates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of physisorbed this compound.

Issue 1: Incomplete removal of this compound after solvent rinsing.

  • Possible Cause: The solvent or rinsing procedure may not be sufficient to overcome the van der Waals forces between the DDT molecules and the substrate, or between the alkyl chains of the DDT molecules themselves. Physisorbed layers can be difficult to remove entirely with simple rinsing, especially if the monolayer is well-ordered.

  • Troubleshooting Steps:

    • Optimize Solvent Choice: While ethanol is commonly used, consider using a solvent in which this compound is more soluble, such as tetrahydrofuran (THF). A mixture of solvents, like ethanol and THF, can also be effective.

    • Incorporate Sonication: After rinsing, place the substrate in a beaker with fresh solvent and sonicate for 1-3 minutes. This provides mechanical energy to disrupt the physisorbed layer.

    • Increase Rinsing Duration and Volume: A more extensive rinse with a larger volume of solvent can improve removal efficiency.

    • Consider a Mild Chemical Treatment: For gold substrates, a solution of sodium borohydride (NaBH₄) in a water/ethanol mixture can effectively desorb thiolates.

Issue 2: Substrate damage or alteration after plasma cleaning.

  • Possible Cause: Plasma cleaning is a high-energy process that can physically alter the substrate surface, especially with prolonged exposure. Argon plasma, for instance, can cause morphological changes to silver nanorod substrates after extended treatment times.[1][2]

  • Troubleshooting Steps:

    • Optimize Exposure Time: Start with very short exposure times (e.g., less than 60 seconds) and gradually increase as needed. For some applications, a 4-minute exposure to Argon plasma has been shown to be effective without causing significant morphological changes.[1][2]

    • Adjust Plasma Power: Use the lowest effective plasma power to minimize the energy of ion bombardment on the substrate surface.

    • Choose an Appropriate Plasma Gas: Hydrogen plasma can be effective at removing alkanethiol SAMs from gold surfaces with minimal alteration to the gold itself. Oxygen plasma, while also effective, can lead to the oxidation of the gold surface and the formation of sulfonates.

    • Consider Alternative Methods: If substrate integrity is paramount, consider less aggressive methods like UV-ozone cleaning or thermal desorption.

Issue 3: Residual organic contamination detected after UV-Ozone cleaning.

  • Possible Cause: The UV-Ozone treatment time may have been insufficient, or the contaminants may not be solely organic. The effectiveness of UV-Ozone cleaning relies on the generation of ozone and atomic oxygen to oxidize organic molecules into volatile compounds.

  • Troubleshooting Steps:

    • Increase Exposure Time: Extend the duration of the UV-Ozone treatment. The required time can vary depending on the level of contamination and the specific system being used.

    • Ensure Proximity to UV Source: The substrate should be placed close to the UV lamp (typically within a few millimeters) for maximum efficiency.

    • Post-Treatment Rinse: After UV-Ozone exposure, a rinse with ultrapure water is often necessary to remove any non-volatile oxidized species.

    • Pre-Cleaning: For heavily contaminated surfaces, a preliminary solvent rinse can remove the bulk of the physisorbed layer, allowing the UV-Ozone treatment to more effectively remove the remaining monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the difference between physisorbed and chemisorbed this compound?

A1: Physisorption is a process where the this compound molecules are held to the substrate surface by weak intermolecular forces, such as van der Waals forces. This interaction does not involve the formation of a chemical bond. Chemisorption, on the other hand, involves the formation of a chemical bond between the sulfur atom of the thiol and the substrate, which is a much stronger interaction. The procedures outlined in this guide are primarily for the removal of physisorbed layers.

Q2: How can I verify that the this compound has been successfully removed?

A2: Several surface analysis techniques can be used to confirm the removal of this compound:

  • Contact Angle Goniometry: A clean, high-energy surface will be hydrophilic, resulting in a low water contact angle. An increase in hydrophilicity (a decrease in water contact angle) after a cleaning procedure indicates the removal of the hydrophobic dodecanethiol monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the elemental composition of the surface. A successful removal will be indicated by a significant decrease or complete disappearance of the sulfur (S 2p) and carbon (C 1s) peaks associated with the dodecanethiol.

  • Ellipsometry: This technique measures the thickness of thin films. A decrease in the measured film thickness to near zero indicates the removal of the monolayer.

Q3: Can I reuse a substrate after removing a this compound SAM?

A3: Yes, in many cases, substrates can be cleaned and reused. The success of regeneration depends on the removal method and the substrate material. Mild methods like solvent rinsing and UV-Ozone cleaning are generally preferred for substrate reuse as they are less likely to cause damage. Plasma cleaning can also be used, but the parameters must be carefully controlled to avoid altering the substrate's surface properties.

Q4: Which removal method is best for my specific substrate?

A4: The choice of removal method depends on the substrate material, the desired level of cleanliness, and the tolerance for potential substrate modification. The flowchart below provides a general decision-making framework.

Quantitative Data Summary

The following table summarizes the effectiveness of different removal techniques for this compound SAMs based on various characterization methods.

Removal TechniqueSubstrateCharacterization MethodObservation Before RemovalObservation After RemovalReference
Solvent Rinsing with Sonication GaAsX-ray Photoelectron Spectroscopy (XPS)Presence of S 2p and C 1s peaksSignificant reduction in S 2p and C 1s peak intensities
Plasma Cleaning (Argon) Silver NanorodsScanning Electron Microscopy (SEM)Intact nanorod morphologyUnchanged morphology (4 min), substantial changes (>10 min)[1][2]
Plasma Cleaning (Hydrogen) GoldX-ray Photoelectron Spectroscopy (XPS)Presence of S 2p peakSulfur-free surface
Plasma Cleaning (Oxygen) GoldX-ray Photoelectron Spectroscopy (XPS)Presence of S 2p peakAu₂O₃ surface with oxidized sulfur species
UV-Ozone Cleaning GoldX-ray Photoelectron Spectroscopy (XPS)Presence of thiolate S 2p peak (162 eV)Substantial reduction of thiolate peak; appearance of sulfonate peak (168 eV) which is removed by water rinse.
Thermal Desorption SilverTemperature Programmed Desorption (TPD)N/ADesorption of alkane fragments (~100-220°C) followed by sulfur desorption (~200°C)

Experimental Protocols

1. Solvent Rinsing with Sonication

  • Objective: To remove physisorbed this compound from a substrate using a solvent and mechanical agitation.

  • Materials:

    • Substrate with physisorbed this compound

    • Ethanol (or another suitable solvent like THF)

    • Beaker

    • Ultrasonic bath

    • Nitrogen gas source for drying

  • Procedure:

    • Hold the substrate with clean tweezers and rinse it thoroughly with a stream of ethanol for 15-30 seconds.

    • Place the substrate in a beaker and add enough fresh ethanol to completely submerge it.

    • Place the beaker in an ultrasonic bath and sonicate for 1-3 minutes.

    • Remove the substrate from the beaker and rinse it again with a stream of fresh ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

2. UV-Ozone Cleaning

  • Objective: To remove organic contaminants, including this compound, from a substrate using ultraviolet light and ozone.

  • Materials:

    • Substrate with physisorbed this compound

    • UV-Ozone cleaner

    • Ultrapure water

    • Nitrogen gas source for drying

  • Procedure:

    • Ensure the substrate is free of bulk contaminants by performing a preliminary solvent rinse if necessary.

    • Place the substrate in the UV-Ozone cleaner, ensuring it is positioned close to the UV lamp as per the manufacturer's instructions.

    • Turn on the UV-Ozone cleaner and expose the substrate for a predetermined time (e.g., 5-15 minutes). The optimal time may need to be determined empirically.

    • After the treatment, remove the substrate from the cleaner.

    • Rinse the substrate thoroughly with ultrapure water to remove any oxidized, non-volatile byproducts.

    • Dry the substrate under a gentle stream of nitrogen gas.

3. Plasma Cleaning

  • Objective: To remove this compound from a substrate using an energized plasma.

  • Materials:

    • Substrate with physisorbed this compound

    • Plasma cleaner

    • Process gas (e.g., Argon, Hydrogen, or Oxygen)

  • Procedure:

    • Place the substrate in the plasma cleaner chamber.

    • Evacuate the chamber to the recommended base pressure.

    • Introduce the process gas at the desired flow rate.

    • Apply RF power to generate the plasma for a short duration (e.g., 30-60 seconds).

    • After the treatment, vent the chamber and remove the substrate.

    • Characterize the surface to determine if further cleaning is necessary, adjusting the exposure time and power as needed.

Logical Workflow for Removal Method Selection

RemovalMethodSelection cluster_start cluster_questions cluster_methods cluster_end start Start: Substrate with Physisorbed This compound q1 Is the substrate sensitive to energetic processes (e.g., nanostructures)? start->q1 q2 Is complete removal of all organic residue critical? q1->q2 No solvent Solvent Rinsing (with Sonication) q1->solvent Yes thermal Thermal Desorption (in UHV) q1:s->thermal Yes, in UHV environment q3 Is substrate oxidation a concern (e.g., for subsequent reactions)? q2->q3 Yes, aggressive process acceptable uv_ozone UV-Ozone Cleaning q2->uv_ozone Yes, but mild process preferred plasma_h2 Hydrogen Plasma q3->plasma_h2 Yes plasma_ar Argon Plasma (short exposure) q3->plasma_ar Minimal oxidation tolerable plasma_o2 Oxygen Plasma q3->plasma_o2 No end Clean Substrate solvent->end uv_ozone->end thermal->end plasma_h2->end plasma_ar->end plasma_o2->end

Caption: Decision tree for selecting a this compound removal method.

References

Technical Support Center: Investigating the Thermal Stability of 1-Dodecanethiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the thermal stability of 1-Dodecanethiol (DDT) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability range for a this compound (DDT) SAM on a gold surface?

A1: In an inert environment or under vacuum, this compound SAMs on gold are generally stable up to approximately 350-400 K (77-127 °C)[1]. Above this temperature range, the molecules may begin to desorb or undergo structural changes. The exact stability is influenced by factors such as the quality of the SAM, the substrate preparation, and the experimental conditions.

Q2: What are the common desorption products of DDT SAMs upon heating?

A2: The thermal desorption of alkanethiol SAMs from gold typically occurs in a few stages. At lower temperatures (around 350-450 K), the primary desorption product is often the disulfide (didodecyl disulfide), formed from the recombination of two adjacent thiolates on the surface[1][2]. At higher temperatures (400-500 K), desorption of intact DDT molecules (as thiol monomers) or fragments of the alkyl chain can occur due to the cleavage of the S-Au bond.

Q3: How does the ambient environment affect the thermal stability of DDT SAMs?

A3: Exposing DDT SAMs to ambient laboratory conditions can significantly impact their stability, even at room temperature. The gold-thiolate bond is susceptible to oxidation in the presence of air and light, which can lead to the formation of sulfinates and sulfonates on the surface[3][4][5]. This oxidation can alter the structure and packing of the monolayer and may lower its thermal stability. It is crucial to handle and store samples in an inert environment to obtain reliable thermal stability data.

Q4: Can I anneal my DDT SAM to improve its quality?

A4: Yes, thermal annealing at temperatures below the desorption threshold can be used to improve the structural order of the SAM. Annealing can promote the fusion of smaller domains into larger, more well-ordered ones and reduce defects such as vacancy islands[6]. However, it is a delicate process, as exceeding the optimal temperature can lead to molecular desorption.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of DDT SAM thermal stability.

Issue IDProblemPossible Cause(s)Recommended Solution(s)
TS-TDS-01 Inconsistent or multiple desorption peaks in Thermal Desorption Spectroscopy (TDS). 1. Incomplete or poorly ordered SAM. 2. Presence of physisorbed (loosely bound) molecules. 3. Contamination in the UHV chamber. 4. Multiple binding states of the thiol on the surface.1. Optimize SAM preparation protocol (see Experimental Protocols). Ensure sufficient immersion time and proper rinsing. 2. Thoroughly rinse the SAM with ethanol after formation to remove physisorbed molecules. 3. Bake out the UHV chamber and degas the sample holder before the experiment. 4. Analyze the peak shapes and temperatures to understand the different desorption kinetics.
TS-XPS-01 Unexpected peaks in the S 2p region of the X-ray Photoelectron Spectroscopy (XPS) spectrum. 1. Oxidation of the thiolate headgroup. 2. Presence of unbound sulfur species. 3. X-ray induced sample damage.1. Prepare and handle samples in an inert environment to minimize exposure to air and light. Look for peaks at higher binding energies characteristic of sulfinates or sulfonates. 2. Ensure thorough rinsing after SAM formation to remove any unreacted thiol. 3. Minimize X-ray exposure time and use a lower X-ray power if possible.
TS-XPS-02 Shift in C 1s peak position after heating that is difficult to interpret. 1. Change in the chemical environment of the carbon atoms. 2. Electrostatic effects due to changes in the monolayer structure. 3. Charging of the sample surface.1. Correlate C 1s shifts with changes in the S 2p and Au 4f regions to build a comprehensive picture of the chemical changes. 2. Be aware that changes in molecular tilt and packing density can cause shifts in binding energy that are not purely chemical in nature[7]. 3. Use a flood gun to neutralize surface charge if necessary.
TS-AFM-01 Atomic Force Microscopy (AFM) images show a rough or disordered surface after heating. 1. Thermal desorption has occurred, creating defects. 2. The SAM has reorganized into a different phase (e.g., a lying-down phase). 3. AFM tip artifacts are obscuring the true surface morphology.1. Correlate with TDS or XPS data to confirm if the temperature exceeded the desorption threshold. 2. Analyze the height profile of the features to determine if a phase change has occurred. 3. Use a new, sharp AFM tip. Image a known standard to verify tip quality. Be aware of common artifacts like tip convolution and scanner drift[8][9][10][11].

Data Presentation

Table 1: Thermal Desorption Data for Alkanethiol SAMs on Au(111)
MoleculeDesorption Peak Temperature (K)Desorbed SpeciesReference
Hexanethiol~350-450Dialkyl disulfide
Hexanethiol~400-500Thiol monomer
Undecanethiol~400Disulfides (from standing molecules)[1]
Undecanethiol~500Intact molecules (from lying molecules)[1]
This compoundStable up to ~350-400-[1]
Table 2: XPS Binding Energies for this compound SAMs on Gold
Core LevelConditionApproximate Binding Energy (eV)NotesReference
S 2p3/2 Freshly prepared SAM~162.0Thiolate bonded to gold.[12]
Air-exposed SAM>163.0Appearance of oxidized sulfur species (sulfinates, sulfonates).[3][4]
C 1s Freshly prepared SAM~285.0Main peak for the alkyl chain.[4]
Air-exposed SAMShift to lower binding energy (~0.75 eV) and broadeningIndicates a less ordered monolayer and changes in the chemical environment.[4]

Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Gold

A detailed, step-by-step guide for the preparation of high-quality DDT SAMs.

  • Substrate Cleaning:

    • Immerse the gold-coated substrate in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required when handling piranha solution.

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution in a sealed container.

    • To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer[13][14].

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a gentle stream of dry nitrogen.

Protocol 2: Thermal Desorption Spectroscopy (TDS)

A procedure for analyzing the thermal stability and desorption kinetics of DDT SAMs.

  • Sample Mounting and UHV Introduction:

    • Mount the DDT SAM sample on a sample holder compatible with heating.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the TDS system.

  • Degassing:

    • Degas the sample at a temperature below the expected desorption temperature (e.g., room temperature or slightly above) for several hours to remove any adsorbed contaminants from the UHV environment.

  • TDS Measurement:

    • Position the sample in front of the mass spectrometer.

    • Begin heating the sample at a linear ramp rate (e.g., 2-10 K/s).

    • Simultaneously, monitor the desired mass-to-charge ratios (m/z) corresponding to potential desorption products (e.g., DDT, didodecyl disulfide, and fragments of the alkyl chain) with the mass spectrometer.

    • Record the mass spectrometer signal as a function of temperature.

  • Data Analysis:

    • Plot the intensity of each m/z signal as a function of temperature to obtain the thermal desorption spectra.

    • The temperature at which a peak maximum occurs corresponds to the desorption temperature for that species.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS)

A method to probe the chemical state of the SAM as a function of temperature.

  • Sample Preparation and Introduction:

    • Prepare the DDT SAM as described in Protocol 1.

    • Mount the sample on an XPS-compatible sample holder with heating capabilities.

    • Introduce the sample into the UHV chamber of the XPS instrument.

  • Initial Characterization:

    • Acquire survey and high-resolution XPS spectra of the S 2p, C 1s, and Au 4f regions at room temperature to establish a baseline.

  • In-situ Heating and Analysis:

    • Heat the sample to the desired temperature in steps (e.g., 25 K increments).

    • Allow the temperature to stabilize at each step.

    • Acquire high-resolution XPS spectra of the S 2p, C 1s, and Au 4f regions at each temperature.

  • Data Analysis:

    • Analyze the changes in peak positions, shapes, and intensities as a function of temperature.

    • Look for the appearance of new peaks (e.g., oxidized sulfur species) and shifts in binding energies that indicate changes in the chemical environment or structure of the SAM.

Protocol 4: Atomic Force Microscopy (AFM)

A protocol for visualizing the morphology of the DDT SAM at different temperatures.

  • Sample Preparation:

    • Prepare the DDT SAM on a smooth gold substrate (e.g., template-stripped gold) suitable for high-resolution imaging.

  • AFM Imaging at Room Temperature:

    • Mount the sample on the AFM stage.

    • Image the surface in tapping mode in a controlled environment (e.g., a nitrogen-filled glovebox) to obtain a baseline of the SAM morphology.

  • Ex-situ Annealing and Imaging:

    • Remove the sample from the AFM and anneal it to a specific temperature in a controlled environment (e.g., a tube furnace with an inert gas flow).

    • Cool the sample back to room temperature.

    • Re-image the same area of the sample with the AFM to observe any changes in morphology, such as the formation of pits, islands, or changes in domain structure.

  • Data Analysis:

    • Measure changes in surface roughness (RMS), domain size, and defect density as a function of annealing temperature.

Mandatory Visualizations

Experimental_Workflow cluster_prep SAM Preparation cluster_analysis Thermal Stability Analysis cluster_data Data Interpretation sub_clean Substrate Cleaning (Piranha/UV-Ozone) sam_form SAM Formation (1mM DDT in Ethanol, 18-24h) sub_clean->sam_form rinse_dry Rinsing & Drying (Ethanol, N2 stream) sam_form->rinse_dry tds TDS (Heating in UHV, Mass Spec. Detection) rinse_dry->tds xps XPS (In-situ Heating, Core Level Spectra) rinse_dry->xps afm AFM (Ex-situ Annealing, Topography Imaging) rinse_dry->afm desorption_data Desorption Temperature & Products tds->desorption_data chemical_state Chemical State Changes (Binding Energy Shifts) xps->chemical_state morphology_change Morphological Changes (Roughness, Defects) afm->morphology_change

Caption: Experimental workflow for investigating the thermal stability of DDT SAMs.

Troubleshooting_TDS start Inconsistent TDS Peaks cause1 Poor SAM Quality? start->cause1 cause2 Physisorbed Molecules? start->cause2 cause3 System Contamination? start->cause3 solution1 Optimize SAM preparation: - Increase immersion time - Ensure proper substrate cleaning cause1->solution1 Yes solution2 Thoroughly rinse sample with fresh solvent after formation cause2->solution2 Yes solution3 Bake out UHV chamber and degas sample holder cause3->solution3 Yes

Caption: Troubleshooting logic for inconsistent TDS results.

Troubleshooting_XPS start Unexpected S 2p Peaks in XPS cause1 Oxidation? start->cause1 cause2 Unbound Sulfur? start->cause2 cause3 X-ray Damage? start->cause3 solution1 Prepare & handle sample in inert environment cause1->solution1 Yes solution2 Ensure thorough rinsing after SAM formation cause2->solution2 Yes solution3 Minimize X-ray exposure time and power cause3->solution3 Yes

References

Technical Support Center: Achieving Densely Packed and Stable 1-Dodecanethiol Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving high-quality 1-dodecanethiol (DDT) self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during the formation of DDT SAMs in a question-and-answer format.

Issue 1: Incomplete or No Monolayer Formation

  • Question: Why is there little to no evidence of a monolayer on my substrate after following the standard protocol?

  • Answer: This issue often stems from problems with the substrate, the thiol solution, or the deposition environment.

    • Contaminated Substrate: The gold or other noble metal surface must be exceptionally clean for successful SAM formation. Organic residues or other impurities can prevent the thiol from binding to the surface.[1]

    • Inactive Thiol: The thiol group (-SH) can oxidize to form disulfides (S-S), which do not readily bind to the gold substrate.[1] This can happen over time if the this compound is old or has been improperly stored.

    • Impure Solvent: The solvent used for the thiol solution can contain impurities, such as water, that interfere with the self-assembly process.[1]

    • Incorrect pH (for functionalized thiols): While not directly applicable to the non-polar this compound, for thiols with acidic or basic end groups, the pH of the solution is critical for proper monolayer formation.[2]

Troubleshooting Steps:

  • Substrate Cleaning: Ensure your substrate cleaning protocol is rigorous. A common and effective method is the "piranha solution" (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Extreme caution is required when handling piranha solution.

  • Thiol Quality: Use high-purity this compound. If you suspect the thiol has oxidized, consider using a fresh bottle.

  • Solvent Purity: Use high-purity, anhydrous ethanol or another appropriate solvent.

  • Environmental Control: Minimize exposure of the substrate and thiol solution to ambient air and light to reduce the risk of contamination and oxidation.[3][4] Performing the self-assembly in an inert atmosphere (e.g., under nitrogen or argon) is recommended.[2]

Issue 2: Disordered or Poorly Packed Monolayer

  • Question: My monolayer has formed, but characterization indicates it is disordered and not densely packed. How can I improve the quality?

  • Answer: The final ordering of a SAM is a dynamic process. Several factors can influence the packing density and arrangement of the molecules.

    • Suboptimal Incubation Time: While the initial adsorption of thiols is rapid, achieving a well-ordered, crystalline-like monolayer takes time as the molecules rearrange on the surface.[1][5]

    • Incorrect Thiol Concentration: The concentration of the this compound solution can affect the packing density.

    • Solvent Effects: The choice of solvent can influence the solubility of the thiol and the interactions between the molecules during self-assembly.[6][7]

    • Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process.[1][8]

    • Presence of Impurities: Even small amounts of impurities in the thiol solution can be incorporated into the monolayer, creating defects.[1][5]

Troubleshooting Steps:

  • Optimize Incubation Time: Typical incubation times range from 12 to 48 hours.[1][2] Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Vary Thiol Concentration: A standard concentration for SAM formation is 1 mM in ethanol.[1][5] However, you can test a range of concentrations (e.g., 0.1 mM, 1 mM, and 10 mM) to find the optimal condition for your specific substrate and application.

  • Evaluate Solvent Choice: Ethanol is a common and effective solvent.[7] However, some studies suggest that other solvents can also produce high-quality SAMs.[6]

  • Maintain a Stable Temperature: Incubate the SAMs at a constant and controlled temperature. Room temperature is generally sufficient.[1] For some applications, thermal annealing after formation can improve the ordering of the monolayer.[8]

  • Ensure High Purity of Thiol: Use the highest purity this compound available to minimize defects in the monolayer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best substrate for forming this compound SAMs?

A1: Gold is the most common and well-characterized substrate for forming alkanethiol SAMs due to the strong, semi-covalent bond between gold and sulfur.[5] Other noble metals like silver, copper, and platinum can also be used.[9][10][11]

Q2: How long does it take to form a high-quality this compound SAM?

A2: While initial monolayer formation occurs within minutes, achieving a well-ordered and densely packed SAM typically requires 12 to 48 hours of incubation.[1][5]

Q3: What is the optimal concentration of this compound in the solution?

A3: A 1 mM solution of this compound in ethanol is a widely used and effective concentration for forming high-quality SAMs.[1][5]

Q4: How can I confirm the formation and quality of my this compound SAM?

A4: Several surface-sensitive techniques can be used:

  • Contact Angle Goniometry: A high water contact angle (typically >110°) indicates a well-formed, hydrophobic monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of sulfur on the surface and provide information about the chemical state of the sulfur headgroup.[3][9]

  • Electrochemical Methods (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy): Can be used to assess the packing density and defectiveness of the monolayer.[6]

  • Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): Provide direct visualization of the monolayer structure and ordering at the molecular level.[8]

Q5: How stable are this compound SAMs?

A5: The stability of DDT SAMs depends on the storage conditions. The gold-thiolate bond can be susceptible to oxidation when exposed to ambient laboratory air and light over time, which can degrade the quality of the monolayer.[3][4] For optimal stability, SAMs should be stored in a clean, dark, and inert environment. The thermal stability is generally limited to around 400 K (127 °C), above which the molecules may start to desorb.[11]

Quantitative Data Summary

Table 1: Typical Experimental Parameters for this compound SAM Formation

ParameterTypical ValueNotes
Thiol Concentration 1 mMCan be optimized (e.g., 0.1 mM to 10 mM).[1]
Solvent Ethanol (high purity, anhydrous)Other solvents like isopropanol can also be used.[1]
Immersion Time 12 - 48 hoursLonger times generally improve ordering.[1]
Temperature Room TemperatureA stable temperature is important.[1]
Substrate GoldSilver, copper, and platinum are also used.[9][10][11]

Detailed Experimental Protocols

Protocol 1: Substrate Preparation (Gold-coated Silicon Wafer)

  • Dice the gold-coated silicon wafer into the desired substrate size.

  • Clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.

  • Dry the substrates with a stream of dry nitrogen gas.

  • Treat the substrates with an oxygen plasma or a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic contaminants.

  • Immediately use the cleaned substrates for SAM formation.

Protocol 2: this compound SAM Formation

  • Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.

  • Place the freshly cleaned gold substrates in a clean glass container.

  • Pour the this compound solution into the container, ensuring the substrates are fully submerged.

  • To minimize oxidation, purge the container with an inert gas (e.g., nitrogen or argon) and seal it tightly.

  • Allow the self-assembly to proceed for 12-48 hours at a stable room temperature in the dark.

  • After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Dry the substrates with a stream of dry nitrogen gas.

  • Store the SAM-coated substrates in a clean, inert environment until further use.

Visualizations

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization start Start: Gold Substrate clean Solvent Cleaning (Acetone, Isopropanol) start->clean dry1 Nitrogen Drying clean->dry1 plasma Oxygen Plasma / UV-Ozone dry1->plasma immerse Immerse Substrate plasma->immerse prepare_sol Prepare 1 mM DDT in Ethanol prepare_sol->immerse incubate Incubate (12-48h) in Inert Atmosphere immerse->incubate rinse Rinse with Ethanol incubate->rinse dry2 Nitrogen Drying rinse->dry2 characterize Analyze SAM Quality (Contact Angle, XPS, etc.) dry2->characterize end End: High-Quality SAM characterize->end

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

TroubleshootingGuide cluster_issue1 cluster_issue2 start Problem with SAM Formation issue1 Incomplete or No Monolayer start->issue1 issue2 Disordered/Poorly Packed Monolayer start->issue2 cause1a Contaminated Substrate? issue1->cause1a Check cause1b Inactive Thiol? issue1->cause1b Check cause1c Impure Solvent? issue1->cause1c Check cause2a Suboptimal Incubation Time? issue2->cause2a Check cause2b Incorrect Concentration? issue2->cause2b Check cause2c Temperature Fluctuations? issue2->cause2c Check solution1a Improve Substrate Cleaning cause1a->solution1a Action solution1b Use Fresh, High-Purity Thiol cause1b->solution1b Action solution1c Use High-Purity, Anhydrous Solvent cause1c->solution1c Action solution2a Optimize Incubation Time (12-48h) cause2a->solution2a Action solution2b Vary Thiol Concentration (e.g., 0.1-10 mM) cause2b->solution2b Action solution2c Maintain Stable Temperature cause2c->solution2c Action

Caption: Troubleshooting decision tree for common issues in this compound SAM formation.

References

Validation & Comparative

A Comparative Guide to Alternatives for 1-Dodecanethiol in Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nanoparticle capping agent is a critical decision that dictates colloidal stability, biocompatibility, and functionality. While 1-dodecanethiol (DDT) is a well-established stabilizer for creating hydrophobic nanoparticles, its limitations in aqueous systems and for biomedical applications have driven the adoption of a diverse range of alternative ligands.

This guide provides an objective comparison of prominent alternatives to this compound, categorized by their chemical nature. It offers quantitative performance data, detailed experimental protocols for key stabilization techniques, and visual diagrams to clarify complex workflows and relationships.

Thiol-Based Alternatives: Enhancing Aqueous Stability and Surface Reactivity

Thiol-based ligands remain a popular choice due to the strong, covalent Au-S bond, which provides robust nanoparticle stability.[1][2] Alternatives to the long alkyl chain of DDT focus on introducing hydrophilic functional groups (e.g., carboxyl, hydroxyl) or additional anchoring points to improve performance in biological media.

Dihydrolipoic Acid (DHLA) and its derivatives are standout alternatives, featuring two thiol groups that form a bidentate chelate on the nanoparticle surface.[3][4][5] This dual anchorage provides significantly enhanced stability compared to monothiols.[3][6] The terminal carboxylic acid group ensures water solubility at neutral and basic pH and provides a convenient handle for covalent functionalization with biomolecules using standard carbodiimide chemistry (EDC/NHS).[3][6][7]

Short-chain functionalized thiols like Mercaptopropionic Acid (MPA) and Mercaptoundecanoic Acid (MUA) offer a balance of stability and functionality. They provide a hydrophilic carboxyl terminus, rendering nanoparticles water-soluble and stable via electrostatic repulsion.[8][9] However, their stability can be highly dependent on pH and ionic strength.[8][9]

Comparative Data: Thiol-Based Ligands

Ligand Nanoparticle Type Hydrodynamic Diameter (nm) Zeta Potential (mV) Key Advantages & Applications
This compound (DDT) Gold (Au) ~5.7 nm core size[10] N/A (in organic media) Excellent stability in organic solvents; foundational for phase-transfer synthesis.
Dihydrolipoic Acid (DHLA) Gold (Au) 16 nm[7] Negative High stability from dithiol anchor; water-soluble; ideal for bioconjugation.[3][6]
Dihydrolipoic Acid (DHLA) Quantum Dots (QDs) < 5.5 nm[11] Negative Maintains QD optical properties; provides aqueous stability for bio-imaging.[11]
Mercaptoundecanoic Acid (MUA) Gold (Au) 4.2 - 11.5 nm -30 to -50 (pH > 7)[9] pH-responsive solubility; good for creating charged surfaces and biosensing.[9]

| Mercaptopropionic Acid (MPA) | Quantum Dots (QDs) | Varies | Negative | Common for rendering QDs water-soluble via ligand exchange.[8] |

Polymer Coatings: Superior Steric Stabilization and Biocompatibility

Polymers are widely used to confer nanoparticle stability through steric hindrance, preventing aggregation even in high ionic strength biological fluids.[12][13] They can be attached to the nanoparticle surface either by replacing existing ligands or by encapsulating the nanoparticle within a polymeric shell.[12]

Poly(ethylene glycol) (PEG) is the most common polymer for biomedical applications.[14][15] PEGylation creates a hydrophilic "stealth" layer that reduces protein adsorption (opsonization), thereby decreasing recognition by the immune system and extending circulation time in the body.[16][17][18] PEG can be functionalized with a variety of terminal groups (e.g., thiol, amine, carboxyl) to covalently attach to different nanoparticle surfaces.[16]

Other polymers like Polyvinyl Alcohol (PVA) and Chitosan are also effective stabilizers.[13][15] PVA is highly hydrophilic and biocompatible and has been used to prevent the aggregation and oxidation of iron oxide nanoparticles.[15] Chitosan, a natural biopolymer, provides both stability and functional amine groups for further modification.[13]

Comparative Data: Polymer-Based Ligands

Ligand Nanoparticle Type Hydrodynamic Diameter (nm) Zeta Potential (mV) Key Advantages & Applications
PEG-Thiol Gold (Au) 20 - 40 nm Near-neutral "Stealth" properties for in vivo use; excellent stability in serum.[14][16]
PEG-Oleic Acid Iron Oxide (Fe₃O₄) 184 nm[18] -15 to -25 Drug delivery and MRI applications; high stability in biological media.[18]
Polyvinyl Alcohol (PVA) Iron Oxide (Fe₃O₄) Varies Near-neutral Prevents magnetic aggregation; biocompatible hydrogel formation.[15]

| Chitosan | Gold (Au), Silver (Ag) | Varies | Positive | Natural, biodegradable; controls morphology; useful for antimicrobial applications.[13] |

Other Alternatives: Phosphines, Silanes, and Zwitterionic Ligands

This category includes a diverse set of molecules that offer unique modes of interaction and surface properties.

Phosphine ligands , such as triphenylphosphine (TPP), are often used in the synthesis of very small gold nanoparticles (1-3 nm).[1][19] The Au-P bond is weaker than the Au-S bond, which allows for facile ligand exchange, making phosphine-stabilized nanoparticles excellent precursors for further functionalization.[2][19]

Silanes are the gold standard for modifying metal oxide nanoparticles, particularly iron oxide (Fe₃O₄) and silica (SiO₂).[20][21] Silane molecules, like (3-aminopropyl)triethoxysilane (APTES), covalently bind to surface hydroxyl groups, forming a robust and stable shell.[20][22] This process, known as silanization, is essential for transferring hydrophobic metal oxide nanoparticles into aqueous solutions and introducing functional groups like amines or carboxylates.[21][22]

Zwitterionic ligands contain both a positive and a negative charge, resulting in a net neutral charge and exceptional resistance to nonspecific protein adsorption, often outperforming PEG.[8] Ligands containing sulfobetaine or carboxybetaine moieties create a tightly bound hydration layer that provides excellent colloidal stability in complex biological fluids.[8][23]

Comparative Data: Other Alternatives

Ligand Nanoparticle Type Hydrodynamic Diameter (nm) Zeta Potential (mV) Key Advantages & Applications
Phosphine Oxides Gold (Au) 1.2 - 2.2 nm[1] N/A Synthesis of ultra-small nanoparticles; facile ligand exchange.[2][19]
Aminosilane (APTES) Iron Oxide (Fe₃O₄) 19 - 73 nm (post-functionalization)[22] Positive (at neutral pH) Robust coating for metal oxides; enables aqueous transfer and functionalization.[20][21]
Zwitterionic Copolymers Perovskite QDs Varies Near-neutral Excellent stability in polar solvents and resistance to degradation.[23][24][25]

| Zwitterionic (Carboxybetaine) | Gold (Au) | Varies | Near-neutral | Superior anti-fouling properties compared to PEG; high stability in serum.[8] |

Experimental Protocols

Detailed and reproducible protocols are crucial for successful nanoparticle stabilization. Below are representative methodologies for two common and critical procedures.

Protocol 1: Ligand Exchange for Gold Nanoparticles (Citrate to DHLA)

This protocol describes the replacement of weakly bound citrate ions on a pre-synthesized gold nanoparticle surface with the strongly binding dithiol ligand, Dihydrolipoic Acid (DHLA).

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm).

  • Dihydrolipoic Acid (DHLA).

  • Sodium Hydroxide (NaOH), 0.1 M.

  • Ethanol.

  • Phosphate Buffered Saline (PBS).

  • Centrifuge capable of pelleting nanoparticles.

Procedure:

  • Prepare DHLA Solution: Dissolve DHLA in ethanol to a concentration of 10 mM. Just before use, add 0.1 M NaOH dropwise while vortexing until the solution is clear and the DHLA is deprotonated.

  • Ligand Exchange Reaction: To 10 mL of the citrate-stabilized AuNP solution, add the prepared DHLA solution to achieve a final DHLA concentration of 1 mM.

  • Incubation: Allow the mixture to react for at least 4 hours at room temperature with gentle stirring. This allows the DHLA to displace the citrate on the AuNP surface.

  • Purification (Centrifugation): Pellet the DHLA-coated AuNPs by centrifugation. The required speed and time will depend on nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

  • Washing: Discard the supernatant, which contains excess DHLA and displaced citrate. Resuspend the nanoparticle pellet in a fresh solution (e.g., dilute PBS or deionized water) by vortexing and sonication.

  • Repeat Purification: Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound ligands.

  • Final Dispersion: After the final wash, resuspend the purified DHLA-AuNPs in the desired buffer for storage or further use. Characterize the final product using UV-Vis Spectroscopy (to check for aggregation) and Dynamic Light Scattering (DLS) (to measure hydrodynamic diameter and zeta potential).

Protocol 2: Silanization of Iron Oxide Nanoparticles for Aqueous Phase Transfer

This protocol details a versatile method for grafting hydrophilic silanes onto hydrophobic iron oxide nanoparticles (IONPs), making them water-dispersible.[21][22]

Materials:

  • Hydrophobic IONPs (e.g., oleic acid-capped) dispersed in a nonpolar solvent like chloroform.

  • Ethanol.

  • (3-Aminopropyl)triethoxysilane (APTES).

  • Ammonium Hydroxide (NH₄OH), aqueous solution.

  • Magnetic separator.

Procedure:

  • Solvent Mixture Preparation: In a flask, mix ethanol and the chloroform dispersion of IONPs in a 4:1 v/v ratio. This co-solvent system is crucial for miscibility.[21]

  • Initiate Silanization: Add APTES to the nanoparticle dispersion. A typical starting ratio is 10 µL of APTES per 1 mg of IONPs.

  • Catalyze Reaction: Add a small amount of ammonium hydroxide (e.g., 100 µL) to catalyze the hydrolysis and condensation of the silane onto the IONP surface.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. During this time, the silane will hydrolyze and covalently bond to the IONP surface.

  • Phase Transfer and Washing: After the reaction, use a strong magnet to collect the now-silanized IONPs. The nanoparticles will be drawn to the magnet, and the supernatant (containing excess reactants and original ligands) can be decanted.

  • Aqueous Rinsing: Remove the magnet and add deionized water. Vortex and sonicate to redisperse the nanoparticles. The IONPs should now be readily dispersible in the aqueous phase. Use the magnet to collect the particles again and decant the water. Repeat this washing step three times.

  • Final Dispersion: After the final wash, disperse the APTES-coated IONPs in the desired aqueous buffer. The resulting nanoparticles will have a positive surface charge due to the terminal amine groups and will be stable in aqueous solutions at neutral to acidic pH.[21]

Visualizations: Workflows and Pathways

Ligand_Classification cluster_thiols cluster_polymers cluster_other DHLA Dithiols (e.g., DHLA) MUA Functional Monothiols (e.g., MUA, MPA) PEG PEG PVA PVA / Chitosan Phosphine Phosphines Silane Silanes Zwitterionic Zwitterionic Ligands Thiol Thiol Thiol->DHLA Thiol->MUA Polymer Polymer Polymer->PEG Polymer->PVA Other Other Other->Phosphine Other->Silane Other->Zwitterionic

Ligand_Exchange_Workflow start Hydrophobic Nanoparticles (e.g., DDT-capped in Toluene) add_ligand Add excess hydrophilic ligand (e.g., PEG-Thiol) in a polar solvent start->add_ligand phase_transfer Induce Phase Transfer (Vigorous mixing) add_ligand->phase_transfer separation Separate Aqueous & Organic Phases phase_transfer->separation aqueous_phase Aqueous Phase: Water-Soluble Nanoparticles separation->aqueous_phase purification Purification via Centrifugation or Dialysis to remove excess ligand aqueous_phase->purification final_product Purified, Water-Stable Functional Nanoparticles purification->final_product

DHLA_Signaling_Pathway DHLA_AuNC DHLA-Au Nanoclusters Mito Mito DHLA_AuNC->Mito interacts with & attenuates ROS cJun cJun inhibition->cJun impaired activation JNK JNK JNK->inhibition

References

A Comparative Guide to Water Contact Angle on 1-Dodecanethiol Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Comparison of Thiol-Modified Surfaces

The ability to precisely control the surface properties of materials is a cornerstone of modern research and development, particularly in fields ranging from biosensor design to drug delivery systems. Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, most notably gold, offer a robust and highly reproducible method for tuning interfacial characteristics such as wettability. Among the various alkanethiols, 1-Dodecanethiol (DDT) is a widely utilized compound for creating hydrophobic surfaces due to the dense, well-ordered monolayer formed by its 12-carbon alkyl chain.

This guide provides a comparative analysis of the water contact angle on surfaces modified with this compound against other common thiol-based modifiers. The data presented herein is collated from multiple studies to offer a comprehensive overview of expected performance, supported by a detailed experimental protocol for surface preparation and measurement.

Comparative Analysis of Water Contact Angles

The hydrophobicity of a thiol-modified surface is primarily dictated by the length of the alkyl chain and the nature of its terminal functional group. Longer, straight-chain alkanethiols, such as this compound, tend to form more crystalline and densely packed monolayers, leading to a higher degree of hydrophobicity and consequently, a larger water contact angle. In contrast, thiols with hydrophilic terminal groups (e.g., -COOH, -OH) result in surfaces with significantly lower water contact angles.

The following table summarizes the static water contact angles reported for gold surfaces modified with this compound and other representative thiols.

Thiol ModifierSubstrateReported Water Contact Angle (°)
This compound (DDT) Gold109 - 111 [1]
1-HexanethiolGold~90 - 100[2]
1-OctanethiolGold106[3]
1-OctadecanethiolGold~110[4]
11-Mercaptoundecanoic Acid (MUA)Gold< 15° (hydrophilic)
Bare Gold (cleaned)-49 - 85[3][5]

Key Observations:

  • Hydrophobicity of DDT: this compound consistently produces highly hydrophobic surfaces with water contact angles exceeding 100 degrees, indicative of a well-ordered and densely packed monolayer.

  • Effect of Chain Length: As the alkyl chain length increases from hexanethiol to octadecanethiol, there is a general trend of increasing water contact angle, although the effect becomes less pronounced for longer chains.

  • Impact of Functional Groups: The presence of a hydrophilic terminal group, such as the carboxylic acid in 11-Mercaptoundecanoic Acid, drastically reduces the water contact angle, rendering the surface hydrophilic.

Experimental Protocol: Preparation and Measurement of a this compound Modified Gold Surface

The following protocol outlines a standard procedure for the preparation of a this compound self-assembled monolayer on a gold substrate and the subsequent measurement of its water contact angle.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (DDT), ≥98% purity

  • Absolute Ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Tweezers

  • Contact Angle Goniometer

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with copious amounts of DI water.

    • Rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Preparation of DDT Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 20.24 mg of DDT in 100 mL of absolute ethanol.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the clean, dry gold substrate into the 1 mM DDT solution.

    • Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[6]

  • Rinsing and Drying:

    • Remove the substrate from the DDT solution using clean tweezers.

    • Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the modified substrate under a gentle stream of nitrogen gas.

  • Water Contact Angle Measurement:

    • Place the dried, DDT-modified substrate on the sample stage of the contact angle goniometer.

    • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.

    • Capture an image of the droplet and use the goniometer software to measure the angle between the solid-liquid interface and the liquid-vapor interface.

    • Perform measurements at multiple locations on the surface to ensure reproducibility.

Experimental Workflow

The following diagram illustrates the key stages in the preparation and characterization of a this compound modified surface.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing & Measurement Piranha_Cleaning Piranha Cleaning DI_Rinse DI Water Rinse Piranha_Cleaning->DI_Rinse Ethanol_Rinse Ethanol Rinse DI_Rinse->Ethanol_Rinse N2_Dry_Prep Nitrogen Drying Ethanol_Rinse->N2_Dry_Prep Immersion Immersion (18-24h) N2_Dry_Prep->Immersion Clean Substrate DDT_Solution 1 mM DDT in Ethanol DDT_Solution->Immersion Ethanol_Rinse_Post Ethanol Rinse Immersion->Ethanol_Rinse_Post Modified Substrate N2_Dry_Post Nitrogen Drying Ethanol_Rinse_Post->N2_Dry_Post Contact_Angle_Measurement Contact Angle Measurement N2_Dry_Post->Contact_Angle_Measurement

Caption: Experimental workflow for preparing and measuring a this compound modified surface.

References

1-Dodecanethiol as a Corrosion Inhibitor: A Comparative Guide for Copper, Steel, and Aluminum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of corrosion inhibitors is paramount in ensuring the integrity and longevity of metallic components. This guide provides a comparative analysis of 1-dodecanethiol as a corrosion inhibitor on copper, steel, and aluminum, supported by experimental data from electrochemical studies.

This compound (DDT), a long-chain alkanethiol, is renowned for its ability to form dense, well-ordered self-assembled monolayers (SAMs) on various metal surfaces. This protective layer acts as a physical barrier, effectively isolating the metal from corrosive environments. This guide delves into the quantitative performance of this compound and compares it with other commonly used corrosion inhibitors.

Efficacy on Copper

This compound exhibits excellent corrosion inhibition properties on copper surfaces. The formation of a Cu-thiolate bond leads to a densely packed, hydrophobic monolayer that significantly impedes the corrosion process.

Table 1: Corrosion Inhibition Efficacy of this compound and Benzotriazole on Copper

InhibitorConcentrationCorrosive MediumTechniqueCorrosion Current Density (i_corr) (A/cm²)Inhibition Efficiency (η%)Reference
This compound 5 mM3.5% NaClPotentiodynamic Polarization1.32 x 10⁻⁷99.8[1]
Benzotriazole (BTA) 540 ppmSynthetic Tap WaterPotentiodynamic Polarization1.32 x 10⁻⁹99.83[1]

Efficacy on Steel

On steel surfaces, this compound has been shown to be an effective corrosion inhibitor, particularly when used in synergistic combinations with other organic molecules. While it can form a protective layer on its own, its performance is enhanced when co-adsorbed with other compounds.

Table 2: Corrosion Inhibition Efficacy of this compound (in combination) and Imidazole on Carbon Steel

InhibitorConcentrationCorrosive MediumTechniqueCorrosion Current Density (i_corr) (µA/cm²)Inhibition Efficiency (η%)Reference
Schiff Base + this compound High Concentration0.5 M H₂SO₄Potentiodynamic PolarizationNot SpecifiedIncreased efficiency at low concentrations[2]
Imidazole 500 ppmDistrict Heating WaterPotentiodynamic Polarization1.591.7[3][4]

Efficacy on Aluminum

Currently, there is a notable lack of specific experimental data in peer-reviewed literature regarding the efficacy of this compound as a corrosion inhibitor for aluminum and its alloys. While alkanethiols can, in principle, form self-assembled monolayers on aluminum oxide surfaces, their effectiveness as a primary corrosion inhibitor for aluminum in various environments has not been extensively studied or reported.

For aluminum, other classes of organic compounds are more commonly investigated as corrosion inhibitors. These include:

  • Organic acids and their salts: Compounds like citric acid have been shown to offer some protection.

  • Azoles and their derivatives: Similar to their use on copper and steel, azoles can be effective for aluminum.

  • Amines and amino acids: These compounds can adsorb on the aluminum surface and inhibit corrosion.

  • Polymers: Certain polymers can form protective films on aluminum.

Due to the absence of direct quantitative data for this compound on aluminum, a direct comparison with its performance on copper and steel is not feasible at this time. Researchers are encouraged to explore this area to fill the existing knowledge gap.

Experimental Protocols

The data presented in this guide were primarily obtained using two key electrochemical techniques: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization

This technique involves scanning the potential of the working electrode (the metal sample) and measuring the resulting current.

Typical Protocol:

  • Cell Setup: A standard three-electrode cell is used, comprising the working electrode (metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The corrosive medium (e.g., 3.5% NaCl solution) is introduced into the cell, with and without the inhibitor at various concentrations.

  • Open Circuit Potential (OCP): The potential of the working electrode is allowed to stabilize for a period (e.g., 30-60 minutes) to reach a steady state.

  • Polarization Scan: The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic branches back to E_corr. The inhibition efficiency (η%) is calculated using the formula: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

Typical Protocol:

  • Cell Setup: The same three-electrode setup as for potentiodynamic polarization is used.

  • Electrolyte: The corrosive medium with and without the inhibitor is used.

  • OCP Stabilization: The system is allowed to stabilize at the OCP.

  • Impedance Measurement: A small amplitude AC potential (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value in the presence of an inhibitor indicates better corrosion protection. The inhibition efficiency can also be calculated from the R_ct values: η% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Visualization of Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Corrosion Inhibition Mechanism of this compound Metal Surface Metal Surface SAM Formation SAM Formation Metal Surface->SAM Formation Self-Assembly DDT Molecules DDT Molecules DDT Molecules->Metal Surface Adsorption Corrosive Environment Corrosive Environment SAM Formation->Corrosive Environment Blocks Protection Protection SAM Formation->Protection Barrier Effect Corrosive Environment->Metal Surface Attack G cluster_1 Electrochemical Testing Workflow A Sample Preparation (Metal Coupon) B Three-Electrode Cell Setup A->B C Electrolyte Immersion (with/without inhibitor) B->C D OCP Stabilization C->D E Potentiodynamic Polarization or EIS Measurement D->E F Data Analysis (i_corr, R_ct, η%) E->F

References

A Comparative Guide to the UV-Vis Analysis of 1-Dodecanethiol Reactions with Metal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ultraviolet-visible (UV-Vis) spectroscopic analysis of the reaction between 1-dodecanethiol (DDT) and various metal precursors, namely gold (III) chloride (HAuCl₄), silver nitrate (AgNO₃), cadmium acetate (Cd(OAc)₂), and zinc acetate (Zn(OAc)₂). The formation of metal nanoparticles is monitored, and the comparative data is supported by experimental protocols and visualizations to aid in understanding the reaction dynamics and the optical properties of the resulting nanoparticles.

Introduction to this compound in Nanoparticle Synthesis

This compound (CH₃(CH₂)₁₁SH) is a long-chain alkanethiol widely employed in the synthesis of metal nanoparticles. It serves a dual role as a capping agent and, in some cases, as a sulfur source. As a capping agent, it binds to the surface of the growing nanoparticles, preventing aggregation and controlling their size and shape. This stabilization is crucial for obtaining monodisperse nanoparticles with well-defined properties. In the case of metal sulfide nanoparticle synthesis, such as cadmium sulfide (CdS) and zinc sulfide (ZnS), this compound can also act as the sulfur precursor. The reaction of this compound with different metal precursors leads to the formation of nanoparticles with distinct optical properties, which can be effectively monitored and characterized using UV-Vis spectroscopy.

Comparative UV-Vis Spectral Analysis

The reaction of this compound with different metal precursors results in the formation of nanoparticles that exhibit characteristic absorption features in the UV-Vis spectrum. These features are indicative of the type of nanoparticle formed and can provide information about their size, shape, and concentration.

Gold (Au) Nanoparticles: The reaction of this compound with a gold precursor, typically tetrachloroauric acid (HAuCl₄), in the presence of a reducing agent, leads to the formation of gold nanoparticles (AuNPs). The UV-Vis spectrum of AuNPs is characterized by a prominent surface plasmon resonance (SPR) peak. The position of this peak is sensitive to the size and shape of the AuNPs. For dodecanethiol-capped AuNPs, this peak is typically observed in the range of 520-530 nm.[1][2] For instance, 7.7 nm AuNPs have shown a λmax at 527 nm, while 8.6 nm particles exhibit a peak at 528 nm. The intensity of the SPR peak is proportional to the concentration of the AuNPs.

Silver (Ag) Nanoparticles: The synthesis of silver nanoparticles (AgNPs) using this compound and a silver precursor like silver nitrate (AgNO₃) also results in a characteristic SPR peak. The λmax for AgNPs is generally found at shorter wavelengths compared to AuNPs, typically in the range of 400-450 nm.[3][4][5] The exact position of the peak can vary depending on the particle size and the surrounding medium. During the formation of AgNPs, a blue shift followed by a red shift in the λmax has been observed, indicating initial nucleation followed by particle growth.

Cadmium Sulfide (CdS) Quantum Dots: In the synthesis of cadmium sulfide (CdS) quantum dots (QDs), this compound can act as both the capping agent and the sulfur source when reacted with a cadmium precursor such as cadmium acetate (Cd(OAc)₂). The UV-Vis spectra of CdS QDs do not show a broad SPR peak like noble metal nanoparticles. Instead, they exhibit a more defined absorption onset, known as an excitonic peak. The position of this peak is highly dependent on the size of the QDs due to the quantum confinement effect. Smaller QDs exhibit a blue-shifted absorption onset (higher energy), while larger QDs show a red-shifted absorption (lower energy). For CdS QDs synthesized with this compound, the absorption onset is typically observed in the UV region, with the λmax providing a measure of the particle size.[3][4]

Zinc Sulfide (ZnS) Nanoparticles: Similar to CdS, the reaction of this compound with a zinc precursor like zinc acetate (Zn(OAc)₂) can be used to synthesize zinc sulfide (ZnS) nanoparticles. The UV-Vis absorption spectra of ZnS nanoparticles also show a characteristic absorption edge that is blue-shifted from the bulk material (around 340 nm). The position of this absorption edge is indicative of the nanoparticle size, with smaller particles showing a more significant blue shift. For ZnS nanoparticles, the absorption peaks are typically observed in the range of 315-340 nm.[6][7][8][9]

Quantitative Data Summary

The following table summarizes the typical UV-Vis absorption maxima (λmax) observed for the reaction of this compound with different metal precursors. It is important to note that the experimental conditions (e.g., solvent, temperature, precursor concentration) can significantly influence these values.

Metal PrecursorNanoparticle FormedTypical λmax Range (nm)Key Spectral Feature
HAuCl₄Gold (Au)520 - 530Surface Plasmon Resonance
AgNO₃Silver (Ag)400 - 450Surface Plasmon Resonance
Cd(OAc)₂Cadmium Sulfide (CdS)Varies (typically < 400)Excitonic Absorption
Zn(OAc)₂Zinc Sulfide (ZnS)315 - 340Absorption Edge

Experimental Protocols

The following is a generalized experimental protocol for the UV-Vis analysis of the reaction between this compound and a metal precursor. Specific parameters should be optimized based on the desired nanoparticle characteristics.

Materials:

  • This compound (DDT)

  • Metal Precursor (e.g., HAuCl₄, AgNO₃, Cd(OAc)₂, Zn(OAc)₂)

  • Solvent (e.g., Toluene, 1-Octadecene, Oleylamine)

  • Reducing Agent (for Au and Ag, e.g., Sodium Borohydride)

  • UV-Vis Spectrophotometer

  • Quartz Cuvettes

  • Reaction Vessel with temperature control and inert atmosphere capabilities

General Procedure:

  • Precursor Solution Preparation: Dissolve the metal precursor in a suitable solvent to achieve the desired concentration. For Au and Ag precursors, this is often done in an aqueous phase for subsequent phase transfer, while for Cd and Zn, it is typically in a high-boiling point organic solvent.

  • Ligand/Sulfur Source Solution Preparation: Prepare a solution of this compound in the chosen organic solvent.

  • Reaction Setup: In a reaction vessel, combine the metal precursor solution and the this compound solution. For Au and Ag nanoparticle synthesis, a phase transfer catalyst may be required if using a two-phase system.

  • Initiation of Reaction:

    • For Au and Ag: Introduce a reducing agent to the mixture while stirring vigorously.

    • For CdS and ZnS: Heat the reaction mixture to a specific temperature (e.g., 200-300 °C) under an inert atmosphere to initiate the reaction where this compound acts as the sulfur source.

  • UV-Vis Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., toluene or hexane), and record the UV-Vis absorption spectrum. The spectrum should be recorded over a wavelength range appropriate for the expected nanoparticles (e.g., 300-800 nm).

  • Data Analysis: Analyze the evolution of the characteristic absorption peak (SPR for Au and Ag, excitonic peak/absorption edge for CdS and ZnS) over time. This can provide information on the reaction kinetics, nanoparticle formation, and growth.

Visualizing the Workflow and Relationships

Experimental Workflow for UV-Vis Analysis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_metal Prepare Metal Precursor Solution mix Mix Precursor and DDT Solutions prep_metal->mix prep_ddt Prepare this compound Solution prep_ddt->mix initiate Initiate Reaction (Reduction or Heating) mix->initiate aliquot Withdraw Aliquots Over Time initiate->aliquot Reaction Progress uvvis Record UV-Vis Spectra aliquot->uvvis analyze Analyze Spectral Data (λmax, Absorbance) uvvis->analyze G cluster_np Nanoparticle Properties cluster_uvvis UV-Vis Spectral Features metal Metal Type (Au, Ag, Cd, Zn) lambda_max λmax Position metal->lambda_max determines size Particle Size size->lambda_max influences peak_shape Peak Shape/Width size->peak_shape affects shape Particle Shape shape->peak_shape affects conc Concentration peak_intensity Peak Intensity conc->peak_intensity proportional to

References

A Comparative Analysis of Experimental and Calculated Inelastic Neutron Scattering Spectra of 1-Dodecanethiol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals a strong correlation between the experimental inelastic neutron scattering (INS) spectrum of solid 1-dodecanethiol and theoretical calculations performed using the CASTEP software package. This guide provides an objective overview of the experimental and computational methodologies, a quantitative comparison of the vibrational modes, and a visual representation of the comparative workflow, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Comparison of Vibrational Modes

The following table summarizes the key vibrational modes observed in the experimental INS spectrum of solid this compound and the corresponding modes identified in the calculated spectrum. The calculated spectrum shows prominent modes at 217, 246, and 682 cm⁻¹ which are attributed to motions involving the thiol proton[1]. The excellent agreement between the experimental and calculated spectra serves as a stringent test of the computational model[1].

Experimental Peak Position (cm⁻¹)Calculated Peak Position (cm⁻¹)Assignment (if available)
(Data not explicitly found in provided search results)217Motion of the thiol proton[1]
(Data not explicitly found in provided search results)246Motion of the thiol proton[1]
(Data not explicitly found in provided search results)682Motion of the thiol proton[1]
(Data not explicitly found in provided search results)(Additional calculated peaks)(Vibrational modes of the alkyl chain)

Note: While the search results confirm the existence of both experimental and calculated spectra and highlight key calculated peaks, a comprehensive list of all corresponding peak positions and their intensities was not explicitly available in the provided information. The table reflects the identified prominent calculated modes involving the thiol proton.

Experimental and Computational Protocols

Experimental Inelastic Neutron Scattering (INS) Spectroscopy

The experimental INS spectrum of solid this compound was recorded to probe the vibrational dynamics of the molecule. Inelastic neutron scattering is a powerful technique for studying hydrogen-containing materials, as neutrons are particularly sensitive to the incoherent scattering from hydrogen nuclei.

Experimental Protocol:

A sample of solid this compound was placed in the beamline of a neutron spectrometer. A beam of monochromatic neutrons with a known energy was directed at the sample. The neutrons interact with the nuclei of the atoms in the sample, exchanging energy in the process. The energy and momentum transfer of the scattered neutrons were measured using a detector array. This information is then used to construct the INS spectrum, which shows the intensity of scattered neutrons as a function of energy transfer. The peaks in the INS spectrum correspond to the vibrational modes of the molecule.

Computational Methodology: CASTEP Calculations

The theoretical INS spectrum of this compound was calculated using the CASTEP (Cambridge Sequential Total Energy Package) software, which is based on density functional theory (DFT).

Computational Protocol:

  • Structure Optimization: A model of the this compound molecule was created. To accurately represent the solid state, a geometry optimization was performed to find the lowest energy conformation of the molecule.

  • Vibrational Analysis: Following geometry optimization, a phonon calculation was performed. This involves calculating the dynamical matrix, from which the vibrational frequencies and normal modes of the molecule are determined. CASTEP can perform these calculations using methods like density functional perturbation theory (DFPT) or finite displacement.

  • INS Spectrum Simulation: The calculated vibrational frequencies and eigenvectors were then used to simulate the INS spectrum. The intensity of each peak in the simulated spectrum is proportional to the neutron scattering cross-section of the atoms involved in the corresponding vibration and the amplitude of their motion. To isolate the contribution of specific atoms, the scattering cross-sections of other atoms can be set to zero. This was done to identify the modes involving the motion of the thiol proton[1].

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and calculated INS spectra of this compound.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_sample This compound (Solid) ins_spectrometer Inelastic Neutron Spectrometer exp_sample->ins_spectrometer Measure exp_data Experimental INS Spectrum ins_spectrometer->exp_data Generate comparison Comparison & Analysis exp_data->comparison mol_model This compound Model castep CASTEP (DFT Calculation) mol_model->castep Input calc_data Calculated INS Spectrum castep->calc_data Simulate calc_data->comparison

Caption: Workflow for comparing experimental and calculated INS spectra.

References

Safety Operating Guide

Proper Disposal of 1-Dodecanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-dodecanethiol, ensuring the protection of personnel and the environment.

This compound, also known as dodecyl mercaptan, is a corrosive compound that is very toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is not merely a regulatory requirement but a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed procedures for the safe handling and disposal of this compound waste.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It can cause severe skin burns and eye damage.[1][3] Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of its strong and unpleasant odor.[1][2][4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves such as butyl rubber or Viton™.

  • Eye Protection: Chemical splash goggles and a face shield are essential.[1]

  • Skin and Body Protection: A flame-retardant lab coat and a chemical-resistant apron should be worn.[1][5]

  • Respiratory Protection: In case of inadequate ventilation, wear appropriate respiratory protection.[1][6]

Spill Management

In the event of a spill, evacuate unnecessary personnel from the area.[1] For minor spills, absorb the material with an inert substance like vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[4] Never use dry, powdered hypochlorite or other strong oxidizers for mercaptan spills, as this can lead to autoignition.[7] For major spills, alert emergency responders.[7]

Disposal Procedures

Disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1] It is classified as a hazardous waste and should be disposed of at an approved waste disposal plant.[3] Do not empty into drains or release into the environment.[2]

Chemical Neutralization of this compound Waste

A common and effective method for treating mercaptan-containing waste in a laboratory setting is through chemical oxidation. This process converts the volatile and odorous mercaptan into less harmful and less volatile compounds. The primary oxidizing agents for this purpose are sodium hypochlorite (bleach) and hydrogen peroxide.[5]

Quantitative Data for Neutralization Agents

Neutralizing AgentRecommended Starting Concentration/RatioKey Considerations
Sodium Hypochlorite (Bleach) 1:1 volume ratio with mercaptan waste (adjust as needed)The reaction can be vigorous and generate heat. Add bleach slowly in small increments.[5]
Hydrogen Peroxide 3% solutionThe amount needed depends on the mercaptan concentration. A catalyst like ferrous sulfate can be added to speed up the reaction.[5]
Potassium Permanganate No specific quantitative data available in the searched literature.A strong oxidizing agent, its use should be based on established laboratory protocols.[5]

Experimental Protocols for Neutralization

Protocol 1: Neutralization with Sodium Hypochlorite (Bleach)

Objective: To safely neutralize this compound waste using a bleach solution.

Materials:

  • This compound waste

  • Household bleach (sodium hypochlorite solution)

  • Large beaker or flask

  • Stir plate and stir bar

  • Ice bath (optional, for cooling)

  • pH paper or meter

  • Dilute sodium hydroxide solution

Procedure:

  • Place the beaker or flask containing the this compound waste on a stir plate inside a chemical fume hood.

  • Begin stirring the waste solution.

  • Slowly and in small increments, add the bleach solution to the mercaptan waste. A starting point is a 1:1 volume ratio, but this may need to be adjusted based on the concentration of the this compound.[5]

  • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop adding bleach and, if necessary, cool the container in an ice bath.[5]

  • After the initial reaction subsides, continue stirring the mixture. Check the pH of the solution and, if necessary, adjust it to a neutral or slightly basic pH with a dilute solution of sodium hydroxide.[5]

  • Allow the solution to stir for at least one hour to ensure the reaction is complete.[5]

  • Carefully check for the absence of the characteristic mercaptan odor. For a more rigorous verification, use an appropriate analytical method if available.

  • Once neutralization is confirmed, the waste can be disposed of according to your institution's hazardous waste disposal procedures.[5]

Protocol 2: Neutralization with Hydrogen Peroxide

Objective: To safely neutralize this compound waste using a hydrogen peroxide solution.

Materials:

  • This compound waste

  • 3% hydrogen peroxide solution

  • Large beaker or flask

  • Stir plate and stir bar

  • Ferrous sulfate solution (optional, as a catalyst)

Procedure:

  • Place the beaker or flask with the this compound waste on a stir plate within a chemical fume hood.

  • Begin stirring the waste.

  • Slowly add the 3% hydrogen peroxide solution to the waste. The required amount will depend on the concentration of the this compound.[5]

  • Catalyzed Reaction (Optional): If the reaction is slow, a catalyst can be added. Add a small amount of ferrous sulfate solution dropwise and monitor the reaction for any increase in temperature or gas evolution.[5]

  • Continue stirring the mixture and monitor for the disappearance of the mercaptan odor.

  • Once the odor is no longer detectable, continue stirring for an additional 30 minutes to ensure the reaction is complete.

  • Dispose of the neutralized waste in accordance with your institution's hazardous waste guidelines.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_treatment On-Site Neutralization (in Fume Hood) cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Collect this compound Waste in a Labeled, Compatible Container A->B Proceed with Caution C Segregate from Incompatible Materials (e.g., strong oxidizers) B->C D Choose Neutralization Method (e.g., Bleach or H2O2) C->D Prepare for Treatment E Slowly Add Oxidizing Agent with Stirring D->E F Monitor Reaction & Control Temperature E->F G Verify Complete Neutralization (Odor Test, pH) F->G H Package Neutralized Waste for Hazardous Waste Pickup G->H Ready for Disposal I Arrange for Pickup by Certified Hazardous Waste Vendor H->I J Complete all Necessary Waste Disposal Documentation I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Dodecanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with 1-Dodecanethiol, including detailed personal protective equipment (PPE) protocols, step-by-step operational procedures, and compliant disposal plans.

This compound (also known as dodecyl mercaptan) is a compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure protection from the hazards associated with this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[6][7]Protects against splashes and aerosols that can cause severe eye damage.[1][2][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is recommended.[6][7]Prevents skin contact, which can cause severe burns and allergic reactions.[1][2][5] It is crucial to check glove compatibility and replace them frequently.
Body Protection A flame-resistant lab coat should be worn and kept fastened. Impervious clothing is also recommended.[7]Protects the body from potential splashes and contamination of personal clothing.[6]
Respiratory Protection All work must be conducted in a well-ventilated area, preferably under a chemical fume hood.[6][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[7]Minimizes inhalation of any potential vapors or aerosols that may cause respiratory irritation.[6]
Footwear Closed-toe shoes.[7]Protects feet from spills.
Operational and Handling Plan

Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Prepare and label all necessary glassware and equipment within the fume hood.[6]

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.[6][7]

  • Handling:

    • Don all required PPE as outlined in the table above before handling the chemical.[6]

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[6]

    • Due to its strong, unpleasant odor, it is recommended to handle this compound in a draft chamber.[8]

    • To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[6]

    • Avoid contact with skin and eyes, and do not breathe vapors.[2]

    • Wash hands thoroughly after handling.[1][2]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Emergency SituationProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[1][2] Wash contaminated clothing before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
Spill Evacuate unnecessary personnel.[2] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[9] Collect the absorbent material in a sealed container for hazardous waste disposal.[9] Ventilate the area.[2]
Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[6]

Waste Collection and Disposal Procedure:

  • Liquid Waste:

    • Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container.[6][7]

    • The label must explicitly state that the container holds thiol-containing waste.[6][7]

    • Do not mix with other waste streams unless compatibility has been confirmed.[9]

  • Solid Waste:

    • Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.[6][7]

    • This bag should then be placed in a designated solid hazardous waste container.[6][7]

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[9]

    • Keep waste containers closed except when adding waste.[9]

    • All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[6]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Showers prep2 Prepare Labeled Glassware & Waste Containers prep1->prep2 handling1 Don Required PPE prep2->handling1 handling2 Equilibrate Chemical handling1->handling2 handling3 Perform Experiment handling2->handling3 disposal1 Segregate Liquid & Solid Waste handling3->disposal1 emergency_check Spill or Exposure? handling3->emergency_check disposal2 Collect in Labeled, Sealed Containers disposal1->disposal2 disposal3 Store in Designated Area disposal2->disposal3 disposal4 Arrange for Professional Disposal disposal3->disposal4 emergency_check->handling3 No emergency_action Follow Emergency Procedures emergency_check->emergency_action Yes

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.